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  • Product: 4-Bromo-N-hydroxybenzamide
  • CAS: 1836-27-7

Core Science & Biosynthesis

Foundational

What are the chemical properties of 4-Bromo-N-hydroxybenzamide?

An In-depth Technical Guide to 4-Bromo-N-hydroxybenzamide This guide provides a comprehensive technical overview of 4-Bromo-N-hydroxybenzamide, tailored for researchers, medicinal chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-N-hydroxybenzamide

This guide provides a comprehensive technical overview of 4-Bromo-N-hydroxybenzamide, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, synthesis, spectroscopic characterization, reactivity, and its emerging significance in pharmacological research, moving beyond a simple data sheet to offer field-proven insights and the causal relationships that govern its behavior.

Compound Identification and Core Properties

4-Bromo-N-hydroxybenzamide is a synthetic organic compound belonging to the hydroxamic acid class. Its structure is characterized by a central benzamide core, substituted with a bromine atom at the para-position of the phenyl ring and a hydroxyl group on the amide nitrogen. This unique combination of a halogenated aromatic ring and the metal-chelating hydroxamic acid moiety makes it a molecule of significant interest as both a therapeutic agent candidate and a versatile synthetic intermediate.

The hydroxamic acid functional group (-C(=O)N-OH) is a well-established pharmacophore, known for its ability to act as a potent bidentate chelator of metal ions, particularly Zn(II) and Fe(III).[1] This property is central to its primary mechanism of action as an inhibitor of metalloenzymes, most notably histone deacetylases (HDACs).[2] The presence of the bromine atom further modulates the electronic properties and lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Table 1: Core Identifiers and Physicochemical Properties of 4-Bromo-N-hydroxybenzamide

PropertyValueSource(s)
IUPAC Name 4-bromo-N-hydroxybenzamide[1]
CAS Number 1836-27-7[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
Appearance White to off-white solidVendor Data
Melting Point 185-186 °CVendor Data
pKa ~8.0 (Predicted)General Hydroxamic Acids[2]
SMILES C1=CC(=CC=C1C(=O)NO)Br[1]
InChIKey VESPFSJNQMGUCQ-UHFFFAOYSA-N[1]

Synthesis and Purification Protocol

The synthesis of 4-Bromo-N-hydroxybenzamide is typically achieved through the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with hydroxylamine. This standard method is reliable and scalable for laboratory settings.

Rationale for Synthetic Strategy

The chosen pathway leverages the high reactivity of 4-bromobenzoyl chloride with the nucleophilic nitrogen of hydroxylamine hydrochloride. The reaction is performed in the presence of a base (e.g., aqueous NaOH or NaHCO₃) for two critical reasons:

  • Deprotonation: To neutralize the hydroxylamine hydrochloride salt, liberating the free hydroxylamine (NH₂OH) which is the active nucleophile.

  • Acid Scavenging: To neutralize the hydrochloric acid (HCl) byproduct generated during the acylation reaction, driving the equilibrium towards product formation and preventing unwanted side reactions.

The use of a biphasic system (e.g., diethyl ether and water) or a polar solvent like methanol facilitates the reaction by accommodating both the organic-soluble acyl chloride and the water-soluble hydroxylamine salt and base.

Experimental Protocol: Synthesis of 4-Bromo-N-hydroxybenzamide

Materials:

  • 4-Bromobenzoyl chloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Diethyl ether or Tetrahydrofuran (THF)

  • Distilled water

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Preparation of Hydroxylamine Solution: In a flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water. Cool the solution in an ice bath to 0-5 °C.

  • Basification: Slowly add a solution of sodium hydroxide (2.2 equivalents) in water dropwise to the hydroxylamine solution, maintaining the temperature below 10 °C. This generates the free hydroxylamine in situ.

  • Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., diethyl ether). Add this solution dropwise to the cold, stirring hydroxylamine solution over 30 minutes. A white precipitate of the product should begin to form.

  • Reaction: Allow the mixture to stir vigorously in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Isolation: If a precipitate has formed, collect the crude product by vacuum filtration and wash it with cold water.

  • Purification (Acidification & Recrystallization):

    • Transfer the filtrate (or the entire reaction mixture if no precipitate formed) to a separatory funnel. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and carefully acidify it with 1 M HCl until the pH is approximately 4-5. This will precipitate the hydroxamic acid, which is less soluble in acidic conditions.

    • Collect the resulting white solid by vacuum filtration.

    • Wash the solid with a small amount of cold water and then a small amount of cold diethyl ether to remove residual impurities.

    • For higher purity, recrystallize the crude product from an ethanol/water mixture.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification A 4-Bromobenzoyl Chloride in Ether E Add A to D (Dropwise, 0-5 °C) Forms Crude Product A->E B NH₂OH·HCl in H₂O D Combine B + C (Ice Bath) Generates Free NH₂OH B->D C NaOH (aq) C->D D->E F Acidify with HCl to Precipitate E->F G Vacuum Filtration F->G H Recrystallize (Ethanol/Water) G->H I Pure 4-Bromo-N- hydroxybenzamide H->I

Fig 1. General workflow for the synthesis of 4-Bromo-N-hydroxybenzamide.

Spectroscopic and Structural Characterization

Accurate structural confirmation is paramount for any chemical entity in a research or development pipeline. Below is a detailed analysis of the expected and reported spectroscopic data for 4-Bromo-N-hydroxybenzamide.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the compound's molecular weight and fragmentation pattern. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in characteristic M and M+2 ion clusters.

  • Reported Data (GC-MS): The mass spectrum available in the PubChem database shows key fragments.[1]

    • m/z 183/185: This pair corresponds to the [C₇H₄BrO]⁺ fragment, formed by the loss of the NHOH radical. This is often the base peak for benzamides and is highly diagnostic.

    • m/z 155/157: This pair corresponds to the [C₆H₄Br]⁺ fragment, resulting from the loss of a carbonyl group (CO) from the 183/185 fragment.

    • The molecular ion [M]⁺ at m/z 215/217 may be observed but is often weak in EI spectra for such compounds.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for 4-Bromo-N-hydroxybenzamide

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3300 - 3100O-H StretchHydroxyl (-OH)Broad
~3200 - 3000N-H StretchAmide (-NH)Medium, may overlap with O-H
~1640 - 1620C=O Stretch (Amide I)CarbonylStrong, sharp
~1590, 1480C=C StretchAromatic RingMedium to strong
~1100 - 1000C-Br StretchAryl BromideMedium to strong

The carbonyl (C=O) stretch is expected at a slightly lower wavenumber compared to a simple amide due to hydrogen bonding and the electronic nature of the N-hydroxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation in solution. The following predictions are based on standard chemical shift principles and data from closely related analogues.

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the two exchangeable (labile) protons.

  • Aromatic Region (δ 7.5-7.8 ppm): The four aromatic protons form a classic AA'BB' spin system, which appears as two distinct, mutually coupled doublets.

    • The two protons ortho to the bromine atom (H-3, H-5) will be one doublet.

    • The two protons ortho to the carbonyl group (H-2, H-6) will be the second doublet, typically shifted slightly downfield due to the electron-withdrawing effect of the carbonyl.

  • Labile Protons (δ 9.0-11.0 ppm): The N-H and O-H protons will appear as two broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. They are readily exchanged with D₂O, causing their signals to disappear, which is a key diagnostic test.

The proton-decoupled ¹³C NMR spectrum should display 5 distinct signals, as symmetry results in pairs of equivalent aromatic carbons.

  • Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon will be the most downfield signal, characteristic of this functional group.

  • Aromatic Carbons (δ 125-135 ppm):

    • C-Br (C4): The carbon directly attached to the bromine atom is expected around δ 126-128 ppm.

    • C-C=O (C1): The ipso-carbon attached to the carbonyl group will be a quaternary signal around δ 132-134 ppm.

    • C-H Carbons (C2/C6 and C3/C5): Two distinct signals for the protonated aromatic carbons are expected in the δ 128-132 ppm range.

Chemical Reactivity and Applications

Acidity and Metal Chelation

The most significant chemical property of 4-Bromo-N-hydroxybenzamide is the acidity of the N-OH proton (pKa ≈ 8).[2] Deprotonation under basic conditions yields the hydroxamate anion. This anion acts as a powerful bidentate ligand, coordinating with metal ions through its two oxygen atoms to form a stable five-membered ring.

This chelating ability is the foundation of its biological activity. In enzymes like HDACs, the hydroxamate moiety coordinates to the Zn(II) ion in the active site, displacing water and inhibiting the enzyme's catalytic function.[2]

Fig 2. Bidentate chelation of a metal ion (e.g., Zn²⁺) by the hydroxamate anion.
Reactivity of the Aryl Bromide

The C-Br bond provides a reactive handle for further synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of diverse substituents at the 4-position, making 4-Bromo-N-hydroxybenzamide a valuable building block for creating libraries of more complex hydroxamic acids for structure-activity relationship (SAR) studies. For example, coupling with boronic acids (Suzuki reaction) can introduce new aryl or alkyl groups, profoundly altering the molecule's properties.

Potential Applications in Drug Discovery
  • HDAC Inhibition: As a member of the hydroxamic acid family, this compound is a putative HDAC inhibitor. Several hydroxamic acid-based drugs (e.g., Vorinostat) are approved for cancer treatment.[2] The 4-bromo substitution could enhance potency or alter selectivity against different HDAC isoforms.

  • Metalloenzyme Inhibition: Beyond HDACs, it could be investigated as an inhibitor for other zinc-dependent metalloproteases, such as matrix metalloproteinases (MMPs) or tumor necrosis factor-α converting enzyme (TACE).[2]

  • Synthetic Scaffolding: Its utility as a starting material for more complex molecules has been demonstrated. For instance, related 4-bromo-N-phenylbenzamide derivatives have been explored as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology.[3]

Safety and Handling

4-Bromo-N-hydroxybenzamide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

It is recommended to handle this compound in a well-ventilated area or a chemical fume hood. Store in a cool, dry place away from incompatible materials.

References

  • Wikipedia. Hydroxamic acid . [Link]

  • PubChem. 4-Bromo-N-hydroxybenzamide . National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer . European Journal of Medicinal Chemistry, 157, 105-115. [Link]

Sources

Exploratory

4-Bromo-N-hydroxybenzamide CAS number 1836-27-7.

An In-depth Technical Guide to 4-Bromo-N-hydroxybenzamide (CAS: 1836-27-7) Foreword for the Drug Discovery Professional In the landscape of modern medicinal chemistry, the strategic value of a molecule is often defined b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-N-hydroxybenzamide (CAS: 1836-27-7)

Foreword for the Drug Discovery Professional

In the landscape of modern medicinal chemistry, the strategic value of a molecule is often defined by its structural motifs and their potential for targeted biological interaction. 4-Bromo-N-hydroxybenzamide is one such compound. While not a therapeutic agent in itself, its constituent parts—the hydroxamic acid group and the 4-bromobenzamide scaffold—are features of significant interest in contemporary drug design. The hydroxamic acid moiety is a classic zinc-binding group, pivotal to the mechanism of numerous enzyme inhibitors. Concurrently, the brominated phenyl ring offers a versatile anchor for probing hydrophobic pockets and forming crucial halogen bonds within protein active sites.

This guide serves as a technical primer for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a synthesized, field-proven perspective on the synthesis, potential applications, and biological evaluation of this compound. We will explore the causality behind experimental choices and present protocols as self-validating systems, grounded in authoritative literature. This document is designed to be a practical resource, empowering you to leverage the potential of 4-Bromo-N-hydroxybenzamide as a valuable building block and screening candidate in your research endeavors.

Physicochemical and Structural Data

A foundational understanding of a compound's physical and chemical properties is critical for its application in experimental settings. 4-Bromo-N-hydroxybenzamide, also known as p-Bromobenzohydroxamic acid, is a solid at room temperature.[1] Its key identifiers and computed properties are summarized below.

PropertyValueSource
CAS Number 1836-27-7[1][2]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
IUPAC Name 4-bromo-N-hydroxybenzamide[1]
SMILES C1=CC(=CC=C1C(=O)NO)Br[1]
Hydrogen Bond Donors 2[1][3][4]
Hydrogen Bond Acceptors 2[1][3][4]
XLogP3 1.4[3]

Synthesis and Purification

The synthesis of 4-Bromo-N-hydroxybenzamide is a straightforward process rooted in fundamental amide bond formation chemistry. The most direct and efficient strategy involves the acylation of hydroxylamine with an activated 4-bromobenzoic acid derivative, typically the acyl chloride.

Rationale and Strategy

The primary challenge in synthesizing hydroxamic acids is managing the reactivity of hydroxylamine, which contains two nucleophilic sites (the nitrogen and the oxygen). By using a highly reactive electrophile like 4-bromobenzoyl chloride and controlling the reaction conditions (e.g., low temperature, use of a base to neutralize the HCl byproduct), the reaction can be selectively driven towards N-acylation. The starting material, 4-bromobenzoyl chloride, is readily prepared from commercially available 4-bromobenzoic acid using reagents like thionyl chloride or oxalyl chloride.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Intermediate & Product cluster_purification Work-up & Purification A 4-Bromobenzoic Acid R1 Step 1: Acyl Chloride Formation (Reflux in SOCl₂) A->R1 B Thionyl Chloride (SOCl₂) B->R1 C Hydroxylamine HCl R2 Step 2: Acylation of Hydroxylamine (Base, Low Temp, e.g., 0°C) C->R2 D Base (e.g., Pyridine or Triethylamine) D->R2 I1 4-Bromobenzoyl Chloride R1->I1 P1 Crude 4-Bromo-N-hydroxybenzamide R2->P1 I1->R2 W1 Aqueous Work-up (Quench, Extract) P1->W1 PU1 Recrystallization (e.g., from Ethanol/Water) W1->PU1 F1 Final Product: Pure 4-Bromo-N-hydroxybenzamide PU1->F1

Caption: General workflow for the synthesis of 4-Bromo-N-hydroxybenzamide.
Detailed Synthetic Protocol

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Reagents & Equipment:

  • 4-bromobenzoyl chloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Magnetic stirrer, round-bottom flasks, addition funnel, ice bath

Procedure:

  • Preparation of Hydroxylamine Free Base (In Situ): In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (2.5 equivalents) in a minimal amount of water. Cool the mixture in an ice bath to 0-5 °C.

  • Acylation: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a suitable organic solvent like DCM or THF. Add this solution dropwise to the stirring aqueous hydroxylamine mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • If a precipitate (the product) has formed, filter the solid and wash it thoroughly with cold water and a small amount of cold ether or hexanes.

    • If no precipitate forms, transfer the mixture to a separatory funnel. Acidify the aqueous layer carefully with cold 1M HCl to a pH of ~5-6, which should precipitate the product. Filter the resulting solid.

  • Purification: The crude solid can be purified by recrystallization, typically from an ethanol/water or methanol/water mixture, to yield pure 4-Bromo-N-hydroxybenzamide as a white or off-white solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Potential Biological Activities & Therapeutic Relevance

While direct biological data for 4-Bromo-N-hydroxybenzamide is limited, the activities of closely related analogues provide a strong, rational basis for its potential applications in drug discovery.

The 4-Bromobenzamide Scaffold: A Key to Kinase Inhibition

The substituted benzamide core is a recurring motif in kinase inhibitors. A recent study demonstrated that a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives are potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer (NSCLC).[5] One of the most promising compounds from this series, C9, displayed IC₅₀ values in the low micromolar range against several NSCLC cell lines with FGFR1 amplification.[5] Mechanistic studies showed that this compound induced G2 phase cell cycle arrest and apoptosis by inhibiting the phosphorylation of FGFR1 and its downstream effectors in the PLCγ and ERK signaling pathways.[5]

The 4-bromo substituent is critical in this context. It can engage in halogen bonding with backbone carbonyls or occupy hydrophobic pockets within the kinase active site, enhancing binding affinity and selectivity. This makes 4-Bromo-N-hydroxybenzamide an attractive starting point or fragment for developing novel kinase inhibitors.

FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Dimerizes PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylates ERK ERK FGFR1->ERK Phosphorylates (via MAPK) Proliferation Cell Proliferation, Survival, Angiogenesis PLCg1->Proliferation ERK->Proliferation Inhibitor 4-Bromobenzamide Derivative (e.g., C9) Inhibitor->FGFR1 Blocks ATP Binding Site Apoptosis Apoptosis Inhibitor->Apoptosis

Caption: Inhibition of the FGFR1 signaling pathway by a 4-bromobenzamide derivative.[5]
Antimicrobial and Anti-inflammatory Potential

Derivatives of hydroxybenzamide have shown promise as both antimicrobial and anti-inflammatory agents.[6] For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated antifungal activity.[7] The broader class of salicylanilides, which are structurally related, are known to possess antimicrobial properties.[6]

Furthermore, many hydroxamic acids exhibit anti-inflammatory effects, often through the inhibition of metalloproteinases like matrix metalloproteinases (MMPs) or through antioxidant activity.[6] DNA gyrase is another validated target for developing new antimicrobial drugs, and novel inhibitors are of significant interest.[8] Given its structure, 4-Bromo-N-hydroxybenzamide is a logical candidate for screening in antimicrobial and anti-inflammatory assays.

Protocols for Biological Evaluation

To assess the therapeutic potential of 4-Bromo-N-hydroxybenzamide, standardized in vitro assays are required. The following protocols provide robust, self-validating frameworks for initial screening.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

Materials:

  • Test compound (4-Bromo-N-hydroxybenzamide) stock solution (e.g., 10 mg/mL in DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial or fungal strain of interest.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Positive control antibiotic (e.g., Ciprofloxacin).[8]

  • Negative control (DMSO vehicle).

Procedure:

  • Prepare Inoculum: Culture the microorganism and prepare a standardized suspension (e.g., 0.5 McFarland standard) to yield a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.[6]

  • Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, transfer 100 µL to well 3, and so on, discarding 100 µL from the last well.

  • Controls: Prepare wells for a positive control (broth + inoculum + standard antibiotic) and a negative/vehicle control (broth + inoculum + DMSO). Also include a sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized microbial suspension to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37 °C for 24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

A Prepare standardized microbial inoculum (0.5 McFarland) D Inoculate wells with microbial suspension A->D B Perform 2-fold serial dilution of test compound in broth in a 96-well plate B->D C Add Controls: - Positive (Std. Antibiotic) - Negative (Vehicle) - Sterility (Broth only) C->D E Incubate plate (e.g., 37°C, 24h) D->E F Read plate visually for turbidity E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.[6]

Safety, Handling, and Storage

As a research chemical, 4-Bromo-N-hydroxybenzamide requires careful handling in a laboratory setting.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[9]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed and store locked up.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

4-Bromo-N-hydroxybenzamide (CAS 1836-27-7) represents a molecule of significant strategic potential for the drug discovery scientist. Its straightforward synthesis makes it readily accessible for use as a chemical probe or as a foundational scaffold. By leveraging the known biological activities of its core motifs—the kinase-binding 4-bromobenzamide and the metalloenzyme-inhibiting hydroxamic acid—researchers can rationally design screening campaigns and synthetic strategies. The information and protocols provided in this guide offer a comprehensive starting point for unlocking the therapeutic potential of this versatile compound.

References

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025).
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • 4-Bromo-N-hydroxybenzamide | C7H6BrNO2 | CID 603910. PubChem.
  • 3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932. PubChem.
  • 4-Bromo-N-phenylbenzamidoxime. (n.d.). PMC - NIH.
  • 4-BROMO-N-HYDROXYBENZAMIDE. gsrs.
  • 4-Bromo-2-hydroxybenzamide | C7H6BrNO2 | CID 224462. PubChem.
  • SAFETY D
  • SAFETY D
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (n.d.). PMC - NIH.
  • 4-Bromo Benzaldehyde CAS No 1122-91-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. (2025). Preprints.org.

Sources

Foundational

Introduction: Situating 4-Bromo-N-hydroxybenzamide in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure of 4-Bromo-N-hydroxybenzamide 4-Bromo-N-hydroxybenzamide belongs to the hydroxamic acid class of organic compounds, a scaffold of immense interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 4-Bromo-N-hydroxybenzamide

4-Bromo-N-hydroxybenzamide belongs to the hydroxamic acid class of organic compounds, a scaffold of immense interest in medicinal chemistry.[1][2][3] The defining feature of hydroxamic acids is the -C(=O)N(OH)- functional group, which confers a remarkable ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺).[1][2][4] This property is not merely a chemical curiosity; it is the cornerstone of their therapeutic action. By coordinating with metal cofactors in the active sites of metalloenzymes, hydroxamic acids can act as potent and often reversible inhibitors.[4][5]

The most prominent success of this class is in the development of Histone Deacetylase (HDAC) inhibitors, several of which are approved anticancer drugs.[1][2] This guide provides a comprehensive technical analysis of 4-Bromo-N-hydroxybenzamide, designed for researchers and drug development professionals. It will deconstruct its molecular architecture, outline synthetic and analytical methodologies, and explore its potential therapeutic relevance, grounded in the established principles of its parent chemical class.

Core Molecular Structure and Physicochemical Properties

The structure of 4-Bromo-N-hydroxybenzamide combines a substituted aromatic ring with the critical hydroxamic acid warhead. The bromine atom at the para-position of the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and potential for halogen bonding, all of which can modulate its pharmacological profile.

PropertyValueSource
IUPAC Name 4-bromo-N-hydroxybenzamide[6]
CAS Number 1836-27-7[6][7]
Molecular Formula C₇H₆BrNO₂[6][8]
Molecular Weight 216.03 g/mol [6][8]
InChIKey VESPFSJNQMGUCQ-UHFFFAOYSA-N[6]

The molecule's therapeutic potential is intrinsically linked to the hydroxamic acid moiety. This group's ability to exist in keto-enol tautomeric forms and to deprotonate allows it to act as a bidentate ligand, forming stable five-membered ring complexes with metal ions like the catalytic zinc atom found in HDACs.

Synthesis and Structural Elucidation: A Methodological Framework

The synthesis and characterization of 4-Bromo-N-hydroxybenzamide rely on established organic chemistry and analytical techniques. Understanding these protocols is essential for ensuring the purity and structural integrity of the compound for research and development.

Proposed Synthetic Pathway

While numerous specific methods exist for creating hydroxamic acids, a robust and common approach involves the conversion of a carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with hydroxylamine. This two-step process is generally efficient and high-yielding.

G A 4-Bromobenzoic Acid E 4-Bromobenzoyl Chloride A->E  Step 1:  Acyl Chloride Formation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) B->A C Hydroxylamine Hydrochloride (NH₂OH·HCl) C->E D Base (e.g., Pyridine, NaOH, or NaHCO₃) D->C F 4-Bromo-N-hydroxybenzamide E->F  Step 2:  Nucleophilic Acyl Substitution

Caption: Proposed two-step synthesis of 4-Bromo-N-hydroxybenzamide.

Experimental Protocol: Synthesis of 4-Bromo-N-hydroxybenzamide

This protocol describes a generalized, self-validating workflow for the synthesis of the title compound.

Part 1: Formation of 4-Bromobenzoyl Chloride (Intermediate)

  • Reactor Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl gas).

  • Reagent Addition: Add 4-bromobenzoic acid (1.0 eq) to the flask. Carefully add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 1-2 hours. The reaction is complete when the solid carboxylic acid has dissolved and gas evolution ceases.

  • Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromobenzoyl chloride is typically used directly in the next step without further purification.

Part 2: Formation of 4-Bromo-N-hydroxybenzamide

  • Hydroxylamine Solution: In a separate flask, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and a base such as sodium bicarbonate (NaHCO₃, 3.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF or Dichloromethane). Stir until the salt dissolves and effervescence subsides. Cool this solution in an ice bath to 0-5°C.

  • Nucleophilic Substitution: Dissolve the crude 4-bromobenzoyl chloride from Part 1 in a minimal amount of an inert organic solvent (e.g., THF). Add this solution dropwise to the cold, stirring hydroxylamine solution. Maintain the temperature below 10°C.

  • Reaction & Quench: Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Workup & Purification: Acidify the mixture with dilute HCl to a pH of ~4-5. The product will often precipitate. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region (approx. 7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. Broad singlets corresponding to the N-H and O-H protons of the hydroxamic acid group would also be present, which are typically exchangeable with D₂O.

    • ¹³C NMR: The spectrum for the related compound 4-Bromo-N-methylbenzamide shows signals for the aromatic carbons and the carbonyl carbon (~167 ppm).[9] A similar pattern is expected for 4-Bromo-N-hydroxybenzamide.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions. While crystallographic data for 4-Bromo-N-hydroxybenzamide itself was not found, analysis of the closely related compound 4-bromo-N-(2-hydroxyphenyl)benzamide reveals key structural features common to such molecules.[10][11] These include a nearly planar amide C-N-C(=O)-C fragment and extensive intermolecular hydrogen bonding (O-H···O and N-H···O), which dictates the crystal packing.[10][11] Such hydrogen bonding networks are crucial for molecular recognition in biological systems.

Biological Context and Therapeutic Potential

The primary therapeutic hypothesis for 4-Bromo-N-hydroxybenzamide is its function as a metalloenzyme inhibitor. The hydroxamic acid functional group is a well-validated zinc-binding group, making it a prime candidate for targeting zinc-dependent enzymes like HDACs.[1][2][4]

Mechanism of Action: HDAC Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a key role in regulating gene expression.[1][2] In many cancers, HDACs are overexpressed, leading to aberrant gene silencing. Hydroxamic acid-based inhibitors function by directly targeting the enzyme's active site.

G cluster_inhibitor Inhibitor cluster_interaction Inhibition Complex Zinc Zn²⁺ Histidine1 His Zinc->Histidine1 Coordination Histidine2 His Zinc->Histidine2 Coordination Inhibitor 4-Bromophenyl C=O N-OH 4-Bromo-N-hydroxybenzamide Zinc_Bound Zn²⁺ Inhibitor:f1->Zinc_Bound Chelation (Carbonyl Oxygen) Inhibitor:f2->Zinc_Bound Chelation (Hydroxyl Oxygen) His1_Bound His Zinc_Bound->His1_Bound His2_Bound His Zinc_Bound->His2_Bound

Caption: Chelation of the active site Zn²⁺ ion by a hydroxamic acid inhibitor.

The carbonyl and hydroxyl oxygens of the hydroxamic acid in 4-Bromo-N-hydroxybenzamide would chelate the zinc ion, displacing a water molecule that is essential for catalysis. This potent interaction blocks the substrate (acetylated lysine) from accessing the active site, thereby inhibiting the enzyme. Studies on other N-hydroxybenzamide derivatives have confirmed their potential as HDAC inhibitors.[12]

Conclusion and Future Directions

4-Bromo-N-hydroxybenzamide is a molecule designed with clear therapeutic potential, leveraging the proven metal-chelating ability of the hydroxamic acid functional group. Its structure is amenable to straightforward synthesis and characterization by standard analytical methods. While its precise three-dimensional structure and specific biological activities require empirical validation through X-ray crystallography and extensive biological screening, its profile strongly suggests potential as an enzyme inhibitor, particularly for zinc-dependent metalloenzymes like HDACs. For drug development professionals, this compound represents a valuable starting point for inhibitor design and a useful tool for probing the function of metalloenzymes.

References

  • Moreno-Fuquen, R., Melo, V., & Ellena, J. (2014). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1261–o1262. [Link]

  • Saeed, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

  • Saeed, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. National Center for Biotechnology Information. [Link]

  • Sharma, V., et al. (2020). A review on Hydroxamic Acids: Widespectrum Chemotherapeutic Agents. NAUN. [Link]

  • Saeed, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Bromo-N-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • Sci-Hub. (n.d.). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. Sci-Hub. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Bromo-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • GSRS. (n.d.). 4-BROMO-N-HYDROXYBENZAMIDE. GSRS. [Link]

  • Li, G., et al. (2014). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 290-294. [Link]

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Exploratory

A Technical Guide to 4-Bromo-N-hydroxybenzamide: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-N-hydroxybenzamide, a compound of interest for researchers and professionals in medicinal chemistry and drug development. The document details t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-N-hydroxybenzamide, a compound of interest for researchers and professionals in medicinal chemistry and drug development. The document details the molecule's core physicochemical properties, outlines a robust and rational synthetic pathway, and explores its potential therapeutic applications, particularly in oncology. Emphasis is placed on the scientific rationale behind experimental procedures and the compound's role as part of the privileged benzamide scaffold. Safety, handling, and characterization protocols are also discussed to provide a complete scientific resource.

Core Molecular Profile and Physicochemical Properties

4-Bromo-N-hydroxybenzamide belongs to the benzamide class of organic compounds, specifically a hydroxamic acid derivative.[1] The presence of a bromine atom on the phenyl ring and the N-hydroxyamide functional group are key features that dictate its chemical reactivity and biological activity.

The fundamental molecular details and key physicochemical properties are summarized below.

Table 1: Key Properties and Identifiers of 4-Bromo-N-hydroxybenzamide
PropertyValueSource(s)
Molecular Formula C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol [2][3]
IUPAC Name 4-bromo-N-hydroxybenzamide[2]
CAS Number 1836-27-7[2][3]
Appearance Solid (Information varies)
Melting Point 185-186 °C[3]
Density 1.701 ± 0.06 g/cm³[3]
Synonyms Benzamide, 4-bromo-N-hydroxy-[2][3]
Molecular Structure

The structure consists of a central benzamide core, substituted with a bromine atom at the para (4) position of the benzene ring and a hydroxyl group on the amide nitrogen.

Caption: 2D structure of 4-Bromo-N-hydroxybenzamide.

Synthesis and Mechanistic Rationale

The synthesis of N-hydroxybenzamides is typically achieved by reacting an activated carboxylic acid derivative with hydroxylamine. A reliable and common method involves a two-step process starting from 4-bromobenzoic acid. This approach ensures high reactivity and facilitates purification.

Proposed Synthetic Pathway

The conversion of 4-bromobenzoic acid to 4-Bromo-N-hydroxybenzamide can be logically structured as follows:

  • Step 1: Activation of the Carboxylic Acid. The carboxyl group of 4-bromobenzoic acid is converted into a more reactive acyl chloride.

  • Step 2: Amidation with Hydroxylamine. The resulting 4-bromobenzoyl chloride is reacted with hydroxylamine to form the final N-hydroxyamide product.

G start Start: 4-Bromobenzoic Acid step1 Step 1: Acyl Chloride Formation Reagent: Thionyl Chloride (SOCl₂) Solvent: Toluene (anhydrous) start->step1 rationale1 Rationale: SOCl₂ converts the -OH of the carboxylic acid into a good leaving group, creating a highly electrophilic acyl chloride. step1->rationale1 intermediate Intermediate: 4-Bromobenzoyl Chloride step1->intermediate step2 Step 2: Amidation Reagent: Hydroxylamine HCl, Base (e.g., Pyridine) Solvent: Dichloromethane (DCM) intermediate->step2 rationale2 Rationale: The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride. Base neutralizes HCl byproduct. step2->rationale2 product Final Product: 4-Bromo-N-hydroxybenzamide step2->product purification Purification & Characterization (Recrystallization, NMR, MS) product->purification

Caption: Proposed workflow for the synthesis of 4-Bromo-N-hydroxybenzamide.

Experimental Protocol

Materials:

  • 4-Bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 4-Bromobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromobenzoic acid (1 equivalent) in anhydrous toluene.

  • Expertise & Rationale: Anhydrous conditions are critical. Thionyl chloride reacts violently with water and the presence of water would hydrolyze the product back to the carboxylic acid.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-bromobenzoyl chloride is a solid or oil and is typically used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-N-hydroxybenzamide

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water and add a solution of base (e.g., pyridine, 2.5 equivalents) in anhydrous DCM. Cool the mixture in an ice bath to 0-5°C.

  • Expertise & Rationale: The base serves two purposes: to deprotonate the hydroxylammonium salt to generate free hydroxylamine (a better nucleophile) and to quench the HCl byproduct formed during the amidation reaction.

  • Dissolve the crude 4-bromobenzoyl chloride from Step 1 in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold hydroxylamine mixture with vigorous stirring, maintaining the temperature below 10°C.

  • Trustworthiness & Validation: This slow, cold addition is a self-validating control step. It minimizes side reactions and prevents the exothermic reaction from overheating, which could lead to degradation of the desired product.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Wash the reaction mixture sequentially with a dilute HCl solution (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization:

  • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the proton environment of the aromatic and amide groups.

    • Mass Spectrometry (MS): To verify the molecular weight (216.03 g/mol ).

    • Melting Point: To compare with the literature value (185-186 °C).[3]

Applications in Medicinal Chemistry and Drug Development

The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry.[4] This is due to its metabolic stability and its ability to form key hydrogen bonds with biological targets like enzymes and receptors, making it a versatile core for designing new therapeutic agents.[4]

Potential as a Kinase Inhibitor

Recent research has highlighted the potential of 4-bromo-benzamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[4][5] FGFRs are receptor tyrosine kinases that play a critical role in cell signaling pathways related to proliferation, survival, and differentiation.[5]

Aberrant FGFR1 signaling, often due to gene amplification, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[5] Inhibiting FGFR1 can block downstream signaling pathways, such as the MAPK/ERK pathway, thereby inducing apoptosis (programmed cell death) and arresting the cell cycle in cancer cells.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 (Receptor Tyrosine Kinase) PLCg PLCγ FGFR1->PLCg Phosphorylates ERK ERK FGFR1->ERK Activates via MAPK Pathway Proliferation Cell Proliferation & Survival ERK->Proliferation FGF FGF Ligand FGF->FGFR1 Activates Compound 4-Bromo-N-hydroxybenzamide (Derivative) Compound->FGFR1 Inhibits

Caption: Inhibition of the FGFR1 signaling pathway by a benzamide derivative.

Broader Biological Potential

In addition to oncology, related benzamide and salicylanilide structures have been investigated for a wide range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity .[4][6]

  • Anti-inflammatory Effects .[4][6]

  • Anti-protozoal Activity against pathogens like Plasmodium falciparum.[4]

Safety, Handling, and Storage

4-Bromo-N-hydroxybenzamide is classified as hazardous and requires careful handling in a laboratory setting.[2]

Table 2: GHS Hazard Classification
Hazard CodeStatementPictogramSource(s)
H302Harmful if swallowed

[2]
H315Causes skin irritation

[2]
H319Causes serious eye irritation

[2]
H335May cause respiratory irritation

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[7]

  • Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[8]

  • Hand Protection: Wear suitable protective gloves.[8]

  • Skin Protection: Wear long-sleeved clothing to prevent skin contact.[8]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7]

  • If Swallowed: Rinse mouth. Immediately call a physician.

Storage
  • Store in a well-ventilated place.[7]

  • Keep the container tightly closed in a dry and cool place.[7][8]

Conclusion

4-Bromo-N-hydroxybenzamide is a well-defined chemical entity with significant potential as a building block in drug discovery and development. Its straightforward synthesis, combined with the proven therapeutic relevance of the benzamide scaffold, makes it an attractive starting point for developing novel inhibitors, particularly in the field of oncology. The data presented in this guide on its properties, synthesis, and potential applications, alongside critical safety information, provides a solid foundation for researchers to utilize this compound effectively and safely in their work.

References

  • PubChem. 4-Bromo-N-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • Ríos Martínez, C. H., et al. (2014). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1261. [Link]

  • ChemBK. 4-Bromo-n-ethyl-2-hydroxy-n-methylbenzamide. [Link]

  • PubChem. 3-Bromo-4-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • Lozano Mera, B. D., et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. [Link]

  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry Letters, 28(18), 3045-3050. [Link]

  • Iacob, A. A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 2845. [Link]

  • precisionFDA. 4-BROMO-N-HYDROXYBENZAMIDE. [Link]

  • Krajete, A., et al. (2009). 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2820. [Link]

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Foundational

A Comprehensive Technical Guide to the Solubility Profile of 4-Bromo-N-hydroxybenzamide

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development In the landscape of pharmaceutical research and drug development, understanding the solubility profile of a compound is not merely a preliminary...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, understanding the solubility profile of a compound is not merely a preliminary checkbox but a cornerstone of its entire development trajectory. Poor aqueous solubility is a primary contributor to low bioavailability, leading to suboptimal therapeutic efficacy and, ultimately, the failure of promising drug candidates. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the solubility profile of 4-Bromo-N-hydroxybenzamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides a robust framework for its determination and interpretation. We will delve into the theoretical underpinnings of its solubility, outline gold-standard experimental methodologies for its precise measurement, and discuss the critical role of solvent selection in formulation and analytical studies.

Physicochemical Characterization of 4-Bromo-N-hydroxybenzamide

A thorough understanding of a compound's intrinsic physicochemical properties is paramount to predicting and interpreting its solubility behavior. 4-Bromo-N-hydroxybenzamide (C₇H₆BrNO₂) is a benzamide derivative with the following key characteristics:

PropertyValue/PredictionSource
Molecular Weight 216.03 g/mol [1]
Melting Point 185-186 °C (solvent: ethanol)[2][3]
pKa (Predicted) 8.0 ± 0.10[2]
Density (Predicted) 1.701 ± 0.06 g/cm³[2][4]
Appearance White to off-white solid[2]

The presence of a bromine atom on the phenyl ring increases the molecular weight and hydrophobicity. The N-hydroxybenzamide moiety, however, introduces polar functional groups (hydroxyl and amide) capable of hydrogen bonding, which will play a significant role in its solubility in protic solvents. The predicted pKa suggests that the compound is a weak acid, and its solubility will be pH-dependent.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the free energy change of the system. For dissolution to occur, the energy released from the interaction between the solute and solvent molecules must overcome the lattice energy of the solid solute and the cohesive forces between solvent molecules.

Factors Influencing the Solubility of 4-Bromo-N-hydroxybenzamide:
  • Polarity: The molecule possesses both a nonpolar bromophenyl group and polar N-hydroxyamide functionality. This amphiphilic nature suggests it will have limited solubility in highly nonpolar solvents (e.g., hexane) and also in highly polar solvents like water, where the hydrophobic portion dominates.

  • Hydrogen Bonding: The N-hydroxy and amide groups are capable of both donating and accepting hydrogen bonds. Solvents that are also proficient at hydrogen bonding (e.g., alcohols, water, DMSO) are expected to be better solvents for this compound.

  • pH: As a weak acid (predicted pKa ≈ 8.0), the solubility of 4-Bromo-N-hydroxybenzamide in aqueous media is expected to increase significantly at pH values above its pKa.[5] In a basic environment, the hydroxyl group will deprotonate to form a more soluble salt.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[6] This should be experimentally verified for this compound.

Experimental Determination of Solubility: A Methodological Approach

Precise and reproducible solubility data is critical for drug development.[7] The shake-flask method, as described by Higuchi and Connors, is considered the "gold standard" for determining thermodynamic solubility due to its reliability, particularly for poorly soluble compounds.[7][8]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 4-Bromo-N- hydroxybenzamide to solvent B Seal vials to prevent solvent evaporation A->B C Agitate at constant temperature (e.g., 25°C, 37°C) B->C D Allow to equilibrate for a sufficient duration (e.g., 24-72h) C->D E Centrifuge or filter to separate undissolved solid D->E F Extract aliquot of the supernatant E->F G Dilute with a suitable mobile phase F->G H Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Protocol: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Bromo-N-hydroxybenzamide to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)). The presence of undissolved solid is crucial to ensure saturation.[8]

    • Seal the vials tightly to prevent solvent loss.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 25°C and 37°C to assess the effect of temperature and for biopharmaceutical relevance.[6]

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the suspension using a syringe filter (e.g., 0.22 µm PTFE).[9] This step must be performed carefully to avoid temperature fluctuations.

  • Quantification:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 4-Bromo-N-hydroxybenzamide in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

Anticipated Solubility Profile in Common Solvents

Based on the theoretical principles discussed, a qualitative solubility profile can be anticipated. This provides a starting point for experimental investigation.

Solvent ClassExample SolventsPredicted Solubility of 4-Bromo-N-hydroxybenzamideRationale
Aprotic Polar DMSO, DMFHighThese solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate both the polar and nonpolar parts of the molecule. DMSO is known to be an excellent solvent for a wide array of organic compounds.[10][11][12]
Protic Polar Ethanol, MethanolModerate to HighThe hydroxyl group of the alcohols can act as both hydrogen bond donors and acceptors, facilitating interaction with the N-hydroxyamide group. The alkyl chain provides some nonpolar character to interact with the bromophenyl ring.
Aprotic with Moderate Polarity AcetoneModerateAcetone is a hydrogen bond acceptor and has a moderate dipole moment, allowing for some interaction with the polar groups of the solute.
Aqueous (Neutral pH) WaterLowThe hydrophobic bromophenyl ring is expected to dominate, leading to poor solubility in neutral water.
Aqueous (Basic pH) pH > 9 BufferHighAt pH values above the pKa, the compound will deprotonate to form a more polar and, therefore, more water-soluble phenolate salt.
Nonpolar Hexane, TolueneVery LowThe large difference in polarity between the solute and these nonpolar solvents will result in weak solute-solvent interactions, insufficient to overcome the solute's lattice energy.

The Role of Computational Models in Solubility Prediction

In modern drug discovery, computational models are increasingly used to predict the aqueous solubility of compounds in the early stages, thus helping to prioritize candidates with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[8] These Quantitative Structure-Property Relationship (QSPR) models use calculated molecular descriptors to predict solubility.[6]

Conceptual Workflow for QSPR Modeling

G A Input: 2D/3D Structure of 4-Bromo-N-hydroxybenzamide B Calculate Molecular Descriptors (e.g., MW, logP, Polar Surface Area, H-bond donors/acceptors) A->B C Apply a Pre-trained Machine Learning Model (e.g., Regression, Neural Network) B->C D Output: Predicted Solubility (e.g., logS) C->D

Caption: QSPR Solubility Prediction Workflow.

While these models provide rapid estimations, it is crucial to recognize that their accuracy is dependent on the quality and diversity of the training data.[13] Therefore, experimental verification of computationally predicted solubility is always recommended.

Conclusion and Future Directions

References

  • Bergström, C. A., & Avdeef, A. (2019). Experimental and computational methods pertaining to drug solubility. In Drug Design and Discovery (pp. 143-166). Springer, New York, NY.
  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 435-444.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
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  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
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Exploratory

Introduction: The N-Hydroxybenzamide Scaffold as a Privileged Motif in Drug Discovery

An In-Depth Technical Guide to the Biological Activities of N-Hydroxybenzamide Derivatives The N-hydroxybenzamide moiety has emerged as a quintessential "privileged structure" in medicinal chemistry, a core framework tha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of N-Hydroxybenzamide Derivatives

The N-hydroxybenzamide moiety has emerged as a quintessential "privileged structure" in medicinal chemistry, a core framework that confers a remarkable breadth of biological activities. Characterized by a stable benzamide backbone integrated with a hydroxamic acid functional group (-C(=O)N(OH)-), this scaffold serves as a versatile template for designing potent therapeutic agents. Its derivatives have been extensively investigated and validated across multiple fields, most notably in oncology, but also in infectious diseases, neuroprotection, and inflammation management.

The primary source of its potent biological effects lies in the hydroxamic acid's ability to act as a powerful chelating agent for metal ions, particularly the zinc ion (Zn²⁺) found in the active site of a critical class of enzymes known as histone deacetylases (HDACs). This guide provides a comprehensive technical review of the core biological activities of N-hydroxybenzamide derivatives, elucidating their mechanisms of action, summarizing key structure-activity relationship (SAR) data, and providing field-proven experimental protocols for their evaluation.

Primary Biological Activity: Histone Deacetylase (HDAC) Inhibition

The most well-established and therapeutically significant activity of N-hydroxybenzamide derivatives is the potent inhibition of histone deacetylases (HDACs).[1] These enzymes are central regulators of epigenetic gene expression, making them a prime target in oncology and other diseases characterized by aberrant gene silencing.

Mechanism of Action: Reversing Epigenetic Silencing

HDACs function by removing acetyl groups from the ε-amino groups of lysine residues on histone tails.[2] This deacetylation increases the positive charge of histones, strengthening their interaction with negatively charged DNA and leading to a condensed, transcriptionally repressed chromatin state (heterochromatin).[1] In many cancers, HDACs are overexpressed, resulting in the silencing of critical tumor suppressor genes.[3]

N-hydroxybenzamide derivatives function as classical, pan-HDAC inhibitors by targeting the catalytic mechanism of zinc-dependent HDACs (Classes I, II, and IV).[4] Their mechanism is rooted in a well-defined pharmacophore model consisting of three key components:[5][6]

  • Zinc-Binding Group (ZBG): The N-hydroxybenzamide's hydroxamic acid moiety acts as a bidentate ligand, chelating the essential Zn²⁺ ion in the catalytic pocket of the HDAC enzyme.[1][7] This coordination effectively blocks the active site and prevents the hydrolysis of acetylated lysine substrates.

  • Linker Region: An aliphatic or aromatic chain connecting the ZBG to the cap group. It occupies the narrow channel of the enzyme's active site.

  • Cap Group: A larger, often aromatic or hydrophobic group that interacts with residues on the surface rim of the active site, contributing to binding affinity and isoform selectivity.[8][9]

By inhibiting HDACs, these compounds induce a state of histone hyperacetylation, which neutralizes the positive charge on histones, relaxes the chromatin structure, and reactivates the transcription of previously silenced genes, including those involved in cell cycle control, apoptosis, and differentiation.[4]

DOT script for HDAC Inhibition Mechanism

HDAC_Inhibition cluster_0 Normal Gene Silencing cluster_1 Therapeutic Intervention Histone Histone Tail (Acetylated Lysine) HDAC HDAC Enzyme (Active) Histone->HDAC Deacetylation Condensed Condensed Chromatin (Heterochromatin) HDAC->Condensed Leads to Inactive_HDAC HDAC Enzyme (Inhibited) Silencing Gene Silencing (e.g., Tumor Suppressors) Condensed->Silencing Inhibitor N-Hydroxybenzamide Derivative Inhibitor->Inactive_HDAC Chelates Zinc Ion Histone_2 Histone Tail (Hyperacetylated) Inactive_HDAC->Histone_2 Deacetylation Blocked Relaxed Relaxed Chromatin (Euchromatin) Activation Gene Re-activation Relaxed->Activation Histone_2->Relaxed Leads to

HDAC_Inhibition cluster_0 Normal Gene Silencing cluster_1 Therapeutic Intervention Histone Histone Tail (Acetylated Lysine) HDAC HDAC Enzyme (Active) Histone->HDAC Deacetylation Condensed Condensed Chromatin (Heterochromatin) HDAC->Condensed Leads to Inactive_HDAC HDAC Enzyme (Inhibited) Silencing Gene Silencing (e.g., Tumor Suppressors) Condensed->Silencing Inhibitor N-Hydroxybenzamide Derivative Inhibitor->Inactive_HDAC Chelates Zinc Ion Histone_2 Histone Tail (Hyperacetylated) Inactive_HDAC->Histone_2 Deacetylation Blocked Relaxed Relaxed Chromatin (Euchromatin) Activation Gene Re-activation Relaxed->Activation Histone_2->Relaxed Leads to

Caption: Mechanism of HDAC inhibition by N-hydroxybenzamide derivatives.

Structure-Activity Relationships (SAR) and Anticancer Effects

The therapeutic efficacy of N-hydroxybenzamide derivatives is profoundly influenced by their chemical structure. SAR studies have revealed critical insights for optimizing potency and selectivity.

  • Cap Group Modifications: The nature of the "cap" group is a key determinant of isoform selectivity. Introducing branched hydrophobic groups can help discriminate between Class I and Class II HDAC isoforms.[8][9] For instance, substitutions at the 2'-position of a benzanilide cap, such as an amino or hydroxyl group, are indispensable for inhibitory activity, likely by forming hydrogen bonds or other electrostatic interactions with the enzyme.[10]

  • Anticancer Activity: The downstream effects of HDAC inhibition translate into potent anticancer activity. These derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis through both intrinsic and extrinsic pathways.[4][11][12] Numerous studies have demonstrated their anti-proliferative effects against a wide range of cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers.[13][14]

Table 1: Representative N-Hydroxybenzamide Derivatives and their Anticancer Activity

Compound ClassKey Structural FeatureTarget Cancer Cell LinesObserved EffectReference(s)
Quinazoline-triazole hybrids6-Chloro substitution on quinazoline coreSW620 (colon), MDA-MB-231 (breast)High cytotoxic activity, G2/M arrest, apoptosis[11]
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB)N-hydroxybenzamide ZBGHCT-116 (colon)Potent HDAC inhibition, G2 phase arrest[12]
Amino benzohydroxamic acids3-amino-5-methyl substitutionA549 (lung), HeLa (cervical)IC50 values of 0.78 mM and 0.25 mM, respectively[14]
Benzodiazepine hybridsFused benzodiazepine-hydroxamic acidMCF-7 (breast), PC-3 (prostate)Demonstrated biological activity[15]
Experimental Protocol: In Vitro HDAC Inhibition Assay (Luminogenic)

Evaluating the potency of novel N-hydroxybenzamide derivatives requires a robust and sensitive assay. Luminogenic assays, such as the HDAC-Glo™ I/II Assay, are widely used for their high-throughput capability and direct measurement of enzyme activity.[16][17]

Principle: This assay utilizes a cell-permeable, acetylated aminoluciferin substrate. Endogenous HDACs in cell lysates or purified HDAC enzymes deacetylate the substrate. A developer reagent containing a specific protease then cleaves the deacetylated substrate, releasing aminoluciferin, which is quantified by luciferase. The light signal is directly proportional to HDAC activity, and its reduction in the presence of an inhibitor allows for the determination of IC₅₀ values.[16]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the N-hydroxybenzamide test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve. Prepare a positive control (e.g., SAHA or Trichostatin A) and a DMSO-only negative control.

  • Cell Lysate or Enzyme Preparation: Use either nuclear extracts from cancer cell lines (e.g., HeLa, HCT116) or purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2).[11][17] Dilute the enzyme or lysate to a working concentration in the provided assay buffer.

  • Assay Plate Setup: In a 96- or 384-well white, opaque microplate, add 5 µL of the diluted test compound, positive control, or DMSO vehicle.

  • Enzyme Reaction: Add 10 µL of the diluted HDAC enzyme or cell lysate to each well.

  • Substrate Addition: Add 5 µL of the HDAC-Glo™ I/II substrate.

  • Incubation: Mix the plate gently and incubate at room temperature for 30-60 minutes to allow the deacetylation reaction to proceed.

  • Signal Development: Add 20 µL of the HDAC-Glo™ Developer Reagent to each well. This reagent contains the protease and luciferase.

  • Final Incubation: Incubate for an additional 15-20 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for a saturating concentration of the positive control). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

DOT script for HDAC Inhibition Assay Workflow

Assay_Workflow start Start prep Prepare Serial Dilution of N-Hydroxybenzamide Derivative start->prep plate Add Compound/Controls to Microplate prep->plate enzyme Add HDAC Enzyme or Cell Lysate plate->enzyme substrate Add Luminogenic Substrate enzyme->substrate incubate1 Incubate (30-60 min) for Deacetylation substrate->incubate1 developer Add Developer Reagent (Protease + Luciferase) incubate1->developer incubate2 Incubate (15-20 min) for Signal Stabilization developer->incubate2 read Measure Luminescence incubate2->read analyze Calculate IC50 Value read->analyze end End analyze->end

Assay_Workflow start Start prep Prepare Serial Dilution of N-Hydroxybenzamide Derivative start->prep plate Add Compound/Controls to Microplate prep->plate enzyme Add HDAC Enzyme or Cell Lysate plate->enzyme substrate Add Luminogenic Substrate enzyme->substrate incubate1 Incubate (30-60 min) for Deacetylation substrate->incubate1 developer Add Developer Reagent (Protease + Luciferase) incubate1->developer incubate2 Incubate (15-20 min) for Signal Stabilization developer->incubate2 read Measure Luminescence incubate2->read analyze Calculate IC50 Value read->analyze end End analyze->end Synthesis_Scheme R_COOH Substituted Benzoic Acid R_COCl Activated Acyl Intermediate R_COOH->R_COCl Activation SOCl2 SOCl2 or Coupling Agent Product N-Hydroxybenzamide Derivative R_COCl->Product NH2OH NH2OH·HCl, Base NH2OH->Product Coupling

Synthesis_Scheme R_COOH Substituted Benzoic Acid R_COCl Activated Acyl Intermediate R_COOH->R_COCl Activation SOCl2 SOCl2 or Coupling Agent Product N-Hydroxybenzamide Derivative R_COCl->Product NH2OH NH2OH·HCl, Base NH2OH->Product Coupling

Caption: General synthetic route for N-hydroxybenzamide derivatives.

Conclusion and Future Perspectives

N-hydroxybenzamide derivatives represent a clinically and scientifically validated class of compounds with a diverse and potent range of biological activities. Their role as HDAC inhibitors has cemented their importance in oncology, while emerging research continues to uncover their potential as antimicrobial, anti-inflammatory, and neuroprotective agents.

Future research will likely focus on two key areas. First is the rational design of isoform-selective HDAC inhibitors, particularly targeting specific enzymes like HDAC6 or HDAC8, to achieve greater therapeutic efficacy while minimizing the off-target effects associated with pan-HDAC inhibition. [18]Second is the continued exploration of multi-target drug design, where the N-hydroxybenzamide scaffold is functionalized to simultaneously modulate multiple disease pathways, a strategy of immense value for complex pathologies such as Alzheimer's disease and metastatic cancer. The chemical tractability and proven biological utility of this scaffold ensure it will remain a cornerstone of drug discovery and development for years to come.

References

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Foundational

4-Bromo-N-hydroxybenzamide: A Core Scaffold for Histone Deacetylase Inhibition in Medicinal Chemistry

Introduction: The Epigenetic Frontier and the Rise of Hydroxamic Acids In the landscape of modern medicinal chemistry, the pursuit of targeted therapies has led researchers to explore the intricate world of epigenetics....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Epigenetic Frontier and the Rise of Hydroxamic Acids

In the landscape of modern medicinal chemistry, the pursuit of targeted therapies has led researchers to explore the intricate world of epigenetics. Histone deacetylases (HDACs) have emerged as pivotal targets, playing a crucial role in the regulation of gene expression through the modulation of chromatin structure.[1][2] The inhibition of these enzymes has shown significant therapeutic promise, particularly in oncology.[1] Within the arsenal of HDAC inhibitors, molecules featuring a hydroxamic acid moiety are among the most extensively studied and clinically successful.[3] This is largely due to the hydroxamic acid's exceptional ability to chelate the zinc ion essential for catalysis within the active site of HDACs.[4]

This technical guide delves into the discovery, synthesis, and significance of 4-Bromo-N-hydroxybenzamide, a foundational scaffold within the benzohydroxamic acid class of HDAC inhibitors. While many complex derivatives have been developed and have entered clinical trials, an understanding of this core structure is fundamental for researchers, scientists, and drug development professionals seeking to innovate in this therapeutic space.[5] We will explore the causality behind its design, the technical nuances of its synthesis and evaluation, and its role as a springboard for the development of more potent and selective therapeutic agents.

The Genesis of a Scaffold: Rational Design and Discovery

The development of small molecule HDAC inhibitors is a prime example of rational drug design. The general pharmacophore for these inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme.[6]

  • Zinc-Binding Group (ZBG): The N-hydroxybenzamide functional group in 4-Bromo-N-hydroxybenzamide serves as a potent ZBG. The hydroxamic acid moiety chelates the Zn2+ ion in the catalytic pocket of HDACs, effectively blocking their enzymatic activity.[4]

  • Linker: The benzamide core acts as a rigid linker, positioning the ZBG for optimal interaction with the zinc ion at the base of the catalytic pocket.

  • Cap Group: The 4-bromophenyl moiety functions as the cap group, which interacts with the rim of the HDAC active site. Modifications to this part of the molecule are crucial for achieving isoform selectivity and improving pharmacokinetic properties.[7]

The discovery of 4-Bromo-N-hydroxybenzamide and its analogues stems from screening and synthetic efforts to identify compounds with this essential pharmacophoric arrangement that exhibit anti-proliferative and differentiation-inducing activities in cancer cell lines.

cluster_Pharmacophore HDAC Inhibitor Pharmacophore cluster_Molecule 4-Bromo-N-hydroxybenzamide ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker (e.g., Benzamide) ZBG->Linker Connects to Molecule_Structure Br-Ph-C(=O)N(OH)H Cap Cap Group (e.g., 4-Bromophenyl) Linker->Cap Positions caption General Pharmacophore of an HDAC Inhibitor

Caption: General Pharmacophore of an HDAC Inhibitor.

Synthesis and Characterization: A Practical Approach

The synthesis of 4-Bromo-N-hydroxybenzamide is typically achieved from readily available starting materials, with 4-bromobenzoic acid being a common precursor.[8] The following is a representative two-step protocol that can be adapted for laboratory-scale synthesis.

Experimental Protocol: Synthesis of 4-Bromo-N-hydroxybenzamide

Step 1: Synthesis of Methyl 4-bromobenzoate

  • Reaction Setup: To a solution of 4-bromobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 4-Bromo-N-hydroxybenzamide

  • Reaction Setup: Prepare a solution of hydroxylamine hydrochloride (excess, e.g., 3-4 equivalents) and a base (e.g., sodium methoxide or potassium hydroxide) in methanol at 0 °C.

  • Addition of Ester: To this solution, add a solution of methyl 4-bromobenzoate (1 equivalent) in methanol dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with an acidic solution (e.g., dilute HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-N-hydroxybenzamide.

Start 4-Bromobenzoic Acid Intermediate Methyl 4-bromobenzoate Start->Intermediate Esterification Product 4-Bromo-N-hydroxybenzamide Intermediate->Product Amidation Reagent1 Methanol, H2SO4 (cat.) Reagent1->Start Reagent2 Hydroxylamine, Base Reagent2->Intermediate caption Synthetic Pathway for 4-Bromo-N-hydroxybenzamide

Caption: Synthetic Pathway for 4-Bromo-N-hydroxybenzamide.

Mechanism of Action: Targeting the Catalytic Core of HDACs

The therapeutic effect of 4-Bromo-N-hydroxybenzamide and its derivatives is rooted in their ability to inhibit the enzymatic activity of histone deacetylases.[9] HDACs catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression.[2]

By inhibiting HDACs, 4-Bromo-N-hydroxybenzamide promotes histone hyperacetylation, which in turn leads to a more relaxed chromatin state, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[10]

The N-hydroxyamide group is crucial for this inhibitory activity. It acts as a bidentate ligand, coordinating the zinc ion in the active site of the HDAC enzyme, thereby preventing the binding and deacetylation of its natural substrates.

cluster_HDAC_Activity Normal HDAC Activity cluster_Inhibition Inhibition by 4-Bromo-N-hydroxybenzamide HDAC HDAC Enzyme Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylates Inhibited_HDAC Inhibited HDAC Acetylated_Histone Acetylated Histone Acetylated_Histone->HDAC Gene_Silencing Gene Silencing Deacetylated_Histone->Gene_Silencing Inhibitor 4-Bromo-N-hydroxybenzamide Inhibitor->Inhibited_HDAC Binds to Active Site (Zn2+) Hyperacetylation Histone Hyperacetylation Inhibited_HDAC->Hyperacetylation Leads to Gene_Expression Gene Expression (e.g., Tumor Suppressors) Hyperacetylation->Gene_Expression caption Mechanism of HDAC Inhibition

Caption: Mechanism of HDAC Inhibition.

Significance in Medicinal Chemistry and Future Perspectives

While 4-Bromo-N-hydroxybenzamide itself may not be a clinical candidate, its true significance lies in its role as a fundamental building block and a lead scaffold for the development of more sophisticated HDAC inhibitors.[5] The principles learned from this and similar simple benzohydroxamic acids have paved the way for the design of compounds with improved potency, selectivity, and pharmacokinetic profiles.

For instance, derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been developed as potent and highly selective inhibitors of HDAC6.[11] The exploration of different "cap" groups attached to the benzamide core has led to the discovery of inhibitors with varying isoform selectivity, which is crucial for minimizing off-target effects and improving therapeutic outcomes.[7]

Future research in this area will likely focus on:

  • Developing Isoform-Selective Inhibitors: Tailoring the cap group to exploit subtle differences in the active sites of various HDAC isoforms.

  • Dual-Target Inhibitors: Combining the HDAC-inhibiting pharmacophore with moieties that target other key cancer-related proteins.[12]

  • Improving Drug-like Properties: Optimizing solubility, metabolic stability, and oral bioavailability.

Conclusion

4-Bromo-N-hydroxybenzamide represents a cornerstone in the field of HDAC inhibitor research. Its simple, yet effective, chemical architecture embodies the core principles of rational drug design for this important class of therapeutic targets. A thorough understanding of its synthesis, mechanism of action, and structure-activity relationships provides a solid foundation for medicinal chemists and drug discovery professionals to innovate and develop the next generation of epigenetic drugs.

References

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Exploratory

Unveiling the Molecular Targets of 4-Bromo-N-hydroxybenzamide: A Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the pursuit of novel molecular entities with specific and potent biological activities is paramount. Among the myriad of scaffolds explored, the N-hydroxybenzamide core has emer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of novel molecular entities with specific and potent biological activities is paramount. Among the myriad of scaffolds explored, the N-hydroxybenzamide core has emerged as a privileged structure, particularly in the realm of enzyme inhibition. This technical guide delves into the known and putative biological targets of a specific derivative, 4-Bromo-N-hydroxybenzamide, providing a comprehensive resource for researchers, medicinal chemists, and drug development professionals. By synthesizing data from extensive research on related analogues, this document elucidates the mechanistic underpinnings of its activity and offers practical insights for its application in research and development.

The Primacy of the Hydroxamic Acid Moiety: A Gateway to Zinc-Dependent Enzyme Inhibition

The key to understanding the biological targets of 4-Bromo-N-hydroxybenzamide lies in its N-hydroxybenzamide functional group. This hydroxamic acid moiety is a well-established zinc-binding group, capable of chelating the zinc ion (Zn²⁺) present in the active site of a large family of enzymes known as zinc-dependent metalloenzymes. This interaction is central to the inhibitory mechanism of numerous drugs and clinical candidates. The hydroxamic acid typically acts as a bidentate ligand, forming a stable complex with the zinc ion and thereby disrupting the catalytic activity of the enzyme.

Histone Deacetylases (HDACs): The Principal Biological Targets

The most extensively documented biological targets for N-hydroxybenzamide-containing compounds are the Histone Deacetylases (HDACs).[1][2][3][4][5] These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins.[4][5] The aberrant activity of HDACs is implicated in a variety of diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5]

Mechanism of HDAC Inhibition

The inhibitory activity of 4-Bromo-N-hydroxybenzamide and its analogues against HDACs is attributed to the chelation of the active site zinc ion by the hydroxamic acid group.[1][5] This interaction blocks the binding of the natural substrate, the acetylated lysine residue, and halts the deacetylation process. The consequence of HDAC inhibition is the hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[4] Furthermore, the acetylation of non-histone proteins involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis is also affected.[4][5]

Derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of HDAC6.[3] This suggests that while the N-hydroxybenzamide core provides the zinc-binding affinity, substitutions on the benzamide ring, such as the bromo group in 4-Bromo-N-hydroxybenzamide, can modulate the potency and selectivity for different HDAC isoforms.

HDAC_Inhibition cluster_Enzyme HDAC Active Site HDAC Histone Deacetylase (HDAC) Deacetylated Lysine Deacetylated Lysine HDAC->Deacetylated Lysine Catalysis Zn Zn²⁺ Substrate Acetylated Lysine Substrate Substrate->HDAC Normal Binding Inhibitor 4-Bromo-N-hydroxybenzamide (Hydroxamic Acid Moiety) Inhibitor->Zn

Caption: Mechanism of HDAC inhibition by 4-Bromo-N-hydroxybenzamide.

Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by compounds like 4-Bromo-N-hydroxybenzamide can induce a range of cellular effects that are beneficial in a therapeutic context, particularly in oncology. These include:

  • Cell Cycle Arrest: HDAC inhibitors can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phase.[1][4]

  • Apoptosis: These compounds can trigger programmed cell death in malignant cells.[4]

  • Differentiation: In some cancer types, HDAC inhibitors can promote cellular differentiation.

  • Anti-angiogenesis: Inhibition of HDACs can also suppress the formation of new blood vessels that tumors require for growth.

Matrix Metalloproteinases (MMPs): A Secondary but Plausible Target Class

Another significant family of zinc-dependent enzymes that are potential targets for hydroxamic acid-containing compounds are the Matrix Metalloproteinases (MMPs).[6][7][8][9] MMPs are involved in the degradation of the extracellular matrix, a process that is essential for tissue remodeling, but also one that is co-opted by cancer cells to facilitate invasion and metastasis.[8][9]

Rationale for MMP Inhibition

The catalytic mechanism of MMPs also relies on a zinc ion in their active site.[7] Therefore, the hydroxamic acid moiety of 4-Bromo-N-hydroxybenzamide can, in principle, chelate this zinc ion and inhibit MMP activity. While direct evidence for 4-Bromo-N-hydroxybenzamide as an MMP inhibitor is not as prevalent as for HDACs, the well-established role of hydroxamic acids as potent MMP inhibitors makes this a highly plausible secondary target class.[6][7]

MMP_Inhibition_Workflow Start Start: Screen for MMP Inhibition Enzymatic_Assay In Vitro Enzymatic Assay (e.g., Fluorogenic Peptide Substrate) Start->Enzymatic_Assay Determine_IC50 Determine IC₅₀ Values for 4-Bromo-N-hydroxybenzamide Enzymatic_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Invasion Assay (e.g., Boyden Chamber) Determine_IC50->Cell_Based_Assay Assess_Invasion Assess Inhibition of Cell Invasion Cell_Based_Assay->Assess_Invasion End End: Characterize as MMP Inhibitor Assess_Invasion->End

Caption: Experimental workflow for validating MMP inhibition.

Other Potential Biological Targets

While HDACs and MMPs represent the most likely targets for 4-Bromo-N-hydroxybenzamide, the broader chemical space of benzamides and related structures points to other possibilities that warrant consideration in comprehensive target identification studies.

  • Sirtuins: Although structurally distinct, some brominated compounds have shown activity against sirtuins, another class of deacetylases. For instance, 4'-bromo-resveratrol has been reported to inhibit Sirt1 and Sirt3.[10] While the mechanism would differ from zinc chelation, this highlights the potential for off-target effects or novel activities.

  • Receptor Tyrosine Kinases (RTKs): Derivatives of 4-bromo-N-phenylbenzamide have been developed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), an RTK.[11] While the core structure is different (lacking the N-hydroxy group), this demonstrates that the brominated benzamide scaffold can be adapted to target kinase families.

Summary of Biological Targets and Activities

Target ClassSpecific Target(s)Mechanism of ActionEvidence Level
Histone Deacetylases (HDACs) Class I, II, and IV HDACsZinc Chelation by Hydroxamic AcidHigh (Inferred from numerous derivatives)
Matrix Metalloproteinases (MMPs) Various MMPs (e.g., MMP-2, -9)Zinc Chelation by Hydroxamic AcidModerate (Plausible based on pharmacophore)
Sirtuins Sirt1, Sirt3To be determinedLow (Based on structurally dissimilar compounds)
Receptor Tyrosine Kinases FGFR1ATP-competitive inhibitionLow (Based on structurally different derivatives)

Experimental Protocols for Target Validation

To empirically validate the biological targets of 4-Bromo-N-hydroxybenzamide, a series of well-established biochemical and cell-based assays are recommended.

In Vitro HDAC Enzymatic Assay (Fluorogenic)

Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate by a recombinant human HDAC enzyme.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC6) in assay buffer to the desired concentration.

    • Prepare a stock solution of 4-Bromo-N-hydroxybenzamide in DMSO and create a serial dilution series.

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and the developer solution (e.g., trypsin in assay buffer).

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the HDAC enzyme solution.

    • Add the serially diluted 4-Bromo-N-hydroxybenzamide or DMSO vehicle control.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

    • Incubate for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for a further 15-30 minutes at 37°C.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., Excitation/Emission ~360/460 nm).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Western Blot for Histone Acetylation

Principle: This assay assesses the ability of a compound to increase the acetylation of histones in cultured cells, a direct downstream consequence of HDAC inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa, HCT116) to ~70-80% confluency.

    • Treat the cells with various concentrations of 4-Bromo-N-hydroxybenzamide or a vehicle control for a specified duration (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin, anti-GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the acetylated histone levels to the loading control.

Conclusion and Future Directions

4-Bromo-N-hydroxybenzamide, by virtue of its N-hydroxybenzamide core, is strongly positioned as an inhibitor of zinc-dependent metalloenzymes. The preponderance of evidence from related analogues firmly establishes Histone Deacetylases as the primary and most promising biological targets. The potential for Matrix Metalloproteinase inhibition also presents a compelling avenue for investigation. For drug discovery professionals, 4-Bromo-N-hydroxybenzamide serves as a valuable chemical probe and a potential starting point for the development of more potent and selective inhibitors. Future research should focus on direct enzymatic and cellular profiling of this compound against a panel of HDAC isoforms and MMPs to definitively characterize its target profile and to guide the design of next-generation therapeutics.

References

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Foundational

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 4-Bromo-N-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-N-hydroxybenzamide is a synthetic organic compound that belongs to the benzamide class of chemicals. Its structure, featuring a bromina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-hydroxybenzamide is a synthetic organic compound that belongs to the benzamide class of chemicals. Its structure, featuring a brominated benzene ring and a hydroxamic acid functional group, suggests potential biological activity, making it a compound of interest in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its safety, handling, and toxicological profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known and potential hazards associated with 4-Bromo-N-hydroxybenzamide, outlines best practices for its safe handling, and details experimental approaches for its toxicological assessment.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding a compound's physical and chemical characteristics. These properties influence its behavior and potential for exposure.

PropertyValueSource
Chemical Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
CAS Number 1836-27-7[1]
Appearance White to off-white solid[2]
Melting Point 185-186 °C[2]
Solubility Slightly soluble in water.[3]

Toxicological Profile

GHS Hazard Classification

According to notifications to the ECHA C&L Inventory, 4-Bromo-N-hydroxybenzamide is classified with the following hazards:

Hazard StatementGHS ClassificationPictogram
H302: Harmful if swallowed Acute toxicity, oral (Category 4)
H315: Causes skin irritation Skin corrosion/irritation (Category 2)
H319: Causes serious eye irritation Serious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritation Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Source: [1]

Potential Mechanisms of Toxicity

The toxicity of 4-Bromo-N-hydroxybenzamide can be inferred from its structural motifs: the N-hydroxybenzamide core and the brominated aromatic ring.

  • N-Hydroxybenzamides: This class of compounds can exhibit a range of biological activities. Some are known to be inhibitors of enzymes like histone deacetylases or IMP dehydrogenase. The N-hydroxy group can also be a site for metabolic activation, potentially leading to the formation of reactive metabolites that can cause cellular damage.

  • Brominated Aromatic Compounds: Halogenated aromatic hydrocarbons can be toxic, with mechanisms that may involve binding to intracellular receptors and altering gene expression.[4] Some brominated compounds are known to be hepatotoxic (toxic to the liver).[5] The presence of the bromine atom can also influence the metabolic fate of the compound, potentially leading to the formation of toxic metabolites.

Safe Handling and Personal Protective Equipment (PPE)

Given the known hazards of 4-Bromo-N-hydroxybenzamide, stringent adherence to safety protocols is mandatory. The following represents a multi-tiered approach to minimizing exposure.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential for all personnel handling 4-Bromo-N-hydroxybenzamide.

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used. Gloves should be inspected before use and changed frequently.

  • Body Protection: A lab coat, buttoned to its full length, is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is necessary.

Hygiene Practices

Good laboratory hygiene is a critical component of safe handling.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where 4-Bromo-N-hydroxybenzamide is handled.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Decontamination: Clean all work surfaces and equipment thoroughly after each use.

Storage and Disposal

Proper storage and disposal are crucial for preventing accidental exposure and environmental contamination.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage in a refrigerator at approximately 4°C is recommended.

  • Access: Restrict access to authorized personnel only.

Disposal
  • Waste Characterization: All waste containing 4-Bromo-N-hydroxybenzamide must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, sealed, and clearly labeled container.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Emergency Procedures

In the event of an accidental spill or exposure, a rapid and informed response is critical.

Spills

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Others & Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end Spill Managed dispose->end OECDTG423 start Start with Dose of 300 mg/kg dose_300 Dose 3 Animals start->dose_300 observe_300 Observe for 14 Days dose_300->observe_300 outcome_300 Outcome at 300 mg/kg? observe_300->outcome_300 two_three_deaths_300 2-3 Deaths outcome_300->two_three_deaths_300 Yes zero_one_death_300 0-1 Deaths outcome_300->zero_one_death_300 No dose_5 Dose 3 More Animals at 5 mg/kg two_three_deaths_300->dose_5 Consider lower dose classify_cat3 Classify as GHS Category 3 two_three_deaths_300->classify_cat3 dose_2000 Dose 3 More Animals at 2000 mg/kg zero_one_death_300->dose_2000 observe_2000 Observe for 14 Days dose_2000->observe_2000 outcome_2000 Outcome at 2000 mg/kg? observe_2000->outcome_2000 one_death_2000 ≥1 Death outcome_2000->one_death_2000 Yes zero_deaths_2000 0 Deaths outcome_2000->zero_deaths_2000 No classify_cat4 Classify as GHS Category 4 one_death_2000->classify_cat4 classify_cat5 Classify as GHS Category 5 or Unclassified zero_deaths_2000->classify_cat5

Caption: Decision logic for OECD Guideline 423.

Step-by-Step Methodology:

  • Animal Selection: Use a single sex of rodent (typically female rats).

  • Dosing: Administer the test substance by oral gavage. The starting dose is typically 300 mg/kg.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure:

    • If 2-3 animals die at the starting dose, the substance is classified, and no further testing is needed.

    • If 0-1 animal dies, proceed to a higher dose (e.g., 2000 mg/kg) with another group of animals.

    • If 2-3 animals die at the starting dose, and further refinement is needed, a lower dose (e.g., 50 mg/kg) can be tested.

  • Classification: The substance is classified based on the dose at which mortality is observed.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method uses a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation. [1][3][5][6][7]It is a well-established alternative to animal testing.

Step-by-Step Methodology:

  • Tissue Model: Use a validated RhE model (e.g., EpiDerm™, EpiSkin™).

  • Application: Apply the test substance topically to the surface of the RhE tissue.

  • Exposure: Expose the tissue to the substance for a defined period (e.g., 60 minutes).

  • Viability Assessment: After exposure, wash the substance from the tissue and assess cell viability using a quantitative method, typically the MTT assay.

  • Interpretation: If the mean tissue viability is reduced below a certain threshold (typically 50%) compared to a negative control, the substance is classified as a skin irritant (GHS Category 2).

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This in vitro test uses a reconstructed human cornea-like epithelium (RhCE) model to identify substances that are not classified as eye irritants. [4][8] Step-by-Step Methodology:

  • Tissue Model: Use a validated RhCE model (e.g., EpiOcular™).

  • Application: Apply the test substance to the surface of the RhCE tissue.

  • Exposure: Expose the tissue for a defined period.

  • Viability Assessment: Assess cell viability using a method like the MTT assay.

  • Interpretation: If the mean tissue viability is above a defined threshold (typically >60%), the substance is considered a non-irritant.

Conclusion

4-Bromo-N-hydroxybenzamide is a compound that requires careful handling due to its classification as harmful if swallowed, and as a skin, eye, and respiratory irritant. While a complete toxicological profile is not yet established, the available data and structure-activity relationships warrant a cautious approach. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to safe work practices, researchers can minimize the risks associated with this compound. The use of validated in vitro and in vivo testing methods will be essential for further characterizing its toxicological properties and ensuring its safe development and use in scientific research.

References

  • MatTek Corporation. (n.d.). EpiOcular Eye Irritation Test (OECD TG 492). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-hydroxybenzamide. Retrieved from [Link]

  • PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]

  • IIVS. (n.d.). Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492). Retrieved from [Link]

  • XCellR8. (n.d.). Regulatory Eye Irritation Test OECD TG 492. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanism of action of toxic halogenated aromatics. Retrieved from [Link]

  • SenzaGen. (n.d.). Skin irritation: OECD TG 439. Retrieved from [Link]

  • Nucro-Technics. (2024, May 18). OECD 439: In Vitro Skin Irritation (RHE Test Method). Retrieved from [Link]

  • OECD. (n.d.). Test No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • SlideShare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423) | PPTX. Retrieved from [Link]

  • OECD. (n.d.). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link]

  • IIVS. (n.d.). Skin Irritation Test (SIT, OECD 439). Retrieved from [Link]

  • Tox Lab. (n.d.). Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design. Retrieved from [Link]

  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • YouTube. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-Bromo-N-hydroxybenzamide: A Detailed Step-by-Step Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-Bromo-N-hydroxybenzamide, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This docum...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-Bromo-N-hydroxybenzamide, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the scientific rationale behind each step to ensure a thorough understanding and successful execution of the synthesis.

Introduction

4-Bromo-N-hydroxybenzamide serves as a key building block in medicinal chemistry, primarily due to the presence of the hydroxamic acid functional group (-CONHOH). This moiety is a well-known zinc-binding group, making it a critical component in the design of inhibitors for various metalloenzymes, including histone deacetylases (HDACs), which are significant targets in cancer therapy. The bromo-substituent on the phenyl ring provides a site for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This application note details a reliable two-step synthesis route starting from the commercially available 4-bromobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by the reaction with hydroxylamine to yield the final product.

Overall Reaction Scheme

The synthesis of 4-Bromo-N-hydroxybenzamide is typically achieved in two main stages as depicted below.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Hydroxamic Acid Formation A 4-Bromobenzoic Acid C 4-Bromobenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) D 4-Bromobenzoyl Chloride G 4-Bromo-N-hydroxybenzamide D->G Reaction in a suitable solvent E Hydroxylamine Hydrochloride (NH₂OH·HCl) F Base (e.g., NaHCO₃ or Pyridine)

Caption: Overall workflow for the synthesis of 4-Bromo-N-hydroxybenzamide.

Materials and Equipment

Reagents
ReagentFormulaCAS No.PuritySupplier
4-Bromobenzoic AcidC₇H₅BrO₂586-76-5≥98%Sigma-Aldrich
Thionyl ChlorideSOCl₂7719-09-7≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-2Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂75-09-2Anhydrous, ≥99.8%Sigma-Aldrich
Hydroxylamine HydrochlorideNH₂OH·HCl5470-11-1≥98%Sigma-Aldrich
Sodium BicarbonateNaHCO₃144-55-8≥99.5%Fisher Scientific
Ethyl AcetateC₄H₈O₂141-78-6ACS GradeFisher Scientific
HexanesC₆H₁₄110-54-3ACS GradeFisher Scientific
Anhydrous Magnesium SulfateMgSO₄7487-88-9≥97%Sigma-Aldrich
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Melting point apparatus

Experimental Protocols

Part 1: Synthesis of 4-Bromobenzoyl Chloride

This initial step activates the carboxylic acid group of 4-bromobenzoic acid by converting it into a more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[1][2]

Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (10.0 g, 49.7 mmol).

  • Solvent and Catalyst Addition: To the flask, add anhydrous dichloromethane (100 mL) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

  • Reagent Addition: Slowly add thionyl chloride (11.8 g, 7.2 mL, 99.4 mmol, 2.0 eq.) to the suspension at room temperature with stirring. Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the solid 4-bromobenzoic acid.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 4-bromobenzoyl chloride can be purified by vacuum distillation. However, for many applications, the crude product is of sufficient purity to be used directly in the next step after thorough removal of the volatiles.

Acyl_Chloride_Formation cluster_0 Mechanism of Acyl Chloride Formation A 4-Bromobenzoic Acid C Intermediate A->C Nucleophilic attack B Thionyl Chloride D 4-Bromobenzoyl Chloride C->D Elimination of SO₂ and HCl

Caption: Simplified mechanism of 4-bromobenzoyl chloride formation.

Part 2: Synthesis of 4-Bromo-N-hydroxybenzamide

This is the final step where the synthesized 4-bromobenzoyl chloride is reacted with hydroxylamine to form the desired hydroxamic acid. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

Step-by-Step Procedure:
  • Preparation of Hydroxylamine Solution: In a 250 mL Erlenmeyer flask, dissolve hydroxylamine hydrochloride (4.15 g, 59.7 mmol, 1.2 eq.) in water (50 mL). In a separate beaker, prepare a solution of sodium bicarbonate (10.0 g, 119 mmol, 2.4 eq.) in water (100 mL).

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the crude 4-bromobenzoyl chloride (from Part 1) in ethyl acetate (100 mL). Cool the solution in an ice bath to 0-5 °C.

  • Reaction: While vigorously stirring the 4-bromobenzoyl chloride solution, simultaneously add the hydroxylamine hydrochloride solution and the sodium bicarbonate solution dropwise over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-Bromo-N-hydroxybenzamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a white to off-white solid.[3]

Characterization of 4-Bromo-N-hydroxybenzamide

The identity and purity of the synthesized 4-Bromo-N-hydroxybenzamide should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₆BrNO₂[4]
Molecular Weight 216.03 g/mol [4]
Appearance White to off-white solid
Melting Point 185-186 °C[3]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~11.2 (s, 1H, OH), ~9.1 (s, 1H, NH), ~7.7 (d, 2H), ~7.6 (d, 2H). Note: Predicted chemical shifts based on analogous structures.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~164 (C=O), ~134 (C-Br), ~131 (Ar-CH), ~129 (Ar-CH), ~125 (Ar-C). Note: Predicted chemical shifts based on analogous structures.

Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 4-Bromobenzoyl Chloride: Corrosive and causes burns. Handle with care, avoiding contact with skin and eyes.

  • Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction and is suspected of causing cancer.[5] Handle with appropriate PPE.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-Bromo-N-hydroxybenzamide. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this important chemical intermediate for use in various research and development applications, particularly in the field of medicinal chemistry. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

  • PubChem. 4-Bromo-N-hydroxybenzamide. [Link]

  • PrepChem. Synthesis of 4-bromobenzoyl chloride. [Link]

  • PrepChem. Preparation of 4-bromobenzoyl chloride. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Bromo-N-hydroxybenzamide from 4-bromobenzoic acid

Abstract This document provides a detailed guide for the synthesis of 4-Bromo-N-hydroxybenzamide, a key intermediate in pharmaceutical research and a valuable building block in organic chemistry. Hydroxamic acids are a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of 4-Bromo-N-hydroxybenzamide, a key intermediate in pharmaceutical research and a valuable building block in organic chemistry. Hydroxamic acids are a critical class of compounds known for their metal-chelating properties, which makes them potent inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][2] This protocol outlines a robust and efficient method for the conversion of commercially available 4-bromobenzoic acid to the target hydroxamic acid using a well-established carbodiimide-mediated coupling reaction. The causality behind experimental choices, safety protocols, and methods for characterization are discussed in detail to ensure reproducibility and safety.

Introduction and Scientific Background

Hydroxamic acids (-CONHOH) are a class of organic compounds characterized by their ability to act as powerful bidentate ligands for metal ions.[2] This chelating capability is central to their biological activity, allowing them to interact with and inhibit metalloenzymes. The synthesis of hydroxamic acids from their corresponding carboxylic acids is a fundamental transformation in medicinal chemistry.

The most direct and widely adopted strategy involves the activation of the carboxylic acid followed by nucleophilic substitution with hydroxylamine.[2] While methods involving acyl chlorides or esters are viable, they can be harsh. A milder and more efficient approach utilizes peptide coupling agents. This protocol employs the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), a reagent system renowned for its high efficiency, mild reaction conditions, and suppression of side reactions.[3][4][5]

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot reaction where the carboxyl group of 4-bromobenzoic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to rearrangement into a non-reactive N-acylurea byproduct. To prevent this, HOBt is introduced as an additive. HOBt rapidly traps the O-acylisourea to form an active HOBt ester.[6][7] This ester is more stable than the O-acylisourea but highly reactive towards the nucleophile, hydroxylamine, which attacks the carbonyl carbon to yield the desired 4-Bromo-N-hydroxybenzamide.

Overall Reaction:

Mechanism of EDC/HOBt Coupling:

EDC_HOBt_Mechanism RCOOH 4-Bromobenzoic Acid O_acylisourea O-Acylisourea (Active Intermediate) RCOOH:e->O_acylisourea:w + EDC EDC EDC EDC:e->O_acylisourea:w HOBt HOBt HOBt_ester HOBt Active Ester HOBt:e->HOBt_ester:w NH2OH Hydroxylamine Product 4-Bromo-N-hydroxybenzamide NH2OH:e->Product:w O_acylisourea:e->HOBt_ester:w + HOBt - EDU HOBt_ester:e->Product:w + Hydroxylamine - HOBt (regenerated) EDU EDU Byproduct

Caption: Mechanism of EDC/HOBt mediated hydroxamic acid synthesis.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-Bromobenzoic AcidC₇H₅BrO₂201.021.00 g4.971.0
Hydroxylamine HClNH₂OH·HCl69.490.45 g6.461.3
EDC·HClC₈H₁₇N₃·HCl191.701.14 g5.961.2
HOBt HydrateC₆H₅N₃O·xH₂O135.13 (anhyd.)0.81 g5.961.2
N-Methylmorpholine (NMM)C₅H₁₁NO101.150.71 mL6.461.3
N,N-DimethylformamideC₃H₇NO73.0920 mL--
Ethyl AcetateC₄H₈O₂88.11~150 mL--
1M HCl (aq)HCl36.46~50 mL--
Saturated NaHCO₃ (aq)NaHCO₃84.01~50 mL--
BrineNaCl58.44~50 mL--
Anhydrous MgSO₄MgSO₄120.37As needed--
Equipment
  • 100 mL Round-bottom flask

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Hydroxylamine Hydrochloride: Corrosive, skin and eye irritant, and may be harmful if swallowed or inhaled.[8][9][10] It can be unstable and may explode when heated.[10][11] Handle with extreme care in a chemical fume hood.[8][11]

  • EDC·HCl: Skin and eye irritant. Avoid inhalation of dust.

  • NMM & DMF: Irritants. DMF is a suspected teratogen. Handle in a fume hood.

  • General: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves at all times.[10][12]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.00 g, 4.97 mmol).

  • Dissolution: Add N,N-Dimethylformamide (DMF, 20 mL) to the flask and stir until the solid is completely dissolved.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt, 0.81 g, 5.96 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.14 g, 5.96 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 15-20 minutes. This allows for the formation of the HOBt active ester.

  • Hydroxylamine Preparation: In a separate 50 mL flask, dissolve hydroxylamine hydrochloride (0.45 g, 6.46 mmol) in a minimal amount of water or DMF (~2-3 mL). Cool this solution in the ice bath and slowly add N-Methylmorpholine (NMM, 0.71 mL, 6.46 mmol) dropwise to neutralize the salt and generate free hydroxylamine.

  • Coupling Reaction: Add the freshly prepared hydroxylamine solution dropwise to the activated carboxylic acid mixture in the ice bath.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (12-16 hours).

  • Work-up - Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and finally with brine (1 x 50 mL). This removes residual DMF, unreacted starting materials, and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. For further purification, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4-Bromo-N-hydroxybenzamide as a white or off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 216.0/218.0 for Br isotopes).

  • Melting Point (MP): To assess purity.

  • FTIR: To identify characteristic functional group peaks (e.g., C=O, N-H, O-H).

Experimental Workflow Diagram

Synthesis_Workflow Start Start Dissolve Dissolve 4-bromobenzoic acid in DMF Start->Dissolve AddReagents Add HOBt and EDC·HCl Dissolve->AddReagents Cool Cool to 0°C AddReagents->Cool Activate Stir for 20 min (Activation) Cool->Activate Couple Add Hydroxylamine solution to main flask Activate->Couple PrepNH2OH Prepare Hydroxylamine (NH₂OH·HCl + NMM) PrepNH2OH->Couple React Stir overnight at RT Couple->React Workup Quench with water & Extract with EtOAc React->Workup Wash Wash organic layer (HCl, NaHCO₃, Brine) Workup->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Recrystallize Product Dry->Purify Characterize Characterize (NMR, MS, MP) Purify->Characterize End Pure Product Characterize->End

Caption: Step-by-step workflow for the synthesis of 4-Bromo-N-hydroxybenzamide.

References

  • Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. PubMed.
  • Hydroxylamine hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Hydroxylamine hydrochloride. Merck Millipore.
  • Hydroxylamine hydrochloride MSDS. LEAP Online.
  • Hydroxylamine hydrochloride Safety Data Sheet. Apollo Scientific.
  • Hydroxylamine Hydrochloride MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.
  • Supplementary Information. The Royal Society of Chemistry.
  • 4-bromo-N-hydroxybenzamide synthesis. ChemicalBook.
  • Methods for Hydroxamic Acid Synthesis. ResearchGate.
  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.
  • Methods for Hydroxamic Acid Synthesis. PubMed Central (PMC), NIH.
  • 4-Bromo-N-chlorobenzamide synthesis from 4-bromobenzoic acid. Benchchem.
  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses Procedure.
  • 4-Bromo-2-hydroxybenzoic acid synthesis. ChemicalBook.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • A kind of preparation method of 4- bromobenzoic acids. Google Patents.
  • What are two synthesis methods for 4-bromobenzoic acid?. Guidechem.
  • Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Study.com.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.

Sources

Method

Application Notes and Protocols for the Purification of 4-Bromo-N-hydroxybenzamide by Recrystallization

Abstract This comprehensive guide provides a detailed protocol for the purification of 4-Bromo-N-hydroxybenzamide via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 4-Bromo-N-hydroxybenzamide via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of recrystallization and offers a step-by-step methodology using an optimized ethanol-water solvent system. The protocol is designed to ensure high purity and recovery of the target compound, critical for subsequent downstream applications. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction: The Criticality of Purifying 4-Bromo-N-hydroxybenzamide

4-Bromo-N-hydroxybenzamide is a halogenated aromatic hydroxamic acid of significant interest in medicinal chemistry and drug discovery. The purity of this compound is paramount, as even minor impurities can significantly impact the results of biological assays and the overall integrity of research findings. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2] The principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor).[1][2]

This application note provides a field-proven protocol for the efficient purification of 4-Bromo-N-hydroxybenzamide, ensuring the high purity required for demanding research applications.

Physicochemical Properties and Solvent Selection Rationale

A successful recrystallization is fundamentally dependent on the choice of an appropriate solvent. The ideal solvent should exhibit high solubility for 4-Bromo-N-hydroxybenzamide at elevated temperatures and low solubility at cooler temperatures, thus maximizing the recovery of the purified compound upon cooling.

Based on the "like dissolves like" principle, the polar amide and hydroxyl groups, along with the aromatic ring of 4-Bromo-N-hydroxybenzamide, suggest that polar protic solvents are suitable candidates. Ethanol has been identified as a promising solvent for related aromatic amides and hydroxamic acids.[3] To further optimize the recrystallization process and enhance the yield, a mixed-solvent system of ethanol and water is employed. In this system, 4-Bromo-N-hydroxybenzamide is soluble in hot ethanol, while water acts as an anti-solvent, a liquid in which the compound is poorly soluble, to induce precipitation upon cooling.[1][4]

Table 1: Physicochemical Data for 4-Bromo-N-hydroxybenzamide and Solvent Properties

PropertyValueSource
4-Bromo-N-hydroxybenzamide
Molecular FormulaC₇H₆BrNO₂PubChem
Molecular Weight216.03 g/mol PubChem
Melting Point185-186 °CChemicalBook
Ethanol
Boiling Point78.37 °CWikipedia
Water
Boiling Point100 °CWikipedia

Experimental Protocol: Recrystallization of 4-Bromo-N-hydroxybenzamide

This protocol is designed for the purification of approximately 5 grams of crude 4-Bromo-N-hydroxybenzamide. Adjustments to scale can be made as needed.

Materials and Equipment
  • Crude 4-Bromo-N-hydroxybenzamide (~5 g)

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of crude 4-Bromo-N-hydroxybenzamide into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 25-30 mL of ethanol to the flask.

    • Gently heat the mixture on a hotplate with continuous stirring. The target temperature should be near the boiling point of ethanol (~70-75 °C).

    • Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, a hot filtration step is necessary.

    • Preheat a second Erlenmeyer flask (250 mL) containing a small amount of boiling ethanol on the hotplate.

    • Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

    • Carefully and swiftly pour the hot solution of the compound through the fluted filter paper. The preheating of the filtration apparatus is critical to prevent premature crystallization of the product in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of larger, purer crystals.[4]

    • Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize the formation of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol-water filtrate.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold 1:1 ethanol/water to remove any remaining soluble impurities.

  • Drying:

    • Continue to draw air through the crystals for several minutes to aid in preliminary drying.

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature below the melting point (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.

Expected Yield

The expected yield of purified 4-Bromo-N-hydroxybenzamide will depend on the purity of the starting material and the careful execution of the protocol. A typical recovery is in the range of 80-90%.

Visualization of the Recrystallization Workflow

The following diagram provides a visual representation of the key stages in the purification of 4-Bromo-N-hydroxybenzamide by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude 4-Bromo-N- hydroxybenzamide dissolve Add minimum hot ethanol (~70-75 °C) with stirring start->dissolve hot_filt Filter hot solution to remove insoluble impurities dissolve->hot_filt cool_rt Slowly cool to room temperature hot_filt->cool_rt cool_ice Cool in ice bath (15-30 min) cool_rt->cool_ice vac_filt Vacuum filter crystals cool_ice->vac_filt wash Wash with cold ethanol/water vac_filt->wash dry Dry crystals wash->dry end Pure 4-Bromo-N- hydroxybenzamide dry->end

Caption: Workflow for the recrystallization of 4-Bromo-N-hydroxybenzamide.

Troubleshooting and Expert Insights

Problem Potential Cause Solution
Oiling Out The compound is precipitating as a liquid instead of a solid. This can occur if the solution is cooled too rapidly or if the solvent is not ideal.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If the problem persists, consider a different solvent or solvent system.
No Crystal Formation The solution is not supersaturated, possibly due to the use of too much solvent.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure 4-Bromo-N-hydroxybenzamide. If these methods fail, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Low Recovery Yield Several factors can contribute to low yield, including using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent that is not cold enough.Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution thoroughly in an ice bath. Always use ice-cold solvent for washing the crystals.
Colored Impurities Remain The recrystallization process did not effectively remove colored impurities.Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities, which can then be removed by filtration.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of 4-Bromo-N-hydroxybenzamide. By carefully selecting the solvent system and controlling the cooling rate, researchers can obtain a high-purity product with a good recovery yield. Adherence to the principles and steps outlined herein will ensure the quality and consistency of the purified compound, which is essential for its successful application in research and development.

References

  • Nichols, L. (2022). Recrystallization. Chemistry LibreTexts. [Link]

  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach (3rd ed.). Cengage Learning.
  • LookChem. Benzohydroxamic acid CAS No.495-18-1. [Link]

  • Reddit. (2025). Recrystallization. r/OrganicChemistry. [Link]

  • PubChem. 4-Bromobenzamide. [Link]

  • PubChem. Benzohydroxamic acid. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

Sources

Application

How to perform 1H NMR analysis of 4-Bromo-N-hydroxybenzamide.

Application Note: A-087 Title: ¹H NMR Analysis of 4-Bromo-N-hydroxybenzamide: A Comprehensive Protocol and Spectral Interpretation Guide Abstract This application note provides a detailed, field-proven guide for the ¹H N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-087

Title: ¹H NMR Analysis of 4-Bromo-N-hydroxybenzamide: A Comprehensive Protocol and Spectral Interpretation Guide

Abstract

This application note provides a detailed, field-proven guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-N-hydroxybenzamide. Tailored for researchers, scientists, and professionals in drug development, this document outlines a comprehensive protocol from sample preparation to spectral interpretation. It emphasizes the scientific rationale behind experimental choices, ensuring technical accuracy and trustworthy, reproducible results. The guide includes predicted spectral data, a discussion of potential analytical challenges such as proton exchange, and visual aids to facilitate understanding.

Introduction

4-Bromo-N-hydroxybenzamide is an organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a substituted aromatic ring and a hydroxamic acid moiety, presents a unique set of protons whose chemical environments can be effectively probed using ¹H NMR spectroscopy. Accurate spectral analysis is crucial for structural verification, purity assessment, and understanding the compound's chemical behavior. This guide provides a robust methodology for obtaining and interpreting a high-quality ¹H NMR spectrum of this compound.

The molecular structure of 4-Bromo-N-hydroxybenzamide (C₇H₆BrNO₂) consists of a benzene ring substituted with a bromine atom and an N-hydroxycarboxamide group at the para position.[1][2]

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Materials and Equipment
  • Analyte: 4-Bromo-N-hydroxybenzamide (5-25 mg)[3][4][5]

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, filtration apparatus (glass wool), vortex mixer, and an NMR spectrometer (e.g., 400 MHz or higher).

Rationale for Solvent Selection

DMSO-d₆ is the recommended solvent for 4-Bromo-N-hydroxybenzamide for several key reasons:

  • Solubility: The compound is expected to have good solubility in DMSO.

  • Proton Exchange: The labile protons of the amide (-NH) and hydroxyl (-OH) groups are less likely to undergo rapid exchange with the solvent compared to protic solvents like D₂O or CD₃OD. This allows for their observation in the spectrum.[6][7] In DMSO, hydrogen bonding with the solvent slows down the exchange rate, often resulting in broader but observable peaks.[8][9]

  • Chemical Shift Range: The residual proton signal for DMSO-d₆ appears at approximately 2.50 ppm, which typically does not interfere with the aromatic or the downfield amide/hydroxyl proton signals.

Step-by-Step Sample Preparation Workflow
  • Weighing the Sample: Accurately weigh 5-25 mg of 4-Bromo-N-hydroxybenzamide into a clean, dry vial.[3][5][10] Using a higher concentration is beneficial for reducing the acquisition time, but overly concentrated samples can lead to broadened lineshapes.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]

  • Mixing: Securely cap the vial and vortex thoroughly to ensure complete dissolution. Gentle heating may be applied if the sample does not dissolve readily, but care should be taken to avoid degradation.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.[4][5] Do not use cotton wool, as it can introduce contaminants.[4]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, unscratched NMR tube.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of TMS can be added. Alternatively, the residual solvent peak of DMSO-d₆ at 2.50 ppm can be used as a secondary reference.

  • Labeling: Clearly label the NMR tube with the sample identity.

Figure 2: Structure and Proton Environments.
Predicted Chemical Shifts and Coupling Patterns

The para-substitution pattern of the benzene ring leads to a symmetrical molecule, simplifying the aromatic region of the spectrum. [11][12]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic H (ortho to C=O) ~7.7-7.9 Doublet (d) ~8-9 (³JHH) 2H
Aromatic H (ortho to Br) ~7.6-7.8 Doublet (d) ~8-9 (³JHH) 2H
Amide Proton (-NH-) ~9.0-11.0 Broad Singlet (br s) N/A 1H

| Hydroxyl Proton (-OH) | ~10.0-12.0 | Broad Singlet (br s) | N/A | 1H |

Note: These are predicted values and may vary based on concentration, temperature, and the specific NMR instrument.

Detailed Analysis of Spectral Regions
  • Aromatic Region (approx. 7.6-7.9 ppm): Protons on an aromatic ring typically resonate between 7 and 9 ppm. [11][13][14]Due to the para-substitution, the four aromatic protons are chemically non-equivalent in two sets. This results in an AA'BB' system, which often appears as two distinct doublets. [12][15]The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and appear further downfield compared to the protons ortho to the bromine atom. The coupling constant of approximately 8-9 Hz is characteristic of ortho-coupling in a benzene ring. [16]* Amide and Hydroxyl Protons (approx. 9.0-12.0 ppm): The -NH and -OH protons are labile and their chemical shifts are highly dependent on factors like solvent, temperature, and concentration due to hydrogen bonding. [17][18][19]In DMSO-d₆, these protons often appear as broad singlets at very downfield chemical shifts. [6][7]The formation of hydrogen bonds with the DMSO solvent decreases the electron density around the protons, leading to significant deshielding. [20]

Confirmatory Analysis: D₂O Exchange

To definitively identify the -NH and -OH peaks, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The labile -NH and -OH protons will exchange with deuterium from the D₂O. Since deuterium does not resonate in the ¹H NMR spectrum, the signals corresponding to the amide and hydroxyl protons will disappear or significantly decrease in intensity, confirming their assignment. [17]

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The expected symmetry in the aromatic region (two doublets with equal integration) and the disappearance of the downfield broad singlets upon D₂O exchange provide internal checks for the correct structure. Any deviation from this pattern would indicate the presence of impurities or an incorrect isomeric structure. For instance, an ortho- or meta-substituted isomer would produce a more complex and asymmetric pattern in the aromatic region. [11][12]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H NMR analysis of 4-Bromo-N-hydroxybenzamide. By following the detailed steps for sample preparation and understanding the principles of spectral interpretation, researchers can reliably verify the structure and purity of this compound. The emphasis on the rationale behind experimental choices and the inclusion of self-validating checks ensure the generation of high-quality, trustworthy data essential for drug discovery and development workflows.

References

  • Chemical Instrumentation Facility - Iowa State University. NMR Sample Preparation. [Link]

  • YouTube. (2023). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. [Link]

  • Unknown Source. NMR Sample Preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Unknown Source. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • PubChem. 4-Bromo-N-hydroxybenzamide. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • 4IR Solutions. Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. [Link]

  • gsrs. 4-BROMO-N-HYDROXYBENZAMIDE. [Link]

  • Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

  • Unknown Source. Short Summary of 1H-NMR Interpretation. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0255153). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(15), 5496-5501.
  • ACS Publications. (2017). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • PubMed Central. Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • ResearchGate. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. [Link]

  • PubMed. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]

  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

  • Michigan State University, Department of Chemistry. Proton NMR Table. [Link]

  • The Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1995). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. [Link]

  • SpectraBase. 4-bromo-N-(2-hydroxybenzoyl)benzamide. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubMed. (2005). NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. [Link]

  • Unknown Source. Chemical shifts. [Link]

  • MDPI. (2001). Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. [Link]

  • ResearchGate. (2009). 4-Bromo-N-phenylbenzamidoxime. [Link]

  • PubChemLite. 4-bromo-n-[(e)-heptylideneamino]-2-hydroxy-benzamide. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). [Link]

  • Reddit. (2024). Tautomerization effect on NMR spectrum. [Link]

Sources

Method

Setting up an enzyme inhibition assay with 4-Bromo-N-hydroxybenzamide.

Application Note & Protocol Topic: A Comprehensive Guide to the Setup and Execution of an Enzyme Inhibition Assay for 4-Bromo-N-hydroxybenzamide Audience: Researchers, Scientists, and Drug Development Professionals Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the Setup and Execution of an Enzyme Inhibition Assay for 4-Bromo-N-hydroxybenzamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Inhibitory Potential of 4-Bromo-N-hydroxybenzamide

4-Bromo-N-hydroxybenzamide belongs to the hydroxamic acid class of compounds, a group widely recognized for its potent inhibitory activity against a range of enzymes, particularly metalloenzymes. The hydroxamic acid moiety (–CONHOH) is a highly effective metal-binding group, or "pharmacophore," known for its ability to chelate metal ions essential for the catalytic activity of target enzymes.[1][2] This mechanism is central to the function of several FDA-approved drugs, including Vorinostat (SAHA), which targets histone deacetylases (HDACs).[1][3]

The primary targets for hydroxamic acids are zinc-dependent enzymes such as HDACs and matrix metalloproteinases (MMPs).[1] HDACs are critical regulators of gene expression through their role in chromatin remodeling, making them a key target in oncology.[4] MMPs are involved in the degradation of the extracellular matrix, a process implicated in cancer metastasis and inflammatory diseases. Given its structure, 4-Bromo-N-hydroxybenzamide is a promising candidate for inhibiting these or other metalloenzymes.

This application note provides a detailed, experience-driven framework for characterizing the inhibitory activity of 4-Bromo-N-hydroxybenzamide. We will detail the underlying scientific principles, provide a robust protocol for determining the half-maximal inhibitory concentration (IC₅₀), and offer guidance on data analysis and interpretation.

Scientific Principles: The "Why" Behind the Assay

Mechanism of Inhibition: A Tale of Metal Chelation

The inhibitory power of 4-Bromo-N-hydroxybenzamide is rooted in the chemical properties of its hydroxamic acid functional group. Metalloenzymes like HDACs and MMPs contain a critical metal ion (typically Zn²⁺) in their active site. This ion is essential for polarizing the substrate and facilitating the catalytic reaction. The hydroxamic acid group acts as a bidentate ligand, meaning it forms two coordinate bonds with the zinc ion, effectively sequestering it and preventing it from interacting with the natural substrate.[1][5] This strong, often reversible, binding event blocks the enzyme's catalytic function.

G cluster_0 Enzyme Active Site cluster_1 Catalytic Center Enzyme Zn Zn²⁺ Inhibitor 4-Bromo-N-hydroxybenzamide O N-OH Inhibitor:o->Zn Chelation Inhibitor:n->Zn G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor/Controls to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme Pre-incubation add_enzyme->add_substrate read_plate Read Fluorescence (Kinetic or Endpoint) add_substrate->read_plate Incubate at 37°C calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General experimental workflow for IC₅₀ determination.

Step-by-Step Procedure:

  • Prepare Inhibitor Dilution Series:

    • Perform a serial dilution of the 10 mM 4-Bromo-N-hydroxybenzamide stock in 100% DMSO. Aim for a 10-point curve (e.g., starting at 1 mM, dilute 1:3 serially). This will be your intermediate dilution plate.

    • Further dilute these intermediate concentrations into assay buffer to create the final working inhibitor solutions. Ensure the final DMSO concentration in the well will be constant and non-inhibitory (e.g., ≤1%).

  • Plate Setup:

    • Rationale: A proper plate layout with all necessary controls is the cornerstone of a trustworthy experiment.

    • Layout:

      • Blank (No Enzyme): Assay Buffer + Substrate. For background subtraction.

      • 100% Activity Control (No Inhibitor): Assay Buffer + Enzyme + Substrate + DMSO (at the same final concentration as inhibitor wells).

      • Inhibitor Wells: Assay Buffer + Enzyme + Substrate + Serial Dilutions of 4-Bromo-N-hydroxybenzamide.

      • Positive Control: Assay Buffer + Enzyme + Substrate + Known Potent Inhibitor.

    • Add the appropriate volume of inhibitor working solutions or control solutions to the wells of the 96-well plate.

  • Enzyme Addition and Pre-incubation:

    • Add the prepared enzyme working solution to all wells except the "Blank" wells.

    • Mix gently (e.g., on an orbital shaker for 30 seconds).

    • Pre-incubate the plate for 10-15 minutes at the assay temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced. [6]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence reader pre-set to the assay temperature.

    • Measure the fluorescence signal (e.g., Ex/Em = 355/460 nm, specific wavelengths depend on the substrate) every minute for 30-60 minutes (kinetic read) or at a single endpoint after a fixed incubation time. [7]

Data Analysis and Interpretation

Data Processing
  • Background Subtraction: Subtract the average fluorescence signal of the "Blank" wells from all other wells.

  • Determine Reaction Rate: For kinetic assays, calculate the slope of the linear portion of the fluorescence vs. time plot for each well (V = ΔRFU/Δt). For endpoint assays, use the final fluorescence value.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:

    % Inhibition = (1 - (Rate of Inhibitor Well / Rate of 100% Activity Control)) * 100

IC₅₀ Determination
  • Plot the Data: Create a graph with the logarithm of the inhibitor concentration on the x-axis and the corresponding percent inhibition on the y-axis.

  • Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, SigmaPlot). [8]3. Extract IC₅₀: The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve. [9] Example Data Presentation:

[Inhibitor] (log M)[Inhibitor] (µM)% Inhibition (Example)
-8.00.015.2
-7.50.0310.8
-7.00.125.4
-6.50.348.9
-6.01.075.1
-5.53.090.3
-5.010.095.8
-4.530.098.1

From a curve fit to this data, the IC₅₀ would be determined to be approximately 0.31 µM.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Incomplete mixingUse calibrated pipettes; Mix plate gently after each addition; Ensure reagents are at thermal equilibrium.
No Inhibition Observed Inhibitor is inactive; Inhibitor concentration too lowVerify compound integrity; Test a wider and higher concentration range; Check against the positive control.
"U-shaped" Dose-Response Curve Compound precipitation at high concentrations; Assay artifactCheck inhibitor solubility in assay buffer; Reduce the highest concentrations tested; Visually inspect wells.
Low Signal-to-Background Ratio Insufficient enzyme/substrate; Short incubation timeRe-optimize enzyme and substrate concentrations as per section 2.1; Increase incubation time.

Conclusion

This application note provides a robust and scientifically grounded methodology for characterizing the inhibitory potential of 4-Bromo-N-hydroxybenzamide. By understanding the underlying mechanism of metal chelation and employing a carefully controlled and validated assay protocol, researchers can reliably determine the IC₅₀ value of this compound. This quantitative measure of potency is a critical first step in the drug discovery pipeline, enabling informed decisions for further optimization and development of novel therapeutics targeting metalloenzymes.

References

  • Strufaldi, M. A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Available at: [Link]

  • Strufaldi, M. A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. Available at: [Link]

  • Funke, T., et al. (n.d.). 4-Bromo-N-phenylbenzamidoxime. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

  • EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Available at: [Link]

  • Mahasenan, K. V., et al. (2017). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Available at: [Link]

  • Bielska, K., et al. (2022). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. PMC - NIH. Available at: [Link]

  • Khan, I., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. Available at: [Link]

  • Boudreau, R. L., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. PMC - PubMed Central. Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Available at: [Link]

  • Gfacultad de Farmacia y Bioquímica, Universidad de Buenos Aires. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. PubChem. Available at: [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link]

  • Provost & Wallert Research. (2023). MMP9 Enzyme Assay Protocol. Available at: [Link]

  • A.C.S. Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Hydroxamic Acids − An Intriguing Family of Enzyme Inhibitors and Biomedical Ligands. Available at: [Link]

  • Leah4sciMCAT. (2023). Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition. YouTube. Available at: [Link]

  • Scaccia, F., et al. (2021). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. Available at: [Link]

  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Available at: [Link]

  • Nishida, H., et al. (2007). Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MS(n) and (1)H-NMR. PubMed. Available at: [Link]

  • Leah4sciMCAT. (2023). Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition. YouTube. Available at: [Link]

Sources

Application

The Emergence of 4-Bromo-N-hydroxybenzamide as a Histone Deacetylase Inhibitor: A Detailed Guide for Researchers

The reversible acetylation of histone proteins is a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. Histone deacetylases (HDACs) are critical enzymes in this process, and their...

Author: BenchChem Technical Support Team. Date: February 2026

The reversible acetylation of histone proteins is a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. Histone deacetylases (HDACs) are critical enzymes in this process, and their dysregulation is implicated in numerous diseases, particularly cancer. This has led to the development of HDAC inhibitors as promising therapeutic agents. Among the various chemical scaffolds explored, N-hydroxybenzamides have emerged as a significant class of HDAC inhibitors, with their hydroxamic acid moiety acting as a potent zinc-binding group within the enzyme's active site. This guide focuses on a specific member of this class, 4-Bromo-N-hydroxybenzamide, providing a comprehensive overview of its application as an HDAC inhibitor for researchers, scientists, and drug development professionals.

The Scientific Rationale: Mechanism of Action of N-hydroxybenzamide-Based HDAC Inhibitors

Histone deacetylases catalyze the removal of acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. N-hydroxybenzamide derivatives, including 4-Bromo-N-hydroxybenzamide, function by directly targeting the catalytic domain of HDACs. The hydroxamic acid group (-CONHOH) chelates the zinc ion (Zn²⁺) essential for the deacetylase activity, effectively blocking the enzyme's function. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin conformation (euchromatin) and the reactivation of silenced genes, including tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

dot

Mechanism of HDAC inhibition by 4-Bromo-N-hydroxybenzamide.

Quantitative Data on Related N-hydroxybenzamide Derivatives

While specific IC₅₀ values for 4-Bromo-N-hydroxybenzamide are not extensively documented in publicly available literature, data from structurally related compounds provide valuable insights into the potential potency of this class of inhibitors. For instance, a study on N-hydroxycinnamamide-based HDAC inhibitors, which share the N-hydroxy-amide zinc-binding group, reported the following inhibitory concentrations for a 4-bromo substituted derivative, (S,E)-4-Bromo-N-(1-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenoxy)-3-(1H-indol-3-yl)propan-2-yl)benzamide.[1]

HDAC IsoformIC₅₀ (nM)[1]
HDAC111.8
HDAC2498.1
HDAC33.9
HDAC82000.8
HDAC45700.4
HDAC6308.2
HDAC11900.4

These values suggest that N-hydroxybenzamide derivatives can exhibit potent and selective inhibition of HDAC isoforms, particularly within Class I (HDAC1, 2, 3, and 8). The bromo-substitution at the para-position of the benzamide ring is a common feature in the design of HDAC inhibitors.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the evaluation of 4-Bromo-N-hydroxybenzamide as an HDAC inhibitor.

Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is designed to quantify the inhibitory activity of 4-Bromo-N-hydroxybenzamide against specific HDAC isoforms.

Rationale: This fluorometric assay provides a sensitive and high-throughput method to determine the IC₅₀ value of a test compound. The principle involves the deacetylation of a fluorogenic substrate by the HDAC enzyme, followed by the cleavage of the deacetylated substrate by a developer, which releases a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity.

dot

Sources

Method

Application Notes and Protocols for Testing 4-Bromo-N-hydroxybenzamide on Cancer Cell Lines

Authored by: Senior Application Scientist Introduction 4-Bromo-N-hydroxybenzamide belongs to the benzamide class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry for its d...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

4-Bromo-N-hydroxybenzamide belongs to the benzamide class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry for its diverse biological activities.[1] Notably, N-hydroxybenzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors.[2][3][4] HDAC inhibitors represent a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-Bromo-N-hydroxybenzamide's anti-cancer potential. The protocols detailed herein are foundational for characterizing the cytotoxic and mechanistic profile of this and other novel chemical entities.

I. Foundational Knowledge: Mechanism of Action

N-hydroxybenzamide derivatives are known to act as histone deacetylase (HDAC) inhibitors.[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

By inhibiting HDACs, 4-Bromo-N-hydroxybenzamide is hypothesized to restore the acetylation of histones, leading to a more open chromatin structure. This, in turn, can reactivate the expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis.[6] The bromophenyl moiety may influence the compound's potency and selectivity for different HDAC isoforms.[7]

II. Experimental Design and Workflow

A systematic approach is crucial for the comprehensive evaluation of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Molecular Analysis Cell Culture Cell Culture Cytotoxicity Assay (MTT/SRB) Cytotoxicity Assay (MTT/SRB) Cell Culture->Cytotoxicity Assay (MTT/SRB) Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assay (MTT/SRB)->Cell Cycle Analysis Investigate Proliferation Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Assess Cell Death Western Blot Western Blot Apoptosis Assay->Western Blot Protein Expression Data Analysis & Interpretation Data Analysis & Interpretation Western Blot->Data Analysis & Interpretation

Caption: A streamlined workflow for the in vitro evaluation of 4-Bromo-N-hydroxybenzamide.

III. Materials and Reagents

A well-stocked cell culture facility and basic molecular biology laboratory are required. Key materials include:

Category Item Recommended Supplier
Cell Lines MCF-7 (breast), HCT116 (colon), A549 (lung)ATCC
Reagents 4-Bromo-N-hydroxybenzamideChemical Supplier
DMEM/RPMI-1640 Media, Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Trypsin-EDTAGibco
MTT, SRB reagentsSigma-Aldrich
Propidium Iodide, RNase ASigma-Aldrich
Annexin V-FITC/PI Apoptosis Detection KitBD Biosciences
Primary and Secondary Antibodies for Western BlotCell Signaling Technology
Equipment Humidified CO2 Incubator, Biosafety CabinetThermo Fisher Scientific
Microplate Reader, Flow CytometerBio-Rad, BD Biosciences
Western Blotting ApparatusBio-Rad

IV. Experimental Protocols

A. Cell Culture and Maintenance

The selection of appropriate cancer cell lines is a critical first step. A panel representing different cancer types is recommended for initial screening.[8][9]

  • Cell Line Propagation : Culture cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.[10] Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculturing : Passage cells upon reaching 70-80% confluency to ensure they remain in the exponential growth phase.

B. Preparation of 4-Bromo-N-hydroxybenzamide
  • Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mM) of 4-Bromo-N-hydroxybenzamide in dimethyl sulfoxide (DMSO).

  • Working Solutions : Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[11]

C. Cytotoxicity Assays

Cytotoxicity assays are performed to determine the concentration of 4-Bromo-N-hydroxybenzamide that inhibits cell growth by 50% (IC50).[12] The MTT and SRB assays are robust and widely used methods.[7][13][14]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

  • Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[16]

  • Compound Treatment : Treat cells with a range of concentrations of 4-Bromo-N-hydroxybenzamide for 24, 48, and 72 hours.[17]

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.[7]

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[15]

  • IC50 Calculation : The IC50 value is determined from the dose-response curve.

The SRB assay is a colorimetric assay that measures cellular protein content.[7]

  • Cell Seeding and Treatment : Follow the same procedure as the MTT assay.

  • Cell Fixation : After treatment, fix the cells with cold 10% trichloroacetic acid (TCA).[7]

  • Staining : Stain the fixed cells with 0.4% SRB solution.[7]

  • Washing : Wash with 1% acetic acid to remove unbound dye.

  • Solubilization : Solubilize the protein-bound dye with 10 mM Tris base solution.[7]

  • Absorbance Reading : Measure the absorbance at 570 nm.

  • IC50 Calculation : Calculate the IC50 from the dose-response curve.

Table 1: Example IC50 Data Presentation

Cell Line4-Bromo-N-hydroxybenzamide IC50 (µM)
MCF-7Value
HCT116Value
A549Value
D. Cell Cycle Analysis

Cell cycle analysis is performed to determine if 4-Bromo-N-hydroxybenzamide induces cell cycle arrest.[18][19] This is commonly done using flow cytometry with propidium iodide (PI) staining.[20]

G Cell Treatment Cell Treatment Harvest & Fixation Harvest & Fixation Cell Treatment->Harvest & Fixation 70% Ethanol RNase Treatment RNase Treatment Harvest & Fixation->RNase Treatment Remove RNA PI Staining PI Staining RNase Treatment->PI Staining Stain DNA Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Analyze DNA Content Data Analysis Data Analysis Flow Cytometry->Data Analysis Cell Cycle Phases

Caption: Workflow for cell cycle analysis by flow cytometry.

  • Cell Treatment : Treat cells with 4-Bromo-N-hydroxybenzamide at its IC50 concentration for 24 and 48 hours.

  • Harvesting and Fixation : Harvest the cells and fix them in ice-cold 70% ethanol.[15]

  • Staining : Resuspend the fixed cells in a staining solution containing PI and RNase A.[21]

  • Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[15]

E. Apoptosis Assay

The Annexin V/PI apoptosis assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]

  • Cell Treatment : Treat cells as described for the cell cycle analysis.

  • Harvesting : Collect both adherent and floating cells.[25]

  • Staining : Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI.[10][25]

  • Flow Cytometry : Analyze the stained cells by flow cytometry.[25]

    • Viable cells : Annexin V-negative and PI-negative.[15]

    • Early apoptotic cells : Annexin V-positive and PI-negative.[15]

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[15]

F. Western Blot Analysis

Western blotting is used to investigate the effect of 4-Bromo-N-hydroxybenzamide on the expression of key proteins involved in cell cycle regulation and apoptosis.[26][27]

  • Protein Extraction : Lyse the treated cells to extract total protein.

  • Protein Quantification : Determine the protein concentration of the lysates.

  • SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Probe the membrane with primary antibodies against target proteins (e.g., p21, cleaved PARP, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).

  • Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.[26]

V. Data Interpretation and Conclusion

The collective data from these assays will provide a comprehensive profile of 4-Bromo-N-hydroxybenzamide's anti-cancer activity. A significant reduction in cell viability, induction of cell cycle arrest (e.g., at the G2/M phase), and an increase in the apoptotic cell population would strongly indicate its potential as a therapeutic agent.[3] Western blot analysis will further elucidate the molecular mechanisms underlying these effects.

VI. References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PubMed. (2009). Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group. Retrieved from [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • RSC Publishing. (2025). Novel quinazoline-triazole-based N-hydroxybenzamides/N-hydroxypropenamides as HDAC inhibitors: design, synthesis, biological evaluation, and docking studies. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • PMC. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. Retrieved from [Link]

  • JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • Bitesize Bio. (2017). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • ResearchGate. (2025). Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group | Request PDF. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]

  • Addgene. (2022). Western Blot. Retrieved from [Link]

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Retrieved from [Link]

  • NIH. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide. Retrieved from [Link]

Sources

Application

The Versatile Scaffold: Application Notes and Protocols for 4-Bromo-N-hydroxybenzamide Derivatives in Drug Discovery

Introduction: Unveiling the Potential of a Privileged Structure In the landscape of medicinal chemistry, the benzamide moiety is recognized as a "privileged structure" due to its remarkable ability to interact with a div...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry, the benzamide moiety is recognized as a "privileged structure" due to its remarkable ability to interact with a diverse range of biological targets. The strategic incorporation of a bromine atom and an N-hydroxy group to create the 4-Bromo-N-hydroxybenzamide scaffold further enhances its therapeutic potential. The bromine atom can modulate the compound's pharmacokinetic properties and enhance binding interactions, while the N-hydroxyamide (hydroxamic acid) group is a well-established zinc-chelating moiety, crucial for the inhibition of metalloenzymes. This guide provides an in-depth exploration of the applications of 4-Bromo-N-hydroxybenzamide derivatives in drug discovery, with a focus on their roles as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and Histone Deacetylases (HDACs). Detailed protocols for their synthesis, in vitro characterization, and cellular evaluation are provided to empower researchers in their quest for novel therapeutics.

Targeting Oncogenic Signaling: FGFR1 Inhibition in Non-Small Cell Lung Cancer

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, survival, and angiogenesis.[1] Dysregulation of FGFR signaling, often through gene amplification or mutations, is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[2][3] Derivatives of 4-Bromo-N-hydroxybenzamide have emerged as promising inhibitors of FGFR1, offering a targeted therapeutic strategy.

Mechanism of Action: Blocking the FGF Signaling Cascade

4-Bromo-N-hydroxybenzamide derivatives designed as FGFR1 inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the kinase domain. This prevents the autophosphorylation of the receptor upon FGF ligand binding and subsequent dimerization, thereby halting the downstream signaling cascade. The inhibition of FGFR1 phosphorylation leads to the suppression of key downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell growth and survival.[4][5] This ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells with aberrant FGFR1 signaling.[2][3]

Signaling Pathway of FGFR1 Inhibition

FGFR1_Inhibition cluster_membrane Cell Membrane FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR1->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR1->PI3K_AKT Activates Derivative 4-Bromo-N-hydroxybenzamide Derivative Derivative->FGFR1 Inhibits ATP Binding P_FGFR1 P-FGFR1 (Inactive) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis

Caption: Inhibition of FGFR1 by a 4-Bromo-N-hydroxybenzamide derivative blocks downstream signaling.

Experimental Protocols

This protocol describes a general method for synthesizing the 4-Bromo-N-hydroxybenzamide core structure, which can then be further modified to create a library of derivatives. The synthesis involves the reaction of 4-bromobenzoyl chloride with hydroxylamine.

Materials:

  • 4-Bromobenzoyl chloride

  • Hydroxylamine hydrochloride

  • Triethylamine or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization solvents, or silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve hydroxylamine hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 4-Bromo-N-hydroxybenzamide.

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of 4-Bromo-N-hydroxybenzamide derivatives against FGFR1.[6]

Materials:

  • Recombinant human FGFR1 kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (4-Bromo-N-hydroxybenzamide derivatives) dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 1X Kinase Buffer A.

  • Assay Plate Setup: Add 5 µL of each compound dilution to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a mixture of FGFR1 kinase and Eu-anti-tag antibody in 1X Kinase Buffer A. Add 5 µL of this mixture to each well.

  • Tracer Addition: Add 5 µL of Kinase Tracer 236 to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the compound concentration to determine the IC50 value.

This protocol measures the effect of 4-Bromo-N-hydroxybenzamide derivatives on the proliferation of NSCLC cell lines with FGFR1 amplification.[4]

Materials:

  • NSCLC cell line with FGFR1 amplification (e.g., NCI-H520, NCI-H1581)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-Bromo-N-hydroxybenzamide derivatives for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Table 1: In Vitro Activity of a Representative FGFR1 Inhibitor (Compound C9) [2]

Cell Line (NSCLC)FGFR1 AmplificationIC50 (µM)
NCI-H520Yes1.36 ± 0.27
NCI-H1581Yes1.25 ± 0.23
NCI-H226Yes2.31 ± 0.41
NCI-H460Yes2.14 ± 0.36
NCI-H1703Yes1.85 ± 0.32

Epigenetic Regulation: HDAC Inhibition in Cancer Therapy

Histone Deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins.[7] Overexpression of certain HDACs is associated with various cancers, leading to condensed chromatin, transcriptional repression of tumor suppressor genes, and cancer progression. The N-hydroxybenzamide moiety is a classic zinc-binding group, making 4-Bromo-N-hydroxybenzamide derivatives potent HDAC inhibitors.

Mechanism of Action: Reversing Epigenetic Silencing

4-Bromo-N-hydroxybenzamide-based HDAC inhibitors function by chelating the zinc ion in the active site of HDAC enzymes, thereby blocking their deacetylase activity. This leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes, such as the cell cycle inhibitor p21.[8] Increased acetylation of non-histone proteins, such as transcription factors, also contributes to the anti-cancer effects. The downstream consequences of HDAC inhibition include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[6]

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition cluster_nucleus Nucleus HDACi 4-Bromo-N-hydroxybenzamide Derivative (HDACi) HDAC HDAC Enzyme HDACi->HDAC Inhibits Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones Deacetylates Histones Acetylated Histones Chromatin_Relaxed Relaxed Chromatin (Transcriptional Activation) Histones->Chromatin_Relaxed Chromatin_Condensed Condensed Chromatin (Transcriptional Repression) Deacetylated_Histones->Chromatin_Condensed TSG Tumor Suppressor Genes (e.g., p21) Chromatin_Relaxed->TSG Expression Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

Caption: HDAC inhibition by a 4-Bromo-N-hydroxybenzamide derivative leads to transcriptional activation.

Experimental Protocols

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of 4-Bromo-N-hydroxybenzamide derivatives on HDAC enzymes.[8]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer.

  • Reaction Mixture: In a 96-well plate, add the HDAC enzyme, HDAC Assay Buffer, and the test compound.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Development: Add the developer solution to each well and incubate for an additional 15-30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition relative to the control and determine the IC50 values.

This protocol uses flow cytometry to quantify apoptosis induced by 4-Bromo-N-hydroxybenzamide derivatives in cancer cells.[9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with the desired concentrations of the 4-Bromo-N-hydroxybenzamide derivatives for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Broader Therapeutic Horizons

While the primary focus of research on 4-Bromo-N-hydroxybenzamide derivatives has been in oncology, their inherent chemical properties suggest potential applications in other therapeutic areas. The benzamide scaffold is known to exhibit a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[13][14] Further investigation into these areas could unveil new therapeutic opportunities for this versatile class of compounds.

Conclusion and Future Perspectives

4-Bromo-N-hydroxybenzamide derivatives represent a highly promising and adaptable scaffold for the development of targeted therapies. Their demonstrated efficacy as inhibitors of both FGFR1 and HDACs underscores their potential in oncology. The detailed protocols provided in this guide are intended to facilitate further research and development in this exciting field. Future efforts should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to enhance their therapeutic index. Moreover, exploring their potential in other disease areas, such as inflammatory and infectious diseases, could lead to the discovery of novel and much-needed treatments.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Apoptosis detection protocol using the Annexin-V and PI kit. Bio-protocol. [Link]

  • The Annexin V Apoptosis Assay. University of Virginia. [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. ResearchGate. [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. NIH. [Link]

  • Targeting FGFR Signaling in Cancer. Rutgers New Jersey Medical School. [Link]

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget. [Link]

  • HDAC Cell-Based Assay Kit. Bio-Techne. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]

  • A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. AACR Journals. [Link]

  • Histone deacetylase (HDAC) inhibitors. YouTube. [Link]

  • Histone deacetylase inhibitors and cell death. PMC. [Link]

  • 4-Bromo-N-phenylbenzamidoxime. PMC. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. [Link]

Sources

Method

Proper storage and handling of 4-Bromo-N-hydroxybenzamide in the lab.

For Researchers, Scientists, and Drug Development Professionals Introduction and Compound Profile 4-Bromo-N-hydroxybenzamide is a synthetic organic compound with a molecular weight of 216.03 g/mol . Its structure, featur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

4-Bromo-N-hydroxybenzamide is a synthetic organic compound with a molecular weight of 216.03 g/mol . Its structure, featuring a brominated benzene ring and a hydroxamic acid functional group, makes it a subject of interest in medicinal chemistry and drug development. The presence of the bromine atom and the N-hydroxybenzamide moiety suggests potential applications as an enzyme inhibitor or a precursor for more complex molecules.

A thorough understanding of its physicochemical properties and safe handling procedures is paramount for any researcher utilizing this compound. This guide aims to provide that essential knowledge.

Table 1: Physicochemical Properties of 4-Bromo-N-hydroxybenzamide

PropertyValueSource
CAS Number 1836-27-7[1][2]
Molecular Formula C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 185-186 °C[1][2]
pKa (Predicted) 8.0 ± 0.10[2]

Safety and Hazard Assessment

4-Bromo-N-hydroxybenzamide is classified as a hazardous substance and must be handled with appropriate precautions.[2][3] The Globally Harmonized System (GHS) classifications indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed[2][3]

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[2][3]

  • H335: May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Eye Protection (Safety glasses with side shields or goggles) Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., nitrile) Body_Protection Body Protection (Lab coat, long pants) Foot_Protection Foot Protection (Closed-toe shoes) Respiratory_Protection Respiratory Protection (Use in fume hood; N95 mask for weighing) Researcher Researcher Researcher->Eye_Protection Always wear Researcher->Hand_Protection Always wear Researcher->Body_Protection Always wear Researcher->Foot_Protection Always wear Researcher->Respiratory_Protection When handling solid

Caption: Essential PPE for handling 4-Bromo-N-hydroxybenzamide.

Engineering Controls
  • Ventilation: Always handle 4-Bromo-N-hydroxybenzamide in a certified chemical fume hood to minimize inhalation of dust or vapors.

  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task within a fume hood to contain any airborne particles.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of 4-Bromo-N-hydroxybenzamide.

  • Solid Compound: Store the solid compound in a tightly sealed container in a refrigerator at 2-8°C.[1][2] The area should be dry and well-ventilated.

Protocols for Solution Preparation

Due to the lack of specific, experimentally verified solubility data for 4-Bromo-N-hydroxybenzamide in common laboratory solvents, a preliminary solubility test is highly recommended to determine the optimal solvent and concentration for your specific application.

Preliminary Solubility Testing (Small-Scale)

Objective: To determine a suitable solvent for preparing a stock solution.

Materials:

  • 4-Bromo-N-hydroxybenzamide

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Deionized water (dH₂O)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh out a small, precise amount of 4-Bromo-N-hydroxybenzamide (e.g., 1-2 mg) into three separate microcentrifuge tubes.

  • To the first tube, add a measured volume of DMSO (e.g., 100 µL).

  • To the second tube, add the same volume of ethanol.

  • To the third tube, add the same volume of deionized water.

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect each tube for complete dissolution. Gentle warming in a water bath (not exceeding 40°C) or sonication may be used to aid dissolution.

  • Record your observations to determine the most effective solvent. For many benzamide derivatives, DMSO is often a suitable solvent for creating high-concentration stock solutions.

Protocol for Preparing a 10 mM Stock Solution in DMSO (Example)

Objective: To prepare a 10 mM stock solution of 4-Bromo-N-hydroxybenzamide in DMSO.

Materials:

  • 4-Bromo-N-hydroxybenzamide (MW: 216.03 g/mol )

  • Anhydrous DMSO

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Weighing paper

  • Pipettes

Procedure:

  • Calculation: To prepare a 10 mM (0.010 mol/L) solution, you will need 2.16 mg of 4-Bromo-N-hydroxybenzamide per 1 mL of DMSO.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 216.03 g/mol x 1000 mg/g = 2.16 mg

  • Weighing: Carefully weigh out the calculated mass of 4-Bromo-N-hydroxybenzamide using an analytical balance in a ventilated enclosure.

  • Dissolution: Transfer the weighed compound into a volumetric flask of the desired final volume. Add approximately 70-80% of the final volume of DMSO.

  • Mixing: Cap the flask and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Final Volume: Allow the solution to return to room temperature. Carefully add DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store at -20°C or -80°C.

Stock_Solution_Prep Start Start Calculate Calculate Mass (e.g., 2.16 mg for 1 mL of 10 mM) Start->Calculate Weigh Weigh Compound (in ventilated enclosure) Calculate->Weigh Transfer Transfer to Volumetric Flask Weigh->Transfer Add_Solvent Add ~70% of DMSO Transfer->Add_Solvent Dissolve Dissolve Completely (Vortex/Sonicate) Add_Solvent->Dissolve Cool Cool to Room Temperature Dissolve->Cool Final_Volume Add DMSO to Final Volume Cool->Final_Volume Homogenize Homogenize (Invert flask) Final_Volume->Homogenize Aliquot Aliquot into Vials Homogenize->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a stock solution of 4-Bromo-N-hydroxybenzamide.

Spill Management and Decontamination

In the event of a spill, avoid creating dust. Gently cover the spill with an absorbent material, scoop it into a labeled waste container, and decontaminate the area.

Decontamination Procedure:

  • Remove Contaminated Materials: Carefully collect any contaminated absorbent materials and PPE and place them in a sealed bag for disposal as hazardous waste.

  • Surface Cleaning: Wash the affected surface with soap and water.

  • Solvent Rinse: For non-porous surfaces, a subsequent rinse with a suitable solvent (such as ethanol) may be used to ensure complete removal of the compound.

  • Final Wash: Perform a final wash with soap and water.

Waste Disposal

All waste containing 4-Bromo-N-hydroxybenzamide, both solid and in solution, must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated PPE and weighing papers, in a sealed and clearly labeled container.

  • Liquid Waste: As a halogenated organic compound, liquid waste containing 4-Bromo-N-hydroxybenzamide should be collected in a designated "Halogenated Organic Waste" container.[4][5] Do not mix with non-halogenated waste.[4][6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "4-Bromo-N-hydroxybenzamide".[6][7]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[7] Do not dispose of this chemical down the drain.[4]

Conclusion

The proper handling and storage of 4-Bromo-N-hydroxybenzamide are essential for ensuring laboratory safety and the integrity of experimental results. By adhering to the guidelines outlined in this document, researchers can confidently and safely incorporate this compound into their workflows. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any new experimental procedure.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

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Application

Preparation of Stock Solutions of 4-Bromo-N-hydroxybenzamide for In Vitro Assays: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 4-Bromo-N-hydroxybenzamide, a compound of interest for various in vitro biological assays. D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 4-Bromo-N-hydroxybenzamide, a compound of interest for various in vitro biological assays. Due to the limited availability of specific solubility and stability data for this compound, this document emphasizes best practices derived from handling structurally related hydroxamic acids and other sparingly soluble small molecules. The protocols herein are designed to be self-validating, incorporating preliminary solubility and stability assessments to ensure the accuracy, reproducibility, and integrity of experimental results. This guide is intended for researchers, scientists, and drug development professionals who require reliable and consistent methods for utilizing 4-Bromo-N-hydroxybenzamide in their research.

Introduction: The Criticality of Stock Solution Integrity

4-Bromo-N-hydroxybenzamide belongs to the hydroxamic acid class of compounds, which are known for their metal-chelating properties and are frequently investigated as enzyme inhibitors. The presence of the bromo-substituent on the phenyl ring can influence the compound's physicochemical properties, including its solubility and stability. This guide provides a systematic approach to mitigate these challenges.

Compound Information and Physicochemical Properties

A thorough understanding of the compound's properties is paramount before proceeding with stock solution preparation. The key characteristics of 4-Bromo-N-hydroxybenzamide are summarized below.

PropertyValueSource
Chemical Name 4-Bromo-N-hydroxybenzamide-
CAS Number 1836-27-7[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol -
Appearance White to off-white solid[1]
Melting Point 185-186 °C[1]
Predicted pKa ~8.0[1]

Safety Precautions: 4-Bromo-N-hydroxybenzamide is predicted to be harmful if swallowed and may cause skin and eye irritation.[2] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.

The Rationale Behind Solvent Selection

For sparingly soluble compounds intended for use in biological assays, the choice of solvent for the primary stock solution is a critical decision. The ideal solvent should:

  • Completely dissolve the compound at a high concentration. This allows for the preparation of a concentrated stock that can be diluted to the final working concentration with minimal solvent carryover into the assay medium.

  • Be inert and not react with the compound.

  • Be compatible with the downstream biological assay. The final concentration of the solvent in the assay should not affect the biological system being studied.

Ethanol can be an alternative solvent for some compounds. However, it is generally less effective at dissolving highly non-polar compounds compared to DMSO.

Aqueous buffers are generally not suitable for preparing high-concentration stock solutions of sparingly soluble compounds like 4-Bromo-N-hydroxybenzamide.

Experimental Protocols

This section provides step-by-step protocols for preparing and handling stock solutions of 4-Bromo-N-hydroxybenzamide.

Preliminary Solubility Assessment

Given the absence of specific solubility data, a small-scale preliminary solubility test is strongly recommended to determine the maximum practical stock concentration.

Objective: To determine the approximate solubility of 4-Bromo-N-hydroxybenzamide in DMSO.

Materials:

  • 4-Bromo-N-hydroxybenzamide

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated pipettes

Procedure:

  • Weigh out a small, precise amount of 4-Bromo-N-hydroxybenzamide (e.g., 2.16 mg) and place it in a microcentrifuge tube.

  • Add a calculated volume of DMSO to achieve a high target concentration (e.g., 100 µL to target 100 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the compound is fully dissolved, you can either proceed with preparing a stock at this concentration or attempt a higher concentration.

  • If undissolved particles remain, add a known volume of DMSO incrementally, vortexing after each addition, until the compound is fully dissolved. Record the final volume to calculate the achieved concentration.

  • If complete dissolution is not achieved even at a lower concentration (e.g., 10 mM), gentle warming (up to 37°C) or sonication may be employed. Allow the solution to return to room temperature to ensure it remains in solution.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

Materials:

  • 4-Bromo-N-hydroxybenzamide (MW: 216.03 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Spatula and weighing paper/boat

  • Appropriate volumetric flask or microcentrifuge tube

  • Calibrated pipettes

  • Vortex mixer

Calculation: To prepare 1 mL of a 10 mM stock solution:

  • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Mass (mg) = 10 mmol/L x 0.001 L x 216.03 g/mol x 1000 mg/g = 2.16 mg

Procedure:

  • Tare a clean weighing boat on a calibrated analytical balance.

  • Carefully weigh out 2.16 mg of 4-Bromo-N-hydroxybenzamide.

  • Transfer the weighed compound to a clean, appropriately sized tube or vial.

  • Add approximately 900 µL of high-purity DMSO.

  • Vortex the solution vigorously until all the solid has completely dissolved. Visually inspect against a light source to ensure no particulates are present.

  • Once fully dissolved, add DMSO to bring the final volume to 1.0 mL.

  • Vortex briefly to ensure homogeneity.

Storage and Stability

The stability of the compound in the stock solution is crucial for obtaining consistent results over time.

Recommended Storage Conditions
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[4]

  • Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage. Studies have shown that many compounds are stable in DMSO for extended periods at these temperatures.[5][6]

  • Desiccation: Store the vials in a desiccated environment to minimize the absorption of water by DMSO, which can affect compound stability.[5]

Workflow for Stock Solution Preparation and Storage

G cluster_prep Preparation cluster_storage Storage weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Transfer vortex Vortex to Homogeneity dissolve->vortex Mix aliquot Aliquot into Single-Use Vials vortex->aliquot Transfer to Storage store Store at -20°C or -80°C aliquot->store desiccate Keep in Desiccated Environment store->desiccate

Caption: Workflow for preparing and storing stock solutions.

Preparation of Working Solutions

For most in vitro assays, the concentrated DMSO stock solution will be diluted into an aqueous buffer or cell culture medium to achieve the final desired experimental concentration.

Key Consideration: Preventing Precipitation A common issue when diluting a DMSO stock into an aqueous medium is the precipitation of the compound due to its low aqueous solubility. To minimize this:

  • Stepwise Dilution: Perform serial dilutions rather than a single large dilution.

  • Vortexing During Dilution: Add the stock solution to the aqueous medium while vortexing or vigorously mixing to promote rapid dispersion.[3]

  • Solvent Concentration Limit: Ensure the final concentration of DMSO in the assay medium is low, typically ≤0.5%, to avoid solvent-induced artifacts or cytotoxicity.[3][7]

Example: Preparation of a 10 µM Working Solution from a 10 mM Stock

This represents a 1:1000 dilution.

  • Thaw a single aliquot of the 10 mM 4-Bromo-N-hydroxybenzamide stock solution at room temperature.

  • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or cell culture medium.

  • Immediately vortex the working solution to ensure it is well-mixed.

  • Use the freshly prepared working solution in your assay as soon as possible.

Dilution Scheme Logic

G stock 10 mM Stock in DMSO intermediate Intermediate Dilution (e.g., 100 µM in medium) stock->intermediate 1:100 Dilution working Final Working Solution (e.g., 10 µM in medium) intermediate->working 1:10 Dilution

Sources

Method

Application Notes & Protocols: A Framework for Assessing the Antimicrobial Activity of 4-Bromo-N-hydroxybenzamide

Introduction The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Hydroxamic acids (R-CO-NHOH) represent a promising class of compounds, largely d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Hydroxamic acids (R-CO-NHOH) represent a promising class of compounds, largely due to the ability of the hydroxamate moiety to chelate key metal ions within the active sites of microbial metalloenzymes.[1][2] This competitive inhibition disrupts essential metabolic pathways, leading to microbial growth inhibition or death. 4-Bromo-N-hydroxybenzamide, a member of this class, warrants systematic evaluation for its antimicrobial potential.

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously assess the in vitro antimicrobial profile of 4-Bromo-N-hydroxybenzamide. The protocols herein are designed to be self-validating, grounded in established standards, and logically sequenced to build a comprehensive dossier of the compound's activity, from initial screening to preliminary mechanism-of-action studies.

Part 1: Foundational Steps: Compound Preparation and Characterization

Logical and reproducible antimicrobial testing begins with the accurate preparation of the test article. The physicochemical properties of 4-Bromo-N-hydroxybenzamide dictate its handling and dissolution.

1.1. Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₆BrNO₂PubChem[3]
Molecular Weight 216.03 g/mol PubChem[3]
Solubility DMSO is a common solvent for initial stock solutions.[4] Aqueous solubility should be determined empirically.N/A
Safety Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[3]PubChem[3]

1.2. Protocol: Preparation of Stock Solution

  • Causality: A high-concentration, sterile stock solution in an appropriate solvent (typically Dimethyl Sulfoxide - DMSO) is essential for creating accurate serial dilutions and preventing solvent-induced microbial toxicity in the final assay. The final concentration of DMSO in the assay medium should be kept low (ideally ≤1%) to avoid confounding effects.

  • Protocol:

    • Accurately weigh 10 mg of 4-Bromo-N-hydroxybenzamide powder using an analytical balance.

    • Under sterile conditions in a biological safety cabinet, transfer the powder to a sterile 1.5 mL microcentrifuge tube.

    • Add sterile, molecular-grade DMSO to create a 10 mg/mL stock solution (e.g., add 1 mL of DMSO to 10 mg of compound).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Part 2: Primary Screening: Minimum Inhibitory Concentration (MIC)

The MIC is the cornerstone metric in antimicrobial susceptibility testing. It defines the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[5][6] This section details the broth microdilution method, a standardized, high-throughput technique for MIC determination.[7]

2.1. Principle & Rationale

The broth microdilution assay involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible growth (turbidity) is assessed. This method is preferred for its quantitative results, reproducibility, and conservation of test compound.[6][8] Adherence to protocols from the Clinical and Laboratory Standards Institute (CLSI) ensures data integrity and comparability across studies.[7]

2.2. Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_controls Controls cluster_analysis Incubation & Analysis A Prepare 2X Compound Stock in MHB E Add 200 µL 2X Compound to Well 1 A->E B Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to Final Concentration B->C G Add 100 µL Diluted Inoculum to Wells 1-11 C->G D Add 100 µL MHB to Wells 2-12 F Perform 2-fold Serial Dilution (Well 1 to 10) D->F E->F F->G H Well 11: Growth Control (Inoculum, No Compound) I Well 12: Sterility Control (MHB, No Inoculum) J Incubate Plate (35°C ± 2°C, 16-20h) K Read Plate Visually or Spectrophotometrically J->K L Determine MIC: Lowest Concentration with No Visible Growth K->L

Caption: Workflow for Broth Microdilution MIC Assay.

2.3. Detailed Protocol: Broth Microdilution MIC Assay

  • Materials:

    • 4-Bromo-N-hydroxybenzamide stock solution (10 mg/mL in DMSO).

    • Cation-adjusted Mueller-Hinton Broth (MHB), prepared according to manufacturer instructions.[9]

    • Sterile 96-well flat-bottom microtiter plates.

    • Test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • 0.5 McFarland turbidity standard.

    • Sterile saline or phosphate-buffered saline (PBS).

    • Spectrophotometer.

  • Step-by-Step Procedure:

    • Inoculum Preparation: From a fresh (18-24h) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Working Inoculum: Dilute the standardized suspension 1:150 in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[8]

    • Compound Dilution Plate Setup: a. Add 100 µL of sterile MHB to columns 2 through 12 of a 96-well plate. b. Prepare a starting concentration of the test compound in MHB. For example, to achieve a final starting concentration of 128 µg/mL, add the appropriate amount of DMSO stock to MHB. c. Add 200 µL of this starting compound solution to column 1. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Inoculation: Add 100 µL of the working inoculum to wells in columns 1 through 11. This brings the total volume to 200 µL and halves the compound concentration to the desired final test range (e.g., 128, 64, 32... to 0.25 µg/mL).

    • Controls:

      • Growth Control (Column 11): 100 µL MHB + 100 µL working inoculum. This well should show turbidity.

      • Sterility Control (Column 12): 200 µL MHB only. This well should remain clear.

    • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

    • Reading Results: The MIC is the lowest concentration of 4-Bromo-N-hydroxybenzamide at which there is no visible growth (no turbidity) compared to the growth control.

2.4. Data Presentation

Results should be tabulated for clarity, comparing the activity of 4-Bromo-N-hydroxybenzamide against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi.

MicroorganismStrain IDMIC (µg/mL) of 4-Bromo-N-hydroxybenzamideMIC (µg/mL) of Control Antibiotic
Staphylococcus aureusATCC 2921316Vancomycin: 1
Enterococcus faecalisATCC 2921232Ampicillin: 2
Escherichia coliATCC 2592264Ciprofloxacin: 0.015
Pseudomonas aeruginosaATCC 27853>128Ciprofloxacin: 0.5
Candida albicansATCC 9002864Fluconazole: 0.5

Note: Data presented are hypothetical and for illustrative purposes only.

Part 3: Secondary Assay: Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the microorganism (bactericidal activity).[10][11] This distinction is critical for therapeutic development.

3.1. Principle & Rationale

The MBC is determined as a follow-up to the MIC test.[12] Aliquots are taken from the clear wells of the MIC plate and sub-cultured onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[13]

3.2. Protocol: MBC Determination

  • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a 10 µL aliquot from each of these wells, as well as the growth control well, onto a sterile agar plate (e.g., Tryptic Soy Agar).

  • Spread the aliquot evenly across a quadrant of the plate.

  • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • Count the number of colonies (CFU) on each quadrant.

  • The MBC is the lowest test concentration that shows a ≥99.9% kill rate compared to the colony count from the initial inoculum.

3.3. Interpretation

  • Bactericidal: If the MBC is ≤ 4 times the MIC.

  • Bacteriostatic: If the MBC is > 4 times the MIC.

Part 4: Mechanistic Insight: Urease Inhibition Assay

The hydroxamic acid moiety is a well-established inhibitor of metalloenzymes due to its strong metal-chelating properties.[2] Bacterial urease, a nickel-dependent enzyme crucial for the survival of pathogens like Helicobacter pylori and Proteus mirabilis, is a prime hypothetical target.[14]

4.1. Principle & Rationale

Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a localized increase in pH. This activity can be measured spectrophotometrically by detecting the production of ammonia using the Berthelot (phenol-hypochlorite) method, which forms a colored indophenol product.[15] A reduction in color formation in the presence of 4-Bromo-N-hydroxybenzamide indicates enzyme inhibition.

4.2. Proposed Mechanism of Action

MOA cluster_enzyme Urease Active Site cluster_inhibitor Inhibitor cluster_reaction Reaction Ni1 Ni2+ Products Ammonia (NH3) + Carbon Dioxide (CO2) Ni1->Products Catalyzes NoProducts Inhibition of Urea Hydrolysis Ni2 Ni2+ Ni2->Products Catalyzes Urea Urea Substrate Urea->Ni1 Binds to Urea->Ni2 Binds to Inhibitor 4-Bromo-N- hydroxybenzamide Inhibitor->Ni1 Chelates Inhibitor->Ni2 Chelates

Caption: Proposed inhibition of urease by 4-Bromo-N-hydroxybenzamide.

4.3. Protocol: Colorimetric Urease Inhibition Assay

  • Materials:

    • Jack bean urease (Type III).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Urea solution (e.g., 500 mM).

    • Phenol reagent (Reagent A: 0.5% w/v phenol, 0.0025% w/v sodium nitroprusside).

    • Alkali reagent (Reagent B: 0.25% w/v NaOH, 0.41% v/v NaOCl).

    • Thiourea (positive control inhibitor).

    • 96-well microtiter plate and plate reader (630 nm).

  • Step-by-Step Procedure: [15][16]

    • In a 96-well plate, add 25 µL of buffer, 10 µL of urease enzyme solution, and 10 µL of various concentrations of 4-Bromo-N-hydroxybenzamide (dissolved in a suitable buffer, keeping final DMSO concentration minimal).

    • Include a positive control (thiourea) and a negative control (no inhibitor).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 55 µL of urea solution to each well.

    • Incubate at 37°C for 10 minutes.

    • Add 45 µL of Reagent A followed by 55 µL of Reagent B to each well to stop the reaction and begin color development.

    • Incubate at 37°C for 30 minutes for the color to develop.

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Negative Control)] x 100

Part 5: Summary and Future Directions

This guide outlines a logical, tiered approach to characterizing the antimicrobial properties of 4-Bromo-N-hydroxybenzamide. The workflow begins with the fundamental determination of MIC, progresses to differentiating between bacteriostatic and bactericidal effects with the MBC assay, and culminates in a targeted investigation into a plausible mechanism of action via urease inhibition.

Successful identification of potent activity in these assays would justify progression to more advanced studies, including:

  • Time-Kill Kinetic Assays: To understand the rate of antimicrobial activity.

  • Cytotoxicity Assays: To assess the compound's toxicity against mammalian cell lines and determine its selectivity index.

  • Spectrum of Activity: Expanding the panel of microorganisms to include resistant strains and other pathogens.

  • In vivo Efficacy Studies: To evaluate the compound's performance in animal models of infection.

By following this structured and validated experimental path, researchers can generate a robust and reliable data package to support the continued development of 4-Bromo-N-hydroxybenzamide as a potential antimicrobial candidate.

References

  • Cho, J. Y., Moon, J. H., Seong, K. Y., & Park, K. H. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, Biotechnology, and Biochemistry, 62(11), 2273–2276. [Link]

  • Vavříková, E., et al. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Journal of Clinical Pharmacy and Therapeutics, 40(5), 556-561. [Link]

  • Bissy, P., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [Link]

  • Ionescu, N., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]

  • Wójcik, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzamide. National Institutes of Health. [Link]

  • Bissy, P., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

  • PubChem. (n.d.). 4-Bromo-N-hydroxybenzamide. National Institutes of Health. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Li, H., et al. (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. PMC. [Link]

  • Khan, K. M., et al. (2024). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Defoirdt, T., et al. (2023). Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes. National Institutes of Health. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Shapiro, A. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial activity of some hydroxamic acids. ResearchGate. [Link]

  • SEAMEO BIOTROP. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAMEO BIOTROP Repository. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzamide. National Institutes of Health. [Link]

  • Khan, T., et al. (2018). Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. MDPI. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Erhardt, M., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Royal Society of Chemistry. (2020). Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches. RSC Advances. [Link]

  • Al-Balas, Q., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. PMC. [Link]

  • Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Cheméo. [Link]

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. National Institutes of Health. [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve the yield of 4-Bromo-N-hydroxybenzamide synthesis.

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for optimizing the synthesis of 4-Bromo-N-hydroxybenzamide. As Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for optimizing the synthesis of 4-Bromo-N-hydroxybenzamide. As Senior Application Scientists, we understand that maximizing yield is not just about following a protocol but about comprehending the chemical principles at each step. This guide is structured to address common challenges through a detailed FAQ and a problem-oriented troubleshooting section, ensuring that your synthetic efforts are both efficient and successful.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 4-Bromo-N-hydroxybenzamide?

There are two principal and reliable strategies for synthesizing 4-Bromo-N-hydroxybenzamide, each starting from a different precursor derived from 4-bromobenzoic acid.

  • Two-Step Synthesis via a Protected Intermediate (Recommended for High Purity): This robust method involves two distinct stages. First, 4-bromobenzoic acid is coupled with a protected hydroxylamine, such as O-benzylhydroxylamine, to form the stable intermediate, 4-bromo-N-(benzyloxy)benzamide.[1] This is followed by a deprotection step, typically catalytic hydrogenolysis, to yield the final product.[1][2] This approach is favored because it avoids handling free hydroxylamine, which can be unstable, and the intermediate is easier to purify, leading to higher overall yields of the final pure compound.

  • Direct Coupling with Hydroxylamine: This route involves activating 4-bromobenzoic acid (or using its acyl chloride) and reacting it directly with a hydroxylamine salt, like hydroxylamine hydrochloride (NH₂OH·HCl), in the presence of a base.[3] While seemingly more direct, this method can be prone to lower yields and the formation of side products due to the reactivity of free hydroxylamine.[4]

Q2: Why is using a protected hydroxylamine, like O-benzylhydroxylamine, often recommended?

Using a protected hydroxylamine, such as O-benzylhydroxylamine, offers several distinct advantages that contribute to higher yields and purity.[2] The protecting group, typically a benzyl group, enhances the stability of the reagent and prevents unwanted side reactions. The resulting protected hydroxamate intermediate is generally more crystalline and less polar, simplifying its purification by chromatography or recrystallization. The final deprotection step, usually a clean catalytic hydrogenation, removes the benzyl group to furnish the desired hydroxamic acid in high yield.[1]

Q3: What is the general mechanism for the coupling of 4-bromobenzoic acid with hydroxylamine?

The synthesis of a hydroxamic acid from a carboxylic acid is an amide bond formation. The carboxylic acid's hydroxyl group is a poor leaving group, so it must first be "activated." This is typically done with a coupling agent like 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide such as EDC, often in conjunction with an additive like HOBt.[1] The coupling agent reacts with the carboxyl group of 4-bromobenzoic acid to form a highly reactive intermediate (e.g., an acyl-imidazole or an O-acylisourea). This activated intermediate is then susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine (or its protected form), which is a stronger nucleophile than the oxygen atom.[2] This attack, followed by the departure of the activated leaving group, forms the desired N-hydroxybenzamide bond.

Q4: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (4-bromobenzoic acid or its ester/acyl chloride), the intermediate (if any), and the product. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visually track the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spot has disappeared.

Troubleshooting Guide: Yield Improvement

This section addresses specific experimental issues that can lead to diminished yields and provides actionable solutions grounded in chemical principles.

Issue 1: Low Yield Starting from 4-Bromobenzoic Acid

Q: I am attempting to synthesize 4-Bromo-N-hydroxybenzamide directly from 4-bromobenzoic acid using EDC/HOBt and hydroxylamine hydrochloride, but my yield is consistently below 40%. What are the likely causes and solutions?

A: Low yields in carbodiimide-mediated couplings with hydroxylamine are a frequent challenge. The problem often lies in suboptimal activation, side reactions, or reaction conditions. A systematic approach to troubleshooting is essential.

Potential Cause Scientific Explanation Recommended Solution
Inefficient Carboxylic Acid Activation The formation of the active O-acylisourea intermediate with EDC can be slow or incomplete, especially at low temperatures or with impure reagents.Ensure your 4-bromobenzoic acid is pure and dry. Use fresh, high-quality EDC (1.1-1.5 equivalents). Pre-activate the acid with EDC and HOBt for 15-30 minutes at 0 °C before adding the hydroxylamine solution.
Incorrect pH / Base Stoichiometry Hydroxylamine hydrochloride requires a base (e.g., triethylamine, DIPEA) to liberate the free nucleophile (NH₂OH). Too little base results in no reaction, while excess base can promote side reactions or hydrolysis of the activated intermediate.Use a non-nucleophilic base like triethylamine or N-methylmorpholine. Add the base slowly at 0 °C to a solution of hydroxylamine hydrochloride. The optimal pH for the coupling reaction is typically between 4.5 and 6.0.
Hydroxylamine Instability Free hydroxylamine is not particularly stable and can decompose over time, especially at elevated temperatures or non-optimal pH.Prepare the free hydroxylamine solution just before use and add it to the activated carboxylic acid at a controlled temperature (e.g., 0 °C to room temperature). Avoid heating the reaction mixture unless necessary.
Difficult Purification Water-soluble byproducts from EDC (EDU - 1-ethyl-3-(3-dimethylaminopropyl)urea) can complicate product isolation, leading to loss during aqueous workups.After the reaction, perform an acidic aqueous wash (e.g., with 1M HCl) to protonate and extract excess base and EDU into the aqueous layer. Follow with a basic wash (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.
Issue 2: Problems with the O-Benzylhydroxylamine Route

Q: I have successfully synthesized 4-bromo-N-(benzyloxy)benzamide, but the final deprotection step via catalytic hydrogenolysis is slow and incomplete. How can I improve this?

A: Catalytic hydrogenolysis is generally very efficient for benzyl group removal, so incomplete reactions often point to issues with the catalyst or the presence of impurities.[5]

Potential Cause Scientific Explanation Recommended Solution
Catalyst Inactivation (Poisoning) The Palladium on Carbon (Pd/C) catalyst is highly sensitive to poisons. Trace amounts of sulfur compounds, halides (though the aryl bromide is generally stable), or strongly coordinating species can deactivate the catalyst surface.Ensure all glassware is scrupulously clean and solvents are of high purity. If catalyst poisoning is suspected, filtering the reaction mixture through a small plug of Celite or silica before adding the catalyst may help. Increase catalyst loading (e.g., from 5 mol% to 10 mol%).
Insufficient Hydrogen Pressure While many hydrogenations can be run at atmospheric pressure (balloon), some may require higher pressure to proceed at a reasonable rate.If the reaction is slow at atmospheric pressure, consider using a Parr hydrogenation apparatus to increase the hydrogen pressure to 40-50 psi.
Poor Catalyst Dispersion / Mixing For the reaction to occur, the substrate, hydrogen gas, and the solid catalyst must all be in contact. Inefficient stirring leads to poor mixing and slow reaction rates.Use a stir bar that provides vigorous agitation to ensure the catalyst remains suspended in the reaction medium.
Incorrect Solvent Choice The choice of solvent can impact reaction rates. Solvents like methanol, ethanol, or ethyl acetate are commonly used and are effective.[5]Ensure the starting material is fully dissolved in the chosen solvent. Methanol or ethanol are often excellent choices for hydrogenolysis.

Visualized Workflows and Protocols

To further clarify the synthetic process, the following diagrams illustrate the key decision points and workflows.

Workflow for Synthesis Route Selection

Synthesis_Workflow cluster_protected Protected Route (Recommended) cluster_direct Direct Route start Start: 4-Bromobenzoic Acid decision Choose Synthesis Strategy start->decision prot_step1 Step 1: Couple with O-Benzylhydroxylamine (e.g., using CDI or EDC) decision->prot_step1 High Purity/Yield direct_step1 Activate Acid (e.g., EDC/HOBt) decision->direct_step1 Fewer Steps prot_step2 Purify Intermediate: 4-bromo-N-(benzyloxy)benzamide prot_step1->prot_step2 prot_step3 Step 2: Deprotection (Catalytic Hydrogenolysis, H2/Pd-C) prot_step2->prot_step3 final_product Final Product: 4-Bromo-N-hydroxybenzamide prot_step3->final_product direct_step2 React with NH2OH.HCl + Base direct_step1->direct_step2 direct_step2->final_product

Caption: Decision workflow for synthesizing 4-Bromo-N-hydroxybenzamide.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree start Problem: Low Yield check_tlc Analyze reaction by TLC. Is starting material (SM) present? start->check_tlc sm_present SM is Present check_tlc->sm_present Yes sm_absent SM is Consumed check_tlc->sm_absent No solution_incomplete Incomplete Reaction. - Check reagent quality/stoichiometry. - Increase reaction time/temperature. - Verify pH is optimal (4.5-6.0). sm_present->solution_incomplete solution_workup Product Loss During Workup. - Review extraction/purification steps. - Check for product solubility in aqueous layers. - Consider alternative purification (e.g., recrystallization). sm_absent->solution_workup

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocol: High-Yield Synthesis via Protected Intermediate

This two-step protocol is optimized for achieving high yield and purity.

Step 1: Synthesis of 4-bromo-N-(benzyloxy)benzamide

  • Reactor Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromobenzoic acid (1.0 eq) and a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour. CO₂ evolution will be observed.

  • Coupling: In a separate flask, dissolve O-benzylhydroxylamine hydrochloride (1.1 eq) in the same solvent with triethylamine (1.2 eq). Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion via TLC.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield 4-bromo-N-(benzyloxy)benzamide as a white solid.

Step 2: Deprotection to 4-Bromo-N-hydroxybenzamide

  • Reactor Setup: Dissolve the purified 4-bromo-N-(benzyloxy)benzamide (1.0 eq) from Step 1 in methanol or ethyl acetate.

  • Hydrogenolysis: Add Palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading) to the solution.

  • Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a Parr apparatus (40-50 psi). Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Workup and Purification: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, 4-Bromo-N-hydroxybenzamide, which is often pure enough for most applications but can be further purified by recrystallization if needed.

References

  • Moreno-Fuquen, R., Melo, V., & Ellena, J. (2014). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1261–o1262. [Link]

  • Riva, E., et al. (2009). Efficient continuous flow synthesis of hydroxamic acids and suberoylanilide hydroxamic acid preparation. The Journal of Organic Chemistry, 74(9), 3540–3543. [Link]

  • Fioravanti, R., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22104–22118. [Link]

  • Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2012). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 16(24), 2846-2864. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]

  • Fioravanti, R., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]

  • Pevet, I., et al. (2019). A general concept for the introduction of hydroxamic acids into polymers. Polymer Chemistry, 10(29), 3957-3967. [Link]

  • Reddy, A. S., et al. (2012). Methods for Hydroxamic Acid Synthesis. ResearchGate. [Link]

  • Cibian, M., Ferreira, J. G., & Hanan, G. S. (2009). 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E, 65(11), o2820. [Link]

  • Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. [Link]

  • Jiang, H. (2012). Hydroxamic Acids in Asymmetric Synthesis. Molecules, 17(11), 13358-13380. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Protection. [Link]

  • Sharma, A. K., & Kumar, R. (2018). Studies on the synthesis and structures of hydroxamic acids and their activities in chemistry and biology. International Journal of Applied Research, 4(1), 36-43. [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

Sources

Optimization

Stability issues of 4-Bromo-N-hydroxybenzamide in aqueous solutions.

Welcome to the Technical Support Center for 4-Bromo-N-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Bromo-N-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for stability issues encountered when working with 4-Bromo-N-hydroxybenzamide in aqueous solutions. As Senior Application Scientists, we have compiled this information to ensure the scientific integrity and success of your experiments.

Introduction to Stability of 4-Bromo-N-hydroxybenzamide

4-Bromo-N-hydroxybenzamide, like other hydroxamic acids, is a valuable molecule in medicinal chemistry, often utilized for its metal-chelating properties. However, the hydroxamic acid functional group is inherently reactive and can be susceptible to degradation in aqueous environments, leading to variability in experimental results. Understanding the stability profile of this compound is critical for developing robust assays, formulating stable solutions, and interpreting biological data accurately.

The primary degradation pathway for 4-Bromo-N-hydroxybenzamide in aqueous solution is hydrolysis of the N-hydroxyamide bond, yielding 4-bromobenzoic acid and hydroxylamine. The rate of this hydrolysis is significantly influenced by pH and temperature. Additionally, oxidative degradation can occur under certain conditions. This guide will provide a detailed overview of these stability issues and practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My solution of 4-Bromo-N-hydroxybenzamide is losing potency over a short period. What is the likely cause?

A1: The most probable cause is the hydrolysis of the N-hydroxyamide bond. This reaction is catalyzed by both acid and base, meaning the compound is least stable at low and high pH values. The optimal pH for stability is typically in the near-neutral to slightly acidic range (around pH 4-6).[1] It is crucial to control the pH of your aqueous solutions to minimize degradation.

Q2: I observe a precipitate forming in my aqueous stock solution. What could this be?

A2: The precipitate is likely 4-bromobenzoic acid, the primary hydrolysis product of 4-Bromo-N-hydroxybenzamide. 4-bromobenzoic acid has lower solubility in aqueous solutions compared to the parent compound, especially at acidic pH. The formation of a precipitate is a strong indicator that significant degradation has occurred.

Q3: Can I prepare a concentrated stock solution of 4-Bromo-N-hydroxybenzamide in water?

A3: While it is possible to dissolve 4-Bromo-N-hydroxybenzamide in water, preparing highly concentrated aqueous stock solutions for long-term storage is not recommended due to its limited solubility and susceptibility to hydrolysis. A better approach is to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO and then dilute it into your aqueous experimental buffer immediately before use.

Q4: How should I store my aqueous solutions of 4-Bromo-N-hydroxybenzamide?

A4: For short-term use (within a few hours), aqueous solutions should be kept on ice and protected from light. For longer-term storage, it is highly recommended to prepare aliquots of a stock solution in an anhydrous solvent (e.g., DMSO) and store them at -20°C or -80°C. When preparing aqueous working solutions, use them immediately and discard any unused portion after the experiment.

Q5: Are there any other factors besides pH and temperature that can affect the stability?

A5: Yes, the presence of certain metal ions can catalyze the degradation of hydroxamic acids. It is advisable to use high-purity water and buffers in your experiments. Additionally, exposure to light can potentially promote degradation, so it is good practice to protect solutions from light by using amber vials or covering them with foil.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related problems.

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of 4-Bromo-N-hydroxybenzamide in the assay buffer.

  • Troubleshooting Steps:

    • Verify Solution Age: Prepare fresh aqueous solutions of the compound for each experiment from a frozen anhydrous stock.

    • pH Control: Measure the pH of your assay buffer to ensure it is within the optimal stability range (pH 4-6).

    • Run a Control: Include a control in your experiment where the compound is incubated in the assay buffer for the duration of the experiment, and then analyze the concentration of the parent compound by HPLC.

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify the Primary Degradant: The major degradation product is likely 4-bromobenzoic acid. You can confirm this by running a standard of 4-bromobenzoic acid on your HPLC system.

    • Perform a Forced Degradation Study: To identify other potential degradation products, a forced degradation study is recommended (see the detailed protocol below). This will help in developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol describes the preparation of a 100 µM aqueous working solution of 4-Bromo-N-hydroxybenzamide with enhanced stability.

Materials:

  • 4-Bromo-N-hydroxybenzamide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 0.1 M Citrate buffer, pH 5.0

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of 4-Bromo-N-hydroxybenzamide in anhydrous DMSO.

  • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes and store at -80°C.

  • On the day of the experiment, thaw one aliquot of the DMSO stock solution.

  • Dilute the stock solution 1:100 in cold (4°C) 0.1 M citrate buffer (pH 5.0) to achieve a final concentration of 100 µM.

  • Vortex briefly to ensure complete mixing.

  • Use the freshly prepared aqueous solution immediately in your experiments.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify the degradation products and pathways of 4-Bromo-N-hydroxybenzamide.

Materials:

  • 4-Bromo-N-hydroxybenzamide

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with a C18 column and UV detector

Procedure:

  • Acid Hydrolysis: Dissolve 4-Bromo-N-hydroxybenzamide in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 4-Bromo-N-hydroxybenzamide in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Dissolve 4-Bromo-N-hydroxybenzamide in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photostability: Expose a solution of the compound (1 mg/mL in a suitable solvent) to a calibrated light source (ICH Q1B guidelines).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms to a control sample of the undegraded compound.

Data Presentation

Table 1: Expected Stability of 4-Bromo-N-hydroxybenzamide in Aqueous Solution under Different Conditions

ConditionExpected StabilityPrimary Degradation Product
Acidic (pH < 4) Low4-Bromobenzoic Acid
Neutral (pH 6-7) Moderate4-Bromobenzoic Acid
Alkaline (pH > 8) Very Low4-Bromobenzoate
Elevated Temperature Decreased4-Bromobenzoic Acid
Oxidizing Agent (e.g., H₂O₂) Potential for DegradationOxidized Products
Light Exposure Potentially UnstablePhotodegradation Products

Visualizations

Diagram 1: Hydrolytic Degradation Pathway

G 4-Bromo-N-hydroxybenzamide 4-Bromo-N-hydroxybenzamide 4-Bromobenzoic Acid 4-Bromobenzoic Acid 4-Bromo-N-hydroxybenzamide->4-Bromobenzoic Acid H₂O (Acid or Base) Hydroxylamine Hydroxylamine 4-Bromo-N-hydroxybenzamide->Hydroxylamine

Caption: Hydrolysis of 4-Bromo-N-hydroxybenzamide.

Diagram 2: Troubleshooting Workflow for Stability Issues

G start Inconsistent Experimental Results check_prep Review Solution Preparation Protocol start->check_prep fresh_sol Using Freshly Prepared Solutions? check_prep->fresh_sol yes_fresh Yes fresh_sol->yes_fresh Yes no_fresh No fresh_sol->no_fresh No check_pH Verify pH of Aqueous Buffer yes_fresh->check_pH prepare_fresh Prepare Fresh Solutions and Re-run Experiment no_fresh->prepare_fresh end Problem Resolved prepare_fresh->end pH_optimal Is pH in Optimal Range (4-6)? check_pH->pH_optimal yes_pH Yes pH_optimal->yes_pH Yes no_pH No pH_optimal->no_pH No forced_degradation Conduct Forced Degradation Study yes_pH->forced_degradation adjust_pH Adjust Buffer pH and Re-run Experiment no_pH->adjust_pH adjust_pH->end stability_method Develop Stability-Indicating Method forced_degradation->stability_method stability_method->end

Caption: Troubleshooting workflow for stability issues.

References

  • Ghosh, K. K., & Ghosh, S. (1995). Acid-Catalyzed Hydrolysis of N-Phenyl-4-substituted-benzohydroxamic Acids. The Journal of Organic Chemistry, 60(18), 5854–5857. [Link]

  • Khan, M. N. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemistry, 2013, 1-7. [Link]

  • Wang, J., et al. (2022). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 111(1), 145-152. [Link]

  • Alsante, K. M., et al. (2011). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 35(6), 48-57.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Singh, S., & Bakshi, M. (2002). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 26(2), 44-54.

Sources

Troubleshooting

Identifying and minimizing side products in 4-Bromo-N-hydroxybenzamide synthesis.

Welcome to the technical support center for the synthesis of 4-Bromo-N-hydroxybenzamide. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-hydroxybenzamide. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and minimize side products, thereby improving yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-Bromo-N-hydroxybenzamide, offering explanations for their causes and actionable solutions.

Issue 1: Low Yield of 4-Bromo-N-hydroxybenzamide

Question: My reaction is resulting in a significantly lower than expected yield of the desired 4-Bromo-N-hydroxybenzamide. What are the potential causes and how can I improve the yield?

Answer:

Low yields can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and the presence of side reactions.

Causality and Remediation:

  • Hydrolysis of the Acyl Chloride: The most common starting material, 4-Bromobenzoyl chloride, is highly reactive and susceptible to hydrolysis by ambient moisture or residual water in the solvent.[1][2] This hydrolysis converts the acyl chloride back to the unreactive 4-Bromobenzoic acid, which will not react with hydroxylamine.

    • Solution: Ensure all glassware is thoroughly dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture content.[3] It is also advisable to use freshly prepared or purified 4-Bromobenzoyl chloride.[1]

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature, while being mindful of potential side reactions.

  • Side Reactions of Hydroxylamine: Hydroxylamine can participate in undesired side reactions, reducing the amount available to react with the acyl chloride.

    • Solution: Control the stoichiometry of the reactants carefully. A slight excess of hydroxylamine may be beneficial, but a large excess can lead to other byproducts. The slow, controlled addition of the acyl chloride to the hydroxylamine solution can also help to favor the desired reaction pathway.[3]

Issue 2: Presence of 4-Bromobenzoic Acid as a Major Impurity

Question: My final product is contaminated with a significant amount of 4-Bromobenzoic acid. How can I prevent its formation and remove it from my product?

Answer:

The presence of 4-Bromobenzoic acid is a direct result of the hydrolysis of 4-Bromobenzoyl chloride, as mentioned previously.[1][2]

Prevention and Purification:

  • Stringent Anhydrous Conditions: The most effective preventative measure is to maintain strictly anhydrous conditions throughout the synthesis. This includes using anhydrous solvents and performing the reaction under an inert atmosphere.[3]

  • Purification of 4-Bromobenzoyl Chloride: If the starting acyl chloride is old or has been exposed to air, it likely contains 4-Bromobenzoic acid. Purification by distillation under reduced pressure can remove this impurity.[4][5]

  • Workup and Purification: During the workup, a basic wash (e.g., with a dilute sodium bicarbonate solution) can be employed to convert the acidic 4-Bromobenzoic acid into its water-soluble carboxylate salt, which can then be separated in the aqueous layer. The desired 4-Bromo-N-hydroxybenzamide is less acidic and will remain in the organic layer.

Issue 3: Formation of O-Acyl Hydroxylamine or Diacylated Byproducts

Question: I am observing byproducts that I suspect are O-acyl hydroxylamines or diacylated species. What leads to their formation and how can I minimize them?

Answer:

Hydroxylamine is an ambident nucleophile, meaning it can react through either the nitrogen or the oxygen atom.[6][7] While N-acylation is generally favored to form the desired hydroxamic acid, O-acylation can occur, leading to the formation of O-acyl hydroxylamine isomers.[6] Diacylation can also occur, where both the nitrogen and oxygen atoms of hydroxylamine are acylated.

Mechanistic Considerations and Control:

  • Nucleophilicity of Hydroxylamine: The nitrogen atom in hydroxylamine is generally more nucleophilic than the oxygen atom, leading to the preferential formation of the N-acyl product (the hydroxamic acid).[7] However, the reaction conditions can influence the regioselectivity.

  • Stoichiometric Control: The formation of diacylated byproducts is more likely when there is an excess of the acylating agent, 4-Bromobenzoyl chloride.[3]

    • Solution: Employing a slight excess of hydroxylamine relative to the acyl chloride can help to minimize diacylation. The slow addition of the acyl chloride to the hydroxylamine solution is also crucial to maintain a low concentration of the acylating agent, disfavoring a second acylation event.[3]

Experimental Workflow: Synthesis of 4-Bromo-N-hydroxybenzamide

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Materials: - 4-Bromobenzoyl chloride - Hydroxylamine hydrochloride - Base (e.g., NaOH or NaHCO3) - Anhydrous Solvent (e.g., THF, Dioxane) ReactionSetup Dissolve Hydroxylamine HCl and Base in Solvent Start->ReactionSetup Addition Slowly Add 4-Bromobenzoyl Chloride Solution at 0-5 °C ReactionSetup->Addition Stirring Stir at Room Temperature (Monitor by TLC) Addition->Stirring Quench Quench with Water/Dilute Acid Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize or Column Chromatography Concentrate->Purify FinalProduct 4-Bromo-N-hydroxybenzamide Purify->FinalProduct Analysis Characterize by: - Melting Point - NMR - IR - Mass Spectrometry FinalProduct->Analysis

Caption: A generalized workflow for the synthesis of 4-Bromo-N-hydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the 4-Bromobenzoyl chloride starting material?

A1: 4-Bromobenzoyl chloride is typically prepared from 4-Bromobenzoic acid. Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[4][8] The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.[9] Distillation of the resulting 4-Bromobenzoyl chloride under reduced pressure is recommended to obtain a pure product.[4][5]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (4-Bromobenzoyl chloride), the product (4-Bromo-N-hydroxybenzamide), and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • 4-Bromobenzoyl chloride is a lachrymator and is corrosive. It reacts with moisture to produce HCl gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Hydroxylamine and its salts can be toxic and are skin irritants. Concentrated solutions of hydroxylamine can be explosive.[10] Handle with care and avoid heating concentrated solutions.

  • Solvents such as THF and dioxane are flammable. Ensure there are no ignition sources nearby.

Q4: What are the expected spectroscopic characteristics of 4-Bromo-N-hydroxybenzamide?

A4: While specific shifts and peak positions can vary depending on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Aromatic protons will appear as a set of doublets in the aromatic region. The N-H and O-H protons of the hydroxamic acid moiety will appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR: You will observe signals for the four distinct aromatic carbons and a signal for the carbonyl carbon.

  • IR Spectroscopy: Look for a characteristic C=O stretching frequency for the amide carbonyl, as well as N-H and O-H stretching bands.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Bromo-N-hydroxybenzamideC₇H₆BrNO₂216.03185-186[11]
4-Bromobenzoic AcidC₇H₅BrO₂201.02252-254
4-Bromobenzoyl chlorideC₇H₄BrClO219.4636-39[1]
Troubleshooting Flowchart

Troubleshooting Start Synthesis of 4-Bromo-N-hydroxybenzamide Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Impurity Product Impurity Problem->Impurity Cause1 Hydrolysis of Acyl Chloride LowYield->Cause1 Cause2 Incomplete Reaction LowYield->Cause2 Cause3 Side Reactions LowYield->Cause3 ImpurityType Identify Impurity Impurity->ImpurityType Solution1 Use Anhydrous Conditions Purify Starting Material Cause1->Solution1 Solution2 Increase Reaction Time/Temp Monitor with TLC Cause2->Solution2 Solution3 Control Stoichiometry Slow Addition of Reagents Cause3->Solution3 BenzoicAcid 4-Bromobenzoic Acid ImpurityType->BenzoicAcid OtherByproducts O-Acyl or Diacylated Products ImpurityType->OtherByproducts BenzoicAcid->Cause1 Solution4 Basic Wash during Workup BenzoicAcid->Solution4 OtherByproducts->Cause3

Sources

Optimization

Troubleshooting poor separation during the purification of 4-Bromo-N-hydroxybenzamide.

Technical Support Center: Purifying 4-Bromo-N-hydroxybenzamide Welcome to the technical support center for the purification of 4-Bromo-N-hydroxybenzamide. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purifying 4-Bromo-N-hydroxybenzamide

Welcome to the technical support center for the purification of 4-Bromo-N-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound with high purity. The inherent polarity and potential instability of the N-hydroxybenzamide moiety can present unique separation challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these issues effectively.

Section 1: Initial Assessment & Common Issues

Q1: I've completed my synthesis of 4-Bromo-N-hydroxybenzamide, but my initial analysis (TLC/crude NMR) shows multiple components. What are the likely impurities?

A1: The impurity profile of crude 4-Bromo-N-hydroxybenzamide is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 4-bromobenzoic acid, its corresponding acyl chloride, or methyl ester.

  • Hydrolysis Products: The N-hydroxybenzamide functional group can be susceptible to hydrolysis, reverting to 4-bromobenzoic acid.

  • Side-Reaction Products: Depending on the reagents used, side reactions like the formation of dimers or other derivatives can occur. The synthesis of hydroxamic acids can sometimes be troublesome, leading to multiple side products.[1]

  • Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., THF, DCM, ethyl acetate) and reagents like coupling agents or bases may be present.

A preliminary purity assessment using techniques like HPLC or qNMR is invaluable for identifying and quantifying these impurities, which guides the selection of an appropriate purification strategy.[2][3][4]

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility.[5] For 4-Bromo-N-hydroxybenzamide, success hinges on meticulous solvent selection.

Q2: I'm struggling to find a suitable solvent for recrystallization. My compound either dissolves completely at room temperature or doesn't dissolve even when boiling. What should I do?

A2: This is a classic recrystallization challenge. The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[6] When a single solvent fails, a systematic approach is necessary.

Causality: The high polarity of the N-hydroxybenzamide and amide functionalities, combined with the nonpolar bromophenyl ring, gives the molecule a mixed character, making single-solvent selection difficult.

Solution: Systematic Solvent Screening & Mixed-Solvent Systems

A two-solvent system is often effective. This involves one solvent in which the compound is highly soluble (the "solvent") and another, miscible solvent in which it is poorly soluble (the "anti-solvent").

Experimental Protocol: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Bromo-N-hydroxybenzamide in the minimum required amount of a hot "good" solvent (e.g., ethanol, methanol, or acetone).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-solubilization: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is crucial for forming large, pure crystals.[7]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the purified crystals via vacuum filtration, washing them with a small amount of ice-cold anti-solvent.

Data Presentation: Common Recrystallization Solvents
SolventBoiling Point (°C)PolaritySuitability for 4-Bromo-N-hydroxybenzamide
Water100HighPotential anti-solvent. Poor solubility for the compound itself.[8]
Ethanol78HighGood candidate for the primary solvent.[9]
Methanol65HighGood candidate for the primary solvent. A literature example for a similar compound used an acetone/methanol mixture.[10]
Acetone56Medium-HighGood candidate for the primary solvent.[10]
Ethyl Acetate77MediumMay be a suitable single solvent or primary solvent.
Dichloromethane40Medium-LowLess likely to be effective due to lower polarity.
Hexane69LowExcellent candidate for the anti-solvent.
Q3: My product "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being cooled too quickly or the solvent's boiling point being too high.[9]

Troubleshooting Steps:

  • Re-heat the Solution: Re-heat the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount of the primary solvent to decrease the saturation level slightly.

  • Cool Slowly: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help.

  • Lower the Saturation Temperature: If the issue persists, it may be that the solution is becoming saturated at a temperature above the compound's melting point (185-186 °C).[11] In this case, use a larger volume of solvent so that saturation occurs at a lower temperature.

Section 3: Troubleshooting Column Chromatography

Column chromatography is a primary tool for purifying compounds when recrystallization is ineffective. However, the polar nature of hydroxamic acids can lead to issues like streaking and poor separation on standard silica gel.[12][13]

Q4: My compound is streaking badly on the TLC plate and I'm getting poor separation on my silica gel column. Why is this happening?

A4: Streaking (tailing) is a common problem with polar compounds on silica gel.

Causality: Silica gel is acidic (SiO₂) and presents many polar silanol (Si-OH) groups. The polar N-hydroxybenzamide moiety can interact very strongly and non-specifically with these sites, leading to slow, uneven movement down the column, which manifests as streaking.

Solutions:

  • Optimize the Mobile Phase: The key is to find an eluent that can effectively compete with the stationary phase for your compound.

    • Increase Polarity: A simple increase in the polar component of your eluent (e.g., more ethyl acetate in a hexane/ethyl acetate system) is the first step. For highly polar compounds, a dichloromethane/methanol system is often effective.[14]

    • Add a Modifier: Adding a small amount (0.5-2%) of a polar, competitive modifier can dramatically improve peak shape. For acidic compounds like hydroxamic acids, adding a small amount of acetic or formic acid can help by protonating the compound and occupying the basic sites on the silica. Conversely, for basic impurities, adding a base like triethylamine or ammonium hydroxide can be effective.[13][15]

  • Change the Stationary Phase: If optimizing the mobile phase fails, the stationary phase may be the issue.

    • Deactivated Silica: You can deactivate silica gel by pre-treating it with a base like triethylamine.[15]

    • Alumina: Alumina is another polar stationary phase that is available in neutral, acidic, or basic forms. Basic alumina can be an excellent alternative for purifying compounds that streak on silica.[9]

    • Reverse-Phase Silica (C18): For very polar compounds, reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar (e.g., water/acetonitrile), can provide excellent separation.[15]

Visualization: Chromatography Troubleshooting Workflow

G start Poor Separation on Column overload Column Overloaded? start->overload tlc Re-optimize on TLC (Target Rf ≈ 0.3) eluent Streaking on TLC? tlc->eluent overload->tlc No reduce_load Reduce Sample Load overload->reduce_load Yes reduce_load->tlc add_modifier Add Modifier to Eluent (e.g., 1% Acetic Acid) eluent->add_modifier Yes change_eluent Test New Eluent System (e.g., DCM/MeOH) eluent->change_eluent No stationary_phase Still Poor Separation? add_modifier->stationary_phase change_eluent->stationary_phase change_adsorbent Change Stationary Phase (Alumina, C18-Silica) stationary_phase->change_adsorbent Yes success Successful Separation stationary_phase->success No change_adsorbent->success

Sources

Troubleshooting

Preventing degradation of 4-Bromo-N-hydroxybenzamide during long-term storage.

Technical Support Center: 4-Bromo-N-hydroxybenzamide A Guide to Long-Term Storage and Stability Welcome to the technical support center for 4-Bromo-N-hydroxybenzamide. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-N-hydroxybenzamide

A Guide to Long-Term Storage and Stability

Welcome to the technical support center for 4-Bromo-N-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound. As a molecule possessing both a brominated aromatic ring and a hydroxamic acid functional group, 4-Bromo-N-hydroxybenzamide is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and validating compound purity.

Section 1: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common questions regarding the handling and storage of 4-Bromo-N-hydroxybenzamide.

Q1: What are the primary chemical instabilities of 4-Bromo-N-hydroxybenzamide?

A1: The stability of 4-Bromo-N-hydroxybenzamide is primarily influenced by its two key functional moieties: the hydroxamic acid group and the C-Br bond on the aromatic ring. Consequently, the main degradation pathways are:

  • Hydrolysis: The amide linkage of the hydroxamic acid is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] This process breaks the molecule down into 4-bromobenzoic acid and hydroxylamine, rendering it inactive for its intended purpose.

  • Photodegradation: Brominated aromatic compounds are known to be sensitive to light, particularly in the UV spectrum.[3] Energy from light can induce the cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species that can trigger further decomposition.[4][5]

  • Thermal Degradation: While the compound is a solid with a melting point of 185-186°C, elevated temperatures can significantly accelerate both hydrolysis and other decomposition reactions.[6]

Q2: What are the ideal long-term storage conditions for solid 4-Bromo-N-hydroxybenzamide?

A2: To mitigate the degradation pathways described above, the solid compound should be stored under the following conditions, summarized in the table below. The core principle is to minimize exposure to water, light, and heat.

Q3: How can I visually detect potential degradation of my solid sample?

A3: While analytical methods are definitive, visual inspection can provide early warnings. Look for:

  • Color Change: A pure compound should be a white to off-white solid. The appearance of yellow or brown tints can indicate the formation of degradation products.

  • Change in Consistency: Degradation can sometimes lead to the material becoming sticky, clumpy, or oily, especially if moisture has been introduced.

Q4: My experiment requires making a stock solution. What is the best practice for storing it?

A4: Storing 4-Bromo-N-hydroxybenzamide in solution increases its susceptibility to degradation, particularly hydrolysis. If you must store solutions:

  • Solvent Choice: Use a dry, aprotic solvent like anhydrous DMSO or DMF. Avoid protic solvents like methanol or ethanol if long-term storage is intended.

  • Concentration: Higher concentrations are generally more stable than highly dilute solutions.

  • Storage Conditions: Store aliquots in tightly sealed vials with an inert gas headspace (argon or nitrogen) at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture from condensation. Prepare only the amount of solution needed for the short term.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the use of 4-Bromo-N-hydroxybenzamide.

Problem 1: My HPLC analysis of a freshly prepared solution shows a significant impurity peak that wasn't on the original Certificate of Analysis.

  • Likely Cause: The compound has degraded either in storage or during sample preparation. The most common degradation product from hydrolysis is 4-bromobenzoic acid.

  • Troubleshooting Steps:

    • Verify the Identity of the Impurity: If you have access to LC-MS, determine the molecular weight of the impurity peak. The molecular weight of 4-bromobenzoic acid is 201.0 g/mol , while the parent compound is 216.03 g/mol .[7][8]

    • Review Your Handling Protocol: Did you use an anhydrous solvent? Was the vial properly sealed? Was the stock solution left at room temperature for an extended period?

    • Perform a Control Purity Test: Re-run the purity analysis on the solid material using the protocol provided in Section 3. This will determine if the degradation occurred in the solid state or only after dissolution.

    • Solution: If the solid is pure, the issue lies in the solution preparation and handling. Use fresh, anhydrous solvent and minimize the time the solution spends at room temperature. If the solid itself shows degradation, it was likely stored improperly.

Problem 2: The compound's color has changed from white to yellowish-brown after several months in the freezer.

  • Likely Cause: This is often a sign of photodegradation or slow oxidation. The freezer light, or exposure to light during handling before storage, may have initiated the process. It's also possible the container was not properly sealed, allowing air and moisture to enter.

  • Troubleshooting Steps:

    • Assess Purity: Do not assume the material is unusable. Perform an analytical check (e.g., HPLC-UV as described in Section 3) to quantify the level of impurity. For many applications, a purity of >95% may still be acceptable.

    • Review Storage Container: Was the compound stored in a clear vial? If so, light could have penetrated.

    • Solution: Always store the compound in amber glass vials to protect it from light. For maximum protection, wrap the vial in aluminum foil. Ensure the cap is tightly sealed and consider using paraffin film to create a secondary moisture and air barrier.

Section 3: Key Protocols and Data

This section provides quantitative data and detailed methodologies for handling and analyzing 4-Bromo-N-hydroxybenzamide.

Summary of Recommended Storage Conditions
ParameterOptimal ConditionAcceptable (Short-Term)Rationale
Temperature -20°C to -80°C2-8°C (with desiccant)Slows the kinetics of all degradation reactions.
Atmosphere Inert Gas (Argon/Nitrogen)Dry Air (in desiccator)Prevents oxidation and minimizes exposure to ambient moisture.
Light Protected from LightN/APrevents photodegradation of the C-Br bond.[3]
Container Amber Glass Vial, Tightly SealedClear Glass Vial (wrapped in foil)Blocks UV light and provides an inert storage surface.
Diagram of Primary Degradation Pathways

DegradationPathways Parent 4-Bromo-N-hydroxybenzamide Parent->i1 Parent->i2 Hydrolysis_Products 4-Bromobenzoic Acid + Hydroxylamine Photo_Products Debrominated Products + Radical Species i1->Hydrolysis_Products H₂O (Acid/Base Catalyzed) i2->Photo_Products UV Light (hν)

Caption: Primary degradation pathways for 4-Bromo-N-hydroxybenzamide.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for separating 4-Bromo-N-hydroxybenzamide from its primary hydrolytic degradation product, 4-bromobenzoic acid. High-performance liquid chromatography is a preferred method as it maintains the integrity of the sample without requiring heat.[9]

1. Materials and Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), analytical grade

  • 4-Bromo-N-hydroxybenzamide sample

  • Reference standard of 4-bromobenzoic acid (optional, for peak identification)

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration before use.

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 4-Bromo-N-hydroxybenzamide solid.

  • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • If necessary, dilute further with the 50:50 mixture to fall within the detector's linear range (e.g., to 0.1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • UV Detection Wavelength: 254 nm

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 22.0 | 95 | 5 |

5. Data Analysis:

  • Identify the peaks based on their retention times. 4-Bromo-N-hydroxybenzamide is more polar and will typically elute earlier than its less polar degradation product, 4-bromobenzoic acid.

  • Integrate the area of all peaks.

  • Calculate the purity of the main peak as a percentage of the total peak area:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

This self-validating protocol allows you to reliably assess the integrity of your compound before beginning critical experiments.

References

  • Niu, J., Chen, J., Martens, D., Quan, X., Yang, F., Kettrup, A., & Schramm, K.-W. (2005). Photolysis of polycyclic aromatic hydrocarbons adsorbed on spruce [Picea abies (L.) Karst.] needles. Journal of Photochemistry and Photobiology A: Chemistry, 175(2-3), 141-147.
  • U.S. Army. (1989). Determination of nitroaromatics and nitramines in water by high performance liquid chromatography. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. SW-846, Method 8330.
  • Li, Y., et al. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Environmental Science and Pollution Research, 27(3), 3045-3053. [Link]

  • Weidlich, T., Kamenická, B., Beneš, L., & Čičmancová, V. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699. [Link]

  • PubChem. (n.d.). 4-Bromo-N-hydroxybenzamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Decroocq, J., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(21), 8824-8836. [Link]

  • ResearchGate. (n.d.). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Retrieved January 22, 2026, from [Link]

  • Jakab, E., et al. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 68-69, 145-156. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]

  • Wikipedia. (n.d.). Hydroxamic acid. Retrieved January 22, 2026, from [Link]

  • Johann, T., Keth, J., Bros, M., & Frey, H. (2019). A general concept for the introduction of hydroxamic acids into polymers. Polymer Chemistry, 10(26), 3635-3645. [Link]

  • PubChem. (n.d.). 4-Bromo-N-hydroxybenzamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Lee, D. W. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767. [Link]

  • Study Force. (2019, August 28). Hydrolysis of Amides [Video]. YouTube. [Link]

  • CAS Common Chemistry. (n.d.). 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide. Retrieved January 22, 2026, from [Link]

  • S. M., F., & D. S., G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21929–21953. [Link]

  • Gáspár, A., et al. (2023). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Separations, 10(1), 15. [Link]

  • Manin, A. N., et al. (2016). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Thermochimica Acta, 638, 46-56. [Link]

  • Archontaki, H. A., et al. (1998). Kinetic study on the degradation of prazepam in acidic aqueous solutions by high-performance liquid chromatography and fourth-order derivative ultraviolet spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 729-738. [Link]

  • Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 4-Bromo-N-hydroxybenzamide

Welcome to the technical support guide for 4-Bromo-N-hydroxybenzamide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-N-hydroxybenzamide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in cell culture media. Our goal is to equip you with the knowledge to ensure consistent, reliable, and reproducible experimental results.

Section 1: Understanding the Challenge - The 'Why' Behind the Problem

Q1: Why is 4-Bromo-N-hydroxybenzamide difficult to dissolve in aqueous cell culture media?

A1: The solubility challenge stems from the compound's inherent physicochemical properties. 4-Bromo-N-hydroxybenzamide (C₇H₆BrNO₂) is a relatively small organic molecule with a molecular weight of approximately 216.03 g/mol .[1][2] Its structure contains a brominated benzene ring, which is hydrophobic (water-repelling). While the N-hydroxybenzamide group adds some polarity, the overall molecule has limited aqueous solubility.

When you introduce a concentrated stock solution, typically dissolved in an organic solvent like DMSO, into the predominantly aqueous environment of cell culture media, a phenomenon known as "solvent shock" can occur.[3] The abrupt change in solvent polarity causes the compound to crash out of solution, forming a precipitate.[3] This not only lowers the effective concentration of your compound but can also introduce artifacts into your experiment.

Section 2: The Foundation - Preparing a Stable Stock Solution

Q2: What is the best solvent for creating a stock solution of 4-Bromo-N-hydroxybenzamide?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like 4-Bromo-N-hydroxybenzamide.[3][4][5] Ethanol can also be used, but DMSO generally offers superior solubilizing power for this class of molecules.[6][7]

Causality: DMSO is a polar aprotic solvent, meaning it can dissolve a wide range of polar and nonpolar compounds without participating in proton-transfer reactions, which helps maintain the stability of the solute. Its high dielectric constant allows it to effectively solvate organic molecules.

Q3: What is a recommended starting concentration for a DMSO stock solution?

A3: A common starting point for a stock solution is in the range of 1-10 mM.[3] This range provides a good balance between minimizing the final concentration of DMSO in your cell culture (to avoid solvent-induced toxicity) and preventing precipitation upon dilution.[3][8]

ParameterRecommendationRationale
Solvent Anhydrous, cell culture grade DMSOMinimizes water absorption which can reduce solubility and ensures purity for biological assays.
Stock Concentration 1-10 mMA practical range to limit final DMSO concentration in media to well-tolerated levels (typically ≤0.5%).[8][9]
Storage -20°C or -80°C in small, single-use aliquotsPrevents repeated freeze-thaw cycles which can degrade the compound and allows DMSO to solidify, reducing water absorption.[10]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of 4-Bromo-N-hydroxybenzamide needed. (Molecular Weight ≈ 216.03 g/mol ). For 1 mL of a 10 mM solution, you will need 2.16 mg.

  • Weighing: Aseptically weigh the required amount of powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If particulates remain, brief sonication or warming the solution to 37°C can aid dissolution.[11]

  • Inspection: Visually confirm that the solution is clear and free of any precipitate before proceeding.

  • Aliquoting & Storage: Dispense into small, single-use sterile aliquots and store at -20°C or -80°C.

Section 3: The Critical Step - Dilution into Cell Culture Media

Q4: I have a clear DMSO stock, but I see a precipitate as soon as I add it to my cell culture medium. What's happening and how can I fix it?

A4: This is the classic "solvent shock" or precipitation issue. The highly concentrated compound in DMSO is suddenly exposed to an aqueous environment where its solubility is much lower.[3]

The key is to dilute the stock solution gradually and ensure rapid mixing.

Workflow for Diluting Hydrophobic Compounds

G cluster_0 Preparation cluster_1 Dilution A 1. Warm media & reagents to 37°C B 2. Thaw DMSO stock solution C 3. Pipette required volume of pre-warmed media into a new tube B->C D 4. Add stock solution directly into the media while vortexing/pipetting C->D Creates dilution environment E 5. Immediately add the final diluted solution to the cell culture plate D->E Ensures rapid mixing

Caption: Workflow for successful dilution of DMSO stock into media.

Protocol 2: Step-wise Dilution into Cell Culture Medium
  • Pre-warm: Ensure your complete cell culture medium (with serum, if applicable) is pre-warmed to 37°C. Temperature can influence solubility.[3][12]

  • Thaw Stock: Thaw an aliquot of your 4-Bromo-N-hydroxybenzamide stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): For high final concentrations, first dilute the stock into a small volume of pre-warmed media (e.g., 100-200 µL) in a separate sterile tube.[11]

  • Final Dilution: While gently vortexing or continuously pipetting the bulk of your cell culture medium, add the stock solution (or the intermediate dilution) drop-wise or in a thin stream below the surface of the media. This rapid dispersal is crucial.

  • Mix and Add: Immediately mix the final solution by gentle inversion or pipetting and add it to your cells. Do not let the freshly diluted compound sit for long periods before adding it to the culture vessel.

Section 4: Troubleshooting Guide

This guide addresses common observations and provides a logical path to resolving them.

Observation / SymptomProbable Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding stock to media. 1. Final concentration exceeds aqueous solubility limit. [3]2. "Solvent Shock" due to poor mixing technique.[3]3. Low Temperature of the media.1. Reduce Final Concentration: Test a lower final concentration of the compound.2. Improve Mixing: Add the stock to pre-warmed media while vortexing.[11]3. Use a Lower Stock Concentration: This increases the volume of stock added, which can facilitate better mixing.[3]
Media becomes cloudy over time (hours/days) in the incubator. 1. Compound Instability: The compound may be degrading or reacting at 37°C over time.2. Interaction with Media Components: The compound may be binding to salts or proteins, forming insoluble complexes.[3][12]3. pH Shift: Cell metabolism can alter the media pH, affecting compound solubility.[3]1. Assess Stability: Check for literature on the compound's stability in aqueous solutions. Consider refreshing the media more frequently.2. Serum Interaction: If using serum, proteins like albumin can help solubilize some compounds but may cause others to precipitate.[8][13] Try reducing serum concentration or using a serum-free medium as a test.
Inconsistent results between experiments. 1. Incomplete Dissolution: The compound is not fully dissolved in the stock or final media, leading to variable effective concentrations.2. Precipitation: Filtering a solution with precipitate is not recommended as it removes an unknown amount of the compound, compromising the final concentration.[8]1. Verify Stock Solution: Always ensure your DMSO stock is perfectly clear before each use.2. Address Root Cause: Do not filter out precipitate. Instead, use the strategies in this guide to achieve a fully dissolved solution.[8]
Decision-Making Workflow for Troubleshooting

Caption: A troubleshooting flowchart for precipitation issues.

Section 5: Advanced Strategies & FAQs

Q5: My compound still precipitates even at low concentrations. Are there any other options?

A5: Yes, for particularly challenging compounds, you can explore solubility enhancers.

  • Serum Proteins: As mentioned, proteins like albumin in Fetal Bovine Serum (FBS) can bind to and solubilize hydrophobic molecules.[8][13] If your experiment allows, ensuring the presence of serum during dilution can be beneficial. A method involves pre-incubating the compound in serum before diluting it into the rest of the media.[4]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex.[8] (2-Hydroxypropyl)-β-cyclodextrin is commonly used in cell culture applications and can significantly increase the aqueous solubility of problematic compounds.[8][9]

  • Co-solvents: In some cases, a mixture of solvents for the stock solution (e.g., DMSO and PEG-400) can improve solubility upon dilution into aqueous media.[6][7] However, this requires careful validation to ensure the co-solvent mixture is not toxic to your specific cell line.

Q6: What is the maximum concentration of DMSO my cells can tolerate?

A6: This is highly cell-line dependent. Many robust cell lines can tolerate final DMSO concentrations up to 0.5%, but sensitive or primary cells may show stress or altered function at concentrations as low as 0.1%.[8][9] It is imperative to run a vehicle control in your experiments—this is a culture treated with the same final concentration of DMSO as your highest compound dose, but without the compound itself.[8][14] This allows you to distinguish between the effects of the compound and the effects of the solvent.

Q7: Can I just heat the media to get the compound to dissolve?

A7: Gentle warming to 37°C is recommended as part of the standard protocol.[11] However, excessive heating should be avoided. High temperatures can degrade not only the 4-Bromo-N-hydroxybenzamide but also critical, heat-labile components of the cell culture medium, such as vitamins, amino acids, and growth factors, compromising your entire experiment.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats. Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Lund, D. F., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Appiah-Opong, R., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2809-2815. Retrieved from [Link]

  • Patel, V. (2015, December 7). Answer to "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate. Retrieved from [Link]

  • Holen, I. W., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1493–1500. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ResearchGate. (2017, December 6). How do you dissolve an oil-based sample to test on cells? Retrieved from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Retrieved from [Link]

  • ResearchGate. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Retrieved from [Link]

Sources

Troubleshooting

Interpretation of unexpected peaks in the NMR spectrum of 4-Bromo-N-hydroxybenzamide.

Technical Support Center: NMR Spectroscopy Guide ID: TSC-NMR-04B-NHB Topic: Interpretation of Unexpected Peaks in the NMR Spectrum of 4-Bromo-N-hydroxybenzamide Senior Application Scientist: Dr. Evelyn Reed Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy

Guide ID: TSC-NMR-04B-NHB Topic: Interpretation of Unexpected Peaks in the NMR Spectrum of 4-Bromo-N-hydroxybenzamide Senior Application Scientist: Dr. Evelyn Reed

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 4-Bromo-N-hydroxybenzamide. The presence of unexpected peaks in an NMR spectrum is a common challenge that can arise from various sources, including residual starting materials, synthetic by-products, solvent impurities, or compound degradation. This document provides a structured, in-depth approach to troubleshooting these artifacts to ensure accurate spectral interpretation and data integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have acquired a ¹H NMR spectrum of my 4-Bromo-N-hydroxybenzamide sample, but I'm unsure about the expected signals. What should the standard spectrum look like?

A1: Understanding the Expected Spectrum

Before troubleshooting unexpected signals, it is crucial to have a baseline understanding of the expected ¹H and ¹³C NMR spectra for pure 4-Bromo-N-hydroxybenzamide. The molecule's structure dictates a specific pattern of chemical shifts, multiplicities, and integrations.

The aromatic region is defined by the 1,4-disubstituted (para) benzene ring. This substitution pattern creates symmetry, resulting in a characteristic AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the carbonyl group (H-2, H-6) are chemically equivalent, as are the two protons ortho to the bromine atom (H-3, H-5). The N-hydroxyamide moiety contains two exchangeable protons (NH and OH), which may appear as broad singlets and whose chemical shifts are highly dependent on solvent, concentration, and temperature.

Below is a summary of the anticipated chemical shifts. Note that these are estimates based on data from structurally related compounds and spectral prediction tools, as shifts can vary with experimental conditions.

Table 1: Expected NMR Chemical Shifts for 4-Bromo-N-hydroxybenzamide (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-2, H-6~7.7 - 7.9 (d)~129 - 131Protons ortho to the carbonyl group.
H-3, H-5~7.6 - 7.8 (d)~131 - 133Protons ortho to the bromine atom.
C-1---~132 - 134Carbonyl-bearing carbon.
C-4---~124 - 126Bromine-bearing carbon.
C=O---~163 - 165Carbonyl carbon.
NH~9.0 - 9.5 (br s)---Exchangeable proton; shift is concentration and solvent dependent.
OH~11.0 - 11.5 (br s)---Exchangeable proton; may exchange with NH and water.[1]
Q2: My spectrum shows extra doublets in the aromatic region (7.5-8.0 ppm). What could be the cause?

A2: Identifying Aromatic Impurities

Unexpected signals in the aromatic region typically point to contamination from starting materials or side products from the synthesis. The most common precursors in the synthesis of 4-Bromo-N-hydroxybenzamide are 4-bromobenzoic acid and its derivatives.

Causality: Incomplete reaction or hydrolysis of the final product can leave residual 4-bromobenzoic acid. Alternatively, if the synthesis involves an intermediate like 4-bromobenzamide, it may also be present as an impurity.

Troubleshooting Protocol:

  • Compare with Precursor Spectra: Cross-reference the chemical shifts of your unknown peaks with the known spectra of the starting materials.

  • Spiking Experiment: Add a small amount of the suspected impurity (e.g., 4-bromobenzoic acid) to your NMR tube. If the intensity of the unexpected peak increases, you have confirmed its identity.

  • Purification: If impurities are confirmed, re-purify your sample using an appropriate method, such as recrystallization or column chromatography.

Table 2: Chemical Shifts of Common Aromatic Impurities (in DMSO-d₆)

Compound Relevant ¹H Chemical Shift (δ, ppm) Notes Source
4-Bromobenzoic Acid~7.75 (d, 2H), ~7.85 (d, 2H), ~13.2 (br s, 1H, COOH)A common starting material or hydrolysis product.[2][3][3]
4-Bromobenzamide~7.68 (d, 2H), ~7.84 (d, 2H), ~7.5 & 8.1 (2 x br s, 2H, NH₂)A potential synthetic precursor or side product.[4][5][4]
Q3: I'm observing sharp singlets and multiplets in the aliphatic region (0-4 ppm), but my molecule has no aliphatic protons. What are these signals?

A3: Diagnosing Solvent and Aliphatic Contaminants

Signals in the aliphatic region are almost always due to contamination from residual non-deuterated solvents, grease, or other common laboratory chemicals. These are among the most frequent sources of unexpected peaks.

Causality: Solvents used during synthesis or purification (e.g., ethyl acetate, hexane, acetone) can be difficult to remove completely. Silicone grease from glassware joints is also a very common contaminant.

Troubleshooting Protocol:

  • Identify Residual Solvents: Compare the chemical shifts and multiplicities of the unknown peaks to established tables of common solvent impurities.[6][7]

  • Check for Grease: Silicone grease typically appears as a broad singlet near 0 ppm. Other types of grease may show multiplets between 1.0-1.5 ppm.

  • Improve Sample Preparation: To avoid these contaminants, ensure all glassware is scrupulously clean and oven-dried. When possible, use grease-free joints or a minimal amount of high-vacuum grease. Ensure your product is thoroughly dried under high vacuum to remove residual solvents.

Table 3: Chemical Shifts of Common Laboratory Contaminants

Contaminant ¹H Shift in CDCl₃ (δ, ppm) ¹H Shift in DMSO-d₆ (δ, ppm) Multiplicity
Acetone2.172.09s
Dichloromethane5.305.76s
Diethyl Ether1.21, 3.481.09, 3.38t, q
Ethyl Acetate1.26, 2.05, 4.121.15, 1.99, 4.03t, s, q
Hexane0.88, 1.260.86, 1.24m
Silicone Grease~0.07~0.05br s
Water1.563.33br s
Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7]
Q4: My spectrum has broad, rolling baselines and/or the peak shapes are distorted. Is this a sample issue?

A4: Addressing Instrumental and Sample Matrix Effects

Poor spectral quality, such as a non-flat baseline or asymmetric peak shapes, often points to issues with the NMR experiment setup or the sample matrix itself, rather than chemical impurities.

Causality:

  • Poor Shimming: The magnetic field is not homogenous across the sample, leading to broad and distorted peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.

  • Sample Insolubility: If the sample is not fully dissolved, solid particles can disrupt the magnetic field homogeneity, degrading spectral quality.

  • High Concentration: Overly concentrated samples can lead to viscosity-related line broadening and shimming difficulties.

Troubleshooting Protocol:

  • Re-shim the Spectrometer: This is the first step for any peak shape issue. Modern spectrometers have automated shimming routines that are usually effective.

  • Filter the Sample: If insolubility is suspected, filter your sample through a small plug of glass wool directly into the NMR tube.

  • Check for Paramagnetic Contamination: If the source of contamination is suspected to be a metal spatula or other lab equipment, prepare a new sample with non-metallic tools. Adding a small amount of a chelating agent like EDTA can sometimes sequester paramagnetic ions, though this will introduce new peaks.

  • Dilute the Sample: Prepare a more dilute sample to reduce viscosity and concentration effects.

Methodology & Workflows

Protocol: Acquiring a High-Quality ¹H NMR Spectrum
  • Sample Preparation:

    • Weigh 5-10 mg of your dried 4-Bromo-N-hydroxybenzamide into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Transfer the solution to a clean NMR tube, filtering if any particulate matter is visible.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform an automated or manual shimming procedure to optimize magnetic field homogeneity.

    • Set appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For quantitative analysis, ensure the relaxation delay (d1) is at least 5 times the longest T₁ of your molecule.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption shape.

    • Perform baseline correction.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm).

    • Integrate all signals.

Workflow: Systematic Troubleshooting of Unexpected Peaks

The following diagram outlines a logical workflow for diagnosing the source of unknown signals in your NMR spectrum.

G Figure 1. Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected Peak(s) Observed in NMR Spectrum region In which region does the peak appear? start->region aromatic Aromatic Region (6-9 ppm) region->aromatic Aromatic aliphatic Aliphatic Region (0-5 ppm) region->aliphatic Aliphatic broad Broad, Exchangeable, or Baseline Issue region->broad Broad/Baseline check_precursors Compare shifts with starting materials (e.g., 4-bromobenzoic acid) and by-products. aromatic->check_precursors check_solvents Compare shifts with common solvent impurity tables. aliphatic->check_solvents check_protons Are peaks very broad singlets (NH/OH/H₂O)? broad->check_protons spike Perform spiking experiment with suspected impurity. check_precursors->spike match_yes Peak intensity increases. spike->match_yes Yes match_no No change or new peak appears. spike->match_no No repurify_aromatic Impurity Identified. Re-purify sample. match_yes->repurify_aromatic consider_degradation Consider hydrolysis or degradation products. match_no->consider_degradation solvent_match Is there a match? check_solvents->solvent_match solvent_yes Impurity Identified. Dry sample under high vacuum. solvent_match->solvent_yes Yes check_grease Check for signals near 0 ppm (silicone) or 1.2-1.4 ppm (hydrocarbon). solvent_match->check_grease No grease_match Is grease suspected? check_grease->grease_match grease_yes Impurity Identified. Reclean glassware; use grease-free joints. grease_match->grease_yes Yes unknown_aliphatic Unknown contaminant. Review full experimental procedure. grease_match->unknown_aliphatic No d2o_exchange Yes. Perform D₂O shake experiment. Peaks should disappear. check_protons->d2o_exchange Yes check_shimming No. Check peak shape and baseline. Re-shim spectrometer. check_protons->check_shimming No resolved Issue Resolved. d2o_exchange->resolved check_sample If shimming fails, check for insolubility or paramagnetic content. Filter or re-prepare sample. check_shimming->check_sample check_sample->resolved

Caption: Figure 1. Troubleshooting Workflow for Unexpected NMR Peaks.

References

  • PubChem. (n.d.). 4-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl Halides with Formate". (2013). Organic Letters, 49, 5213. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzoic acid [1H NMR]. Wiley-VCH. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzoic acid [13C NMR]. Wiley-VCH. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 4-Hydroxybenzaldehyde - 1H NMR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). N-Hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for "Hydration of nitriles". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information for "Oxidation of N-methyl benzylamine". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). N-Hydroxybenzamide - Predicted 1H NMR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-n-[(e)-heptylideneamino]-2-hydroxy-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-3,5-dihydroxy-n-(2-hydroxyethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Bromo-2-hydroxybenzamide. American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). Benzohydroxamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Krajete, A., et al. (2009). 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E, 65(11), o2820. Retrieved from [Link]

  • Bureš, F., et al. (2001). Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. Magnetic Resonance in Chemistry, 39(8), 443-447. Retrieved from [Link]

  • SciELO. (2024). Article on NMR Chemical Composition. Retrieved from [Link]

Sources

Optimization

Challenges and solutions for scaling up 4-Bromo-N-hydroxybenzamide production.

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-N-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-N-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to ensure the successful and safe scale-up of your synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 4-Bromo-N-hydroxybenzamide. Each problem is presented in a question-and-answer format, providing not just a solution but also the underlying scientific reasoning.

Issue 1: Low Yield of 4-Bromo-N-hydroxybenzamide

Q: My reaction of 4-bromobenzoyl chloride with hydroxylamine is resulting in a low yield of the desired 4-Bromo-N-hydroxybenzamide. What are the likely causes and how can I optimize the reaction?

A: Low yields in this acylation reaction are a common challenge, often stemming from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Hydrolysis of 4-Bromobenzoyl Chloride: 4-Bromobenzoyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it to the unreactive 4-bromobenzoic acid.[1][2]

    • Solution: Ensure all glassware is thoroughly dried, and conduct the reaction under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture content.[2]

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.

    • Solution: The reaction is typically performed at a low temperature, often starting at 0°C and allowing it to slowly warm to room temperature.[3] Careful temperature control is crucial. We recommend starting with an ice bath and monitoring the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile for your specific scale.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the starting material or the formation of byproducts.

    • Solution: Typically, a slight excess of hydroxylamine is used to ensure complete conversion of the 4-bromobenzoyl chloride. However, a large excess of hydroxylamine can complicate purification. We recommend a molar ratio of 1:1.1 to 1:1.2 of 4-bromobenzoyl chloride to hydroxylamine.

  • Inefficient Mixing: In a scaled-up reaction, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Employ a suitable overhead stirrer to ensure homogenous mixing of the reaction mixture, especially during the addition of the 4-bromobenzoyl chloride.

Issue 2: Presence of Significant Impurities in the Final Product

Q: After my synthesis, I'm observing significant impurities alongside my 4-Bromo-N-hydroxybenzamide product upon analysis (e.g., by HPLC or NMR). What are these impurities and how can I minimize their formation?

A: The presence of impurities is a critical issue in drug development and requires careful control. The most common impurities in this synthesis are 4-bromobenzoic acid and N,O-bis(4-bromobenzoyl)hydroxylamine.

Common Impurities and Mitigation Strategies:

ImpurityFormation MechanismMitigation Strategy
4-Bromobenzoic Acid Hydrolysis of the starting material, 4-bromobenzoyl chloride, by residual moisture.[1][2]As mentioned previously, ensure stringent anhydrous conditions throughout the reaction.[2]
N,O-bis(4-bromobenzoyl)hydroxylamine Reaction of the initially formed 4-Bromo-N-hydroxybenzamide with another molecule of 4-bromobenzoyl chloride.This is more likely to occur if there is a localized high concentration of 4-bromobenzoyl chloride. Add the 4-bromobenzoyl chloride solution slowly and sub-surface to the hydroxylamine solution with vigorous stirring.[2] Maintaining a slight excess of hydroxylamine can also suppress this side reaction.
Unreacted 4-bromobenzoyl chloride Incomplete reaction.Increase the reaction time or slightly elevate the temperature after the initial addition, while monitoring for byproduct formation. Ensure the stoichiometry of hydroxylamine is sufficient.
Issue 3: Difficulties in Product Isolation and Purification

Q: I am struggling to isolate a pure sample of 4-Bromo-N-hydroxybenzamide. My crude product is an oil or a sticky solid that is difficult to handle. What purification strategies are most effective?

A: Effective purification is key to obtaining a high-quality product. The physical properties of your crude product can be influenced by residual solvents and impurities.

Recommended Purification Protocol:

  • Quenching and Initial Isolation: After the reaction is complete (as determined by TLC), the reaction mixture is typically quenched by pouring it into cold water or a dilute acidic solution. This will precipitate the crude product and dissolve any remaining hydroxylamine salts.

  • Filtration and Washing: The precipitated solid should be collected by suction filtration. It is crucial to wash the solid thoroughly with cold water to remove any inorganic salts. Further washing with a cold, non-polar solvent like hexane can help remove non-polar impurities.

  • Recrystallization: This is the most effective method for purifying 4-Bromo-N-hydroxybenzamide.

    • Solvent Selection: A mixed solvent system, such as ethanol/water or acetone/water, is often effective. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the scale-up of 4-Bromo-N-hydroxybenzamide production.

Q1: What are the primary safety concerns when scaling up the synthesis of 4-Bromo-N-hydroxybenzamide?

A1: Scaling up any chemical synthesis introduces new safety challenges that must be carefully managed. For this specific synthesis, the key hazards are:

  • Use of 4-Bromobenzoyl Chloride: This is a corrosive and lachrymatory substance.[4] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.[5]

  • Exothermic Reaction: The reaction between 4-bromobenzoyl chloride and hydroxylamine is exothermic.[3] On a larger scale, this heat generation can be significant and lead to a runaway reaction if not properly controlled. Ensure the reaction vessel is equipped with adequate cooling and that the 4-bromobenzoyl chloride is added slowly and in a controlled manner.

  • Handling of Hydroxylamine: Hydroxylamine and its salts can be unstable and potentially explosive, especially at elevated temperatures.[6] It is important to use it under controlled conditions and avoid excessive heating.

Q2: What are the critical process parameters to monitor during the scale-up of this reaction?

A2: Careful monitoring of critical process parameters is essential for a reproducible and safe scale-up. We recommend monitoring the following:

  • Temperature: As discussed, this is crucial for controlling the reaction rate and minimizing side reactions.

  • Addition Rate: The rate of addition of 4-bromobenzoyl chloride directly impacts the exotherm and the formation of the N,O-bis-acylated byproduct.

  • Stirring Speed: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer.

  • Reaction Progress: Regularly monitor the reaction using an appropriate analytical technique like TLC or HPLC to determine the point of completion and avoid unnecessarily long reaction times which could lead to product degradation.

Q3: Are there alternative, "greener" synthetic routes for producing 4-Bromo-N-hydroxybenzamide that are more suitable for industrial scale?

A3: While the reaction of an acyl chloride with hydroxylamine is a common laboratory method, alternative routes are being explored for industrial applications to improve safety and reduce waste.[7] One promising approach is the direct reaction of a 4-bromobenzoic acid ester (e.g., methyl 4-bromobenzoate) with hydroxylamine in the presence of a base.[8][9] This method avoids the use of the highly reactive and hazardous 4-bromobenzoyl chloride.[8] Enzymatic synthesis of hydroxamic acids is also an emerging green alternative, although it may require more development for this specific compound.[7]

Visualizations

Experimental Workflow for the Synthesis of 4-Bromo-N-hydroxybenzamide

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Anhydrous Hydroxylamine Solution reaction_vessel Reaction Vessel (Inert Atmosphere, 0°C) prep_reactants->reaction_vessel prep_acyl_chloride Prepare Anhydrous 4-Bromobenzoyl Chloride Solution addition Slow, Sub-surface Addition of 4-Bromobenzoyl Chloride prep_acyl_chloride->addition stirring Vigorous Stirring monitoring Monitor by TLC/HPLC reaction_vessel->monitoring addition->reaction_vessel quench Quench in Cold Water monitoring->quench filtration1 Filter Crude Product quench->filtration1 wash Wash with Cold Water filtration1->wash recrystallization Recrystallize from Ethanol/Water wash->recrystallization filtration2 Filter Pure Product recrystallization->filtration2 drying Dry under Vacuum filtration2->drying product Pure 4-Bromo-N-hydroxybenzamide drying->product

Caption: A typical workflow for the synthesis and purification of 4-Bromo-N-hydroxybenzamide.

Troubleshooting Logic for Low Yield

G start Low Yield of 4-Bromo-N-hydroxybenzamide check_moisture Check for Moisture Contamination start->check_moisture check_temp Review Reaction Temperature Profile start->check_temp check_stoich Verify Stoichiometry start->check_stoich check_mixing Assess Mixing Efficiency start->check_mixing solution_anhydrous Implement Strict Anhydrous Conditions check_moisture->solution_anhydrous If moisture is suspected solution_temp Optimize Temperature Control (e.g., start at 0°C) check_temp->solution_temp If temperature was not controlled solution_stoich Adjust Molar Ratios (slight excess of NH2OH) check_stoich->solution_stoich If ratios were incorrect solution_mixing Improve Agitation (e.g., overhead stirrer) check_mixing->solution_mixing If mixing was poor

Caption: A decision-making diagram for troubleshooting low product yield.

References

  • Kant, R., et al. (2017). Green Synthesis of Hydroxamic Acid and Its Potential Industrial Applications. ResearchGate. [Link]

  • (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone. ACS Chemical Health & Safety. [Link]

  • CN103922968B. Preparation method of hydroxamic acid or hydroxamic acid salt.
  • (2024). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. [Link]

  • US20230002312A1. A continuous flow process for the synthesis of hydroxamic acid.
  • Li, W., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]

  • Singh, R. P., et al. (2015). Methods for Hydroxamic Acid Synthesis. Tetrahedron. [Link]

  • Biswas, T. (2022). MCQ-230 About Hydroxyl amine & acid chloride. YouTube. [Link]

  • Verstraete, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • PubChem. 4-Bromo-N-hydroxybenzamide. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Bromo-N-hydroxybenzamide and Leading HDAC Inhibitors in Cancer Research

A Technical Guide for Researchers and Drug Development Professionals In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various mali...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a comparative analysis of 4-Bromo-N-hydroxybenzamide, a hydroxamic acid derivative, alongside established HDAC inhibitors such as Vorinostat (SAHA), Panobinostat, and Romidepsin. We will delve into their mechanisms of action, inhibitory profiles, and the experimental methodologies used to evaluate their efficacy.

The Central Role of HDACs in Oncology

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[2] HDAC inhibitors counteract this by inducing hyperacetylation of histones, which relaxes the chromatin structure and allows for the re-expression of these critical genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[3][4]

Mechanism of Action: A Common Thread with Critical Differences

The primary mechanism of action for the HDAC inhibitors discussed here involves the chelation of a zinc ion within the active site of the enzyme.[5] The hydroxamic acid moiety (-CONHOH) present in 4-Bromo-N-hydroxybenzamide, Vorinostat, and Panobinostat is a key pharmacophore that binds to this zinc ion, thereby blocking the catalytic activity of the HDAC enzyme.[6] Romidepsin, a cyclic peptide, also inhibits HDACs through interaction with the active site, but its mechanism is distinct as it is a prodrug that requires intracellular reduction to become active.[7]

While sharing a common mechanistic feature, the specificity and potency of these inhibitors vary significantly, which has profound implications for their therapeutic application and side-effect profiles. First-generation HDAC inhibitors, such as Vorinostat, are generally pan-inhibitors, meaning they inhibit multiple HDAC isoforms.[8][9] This broad activity can lead to a range of side effects. Consequently, there is a significant research effort focused on developing more isoform-selective HDAC inhibitors to improve therapeutic outcomes and reduce toxicity.[10]

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} General mechanism of HDAC inhibition and its cellular effects.

Comparative Analysis of Inhibitory Potency and Selectivity

The efficacy of an HDAC inhibitor is determined by its potency (IC50 values) and its selectivity for different HDAC isoforms. While specific data for the unmodified 4-Bromo-N-hydroxybenzamide is not extensively available in the public domain, studies on its derivatives provide valuable insights into its potential as a scaffold for more potent and selective inhibitors. Research on N-hydroxybenzamides has shown that modifications to the benzamide ring can significantly impact inhibitory activity and isoform selectivity.[6][11] For instance, derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been shown to be potent and selective inhibitors of HDAC6.[12]

Here, we compare the inhibitory profiles of Vorinostat, Panobinostat, and Romidepsin.

InhibitorTypeKey Inhibited IsoformsIC50 Range (nM)Reference(s)
Vorinostat (SAHA) Pan-HDAC InhibitorClass I and II HDACs~10-86[13]
Panobinostat Pan-HDAC InhibitorClass I, II, and IV HDACs<13.2 (for most)[14]
Romidepsin Class I Selective InhibitorPrimarily Class I HDACs1-6.5 (ng/mL)[15]

Vorinostat (SAHA) is a pan-HDAC inhibitor with IC50 values in the nanomolar range for Class I and II HDACs.[13] It has demonstrated broad anti-proliferative activity against a variety of cancer cell lines.[9]

Panobinostat is also a potent pan-HDAC inhibitor, demonstrating inhibitory activity against Class I, II, and IV HDACs at nanomolar concentrations.[6][14] It is considered to be more potent than Vorinostat.[14]

Romidepsin exhibits greater selectivity for Class I HDACs.[15] This increased selectivity may contribute to a different spectrum of therapeutic activity and potentially a more manageable side-effect profile compared to pan-HDAC inhibitors.[8]

The development of novel N-hydroxybenzamide derivatives, including those with a 4-bromo substitution, aims to achieve improved isoform selectivity, potentially leading to more targeted therapies with fewer off-target effects.[11][16]

Experimental Protocols for Evaluating HDAC Inhibitors

The following section details standardized protocols for assessing the efficacy of HDAC inhibitors.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of a specific recombinant HDAC isoform in a cell-free system.

Principle: A fluorogenic substrate, which is a peptide containing an acetylated lysine residue, is incubated with the HDAC enzyme. Deacetylation of the substrate by the HDAC enzyme makes it susceptible to cleavage by a developer enzyme, which releases a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.

dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Workflow for a fluorometric in vitro HDAC activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute the recombinant HDAC enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic HDAC substrate in DMSO and then dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of the test compound (e.g., 4-Bromo-N-hydroxybenzamide) and control inhibitors (e.g., Vorinostat) in assay buffer.

  • Assay Procedure:

    • To the wells of a black 96-well microplate, add the assay buffer, the diluted HDAC enzyme, and the test compound or vehicle control.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the enzymatic reaction and initiate the development reaction by adding the developer solution containing a protease.

    • Incubate the plate at room temperature for a further 15-20 minutes to allow for the generation of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~460 nm).

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT/XTT)

These colorimetric assays are used to assess the cytotoxic or cytostatic effects of HDAC inhibitors on cancer cell lines.

Principle:

  • MTT Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is insoluble in aqueous solution.[12] The formazan crystals are then solubilized, and the absorbance is measured.

  • XTT Assay: Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay involves the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the solubilization step.[14]

dot graphdiv { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Workflow for MTT and XTT cell viability assays.

Step-by-Step Methodology (General Protocol):

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the HDAC inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include vehicle-treated wells as a control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • For MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

      • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

      • Gently pipette to dissolve the formazan crystals.

    • For XTT Assay:

      • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and an electron-coupling reagent).

      • Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours.[7][14]

  • Data Acquisition and Analysis:

    • Measure the absorbance using a microplate reader. For MTT, the absorbance is typically read at 570 nm. For XTT, the absorbance is read at approximately 450 nm.[13]

    • Subtract the absorbance of the blank wells (medium only).

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Conclusion and Future Directions

While established HDAC inhibitors like Vorinostat, Panobinostat, and Romidepsin have paved the way for epigenetic therapies in oncology, the quest for more potent and selective agents continues. 4-Bromo-N-hydroxybenzamide represents a chemical scaffold with potential for the development of novel HDAC inhibitors. The comparative analysis of its derivatives alongside clinically relevant inhibitors highlights the importance of subtle structural modifications in achieving desired inhibitory profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such novel compounds, facilitating the identification and characterization of the next generation of HDAC inhibitors for cancer therapy.

References

  • Profile of panobinostat and its potential for treatment in solid tumors: an update. (n.d.). National Institutes of Health.
  • Vorinostat (SAHA) | HDAC Inhibitor | CAS 149647-78-9. (n.d.). Selleck Chemicals.
  • Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. (2006, December 12). National Institutes of Health.
  • Next-generation of selective histone deacetylase inhibitors. (2019, June 24). RSC Publishing.
  • Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells | Journal of Medicinal Chemistry. (n.d.). ACS Publications.
  • What is the mechanism of Romidepsin?. (2024, July 17).
  • Vorinostat (SAHA, MK0683) – HDAC Inhibitor. (n.d.). APExBIO.
  • A comparative safety review of histone deacetylase inhibitors for the treatment of myeloma. (n.d.).
  • Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation. (n.d.).
  • The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines | Blood. (n.d.). ASH Publications.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (n.d.). Benchchem.
  • HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.).
  • Purification and enzymatic assay of class I histone deacetylase enzymes. (n.d.). PubMed Central.
  • Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells. (n.d.). National Institutes of Health.
  • Comparing Histone Deacetylase Inhibitor Responses in Genetically Engineered Mouse Lung Cancer Models and a Window of Opportunity Trial in Patients with Lung Cancer. (n.d.). AACR Journals.
  • Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity | Journal of Medicinal Chemistry. (2014, April 2). ACS Publications.
  • ab1438 – HDAC Activity Assay Kit (Fluorometric). (2021, October 1).
  • A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®). (n.d.). National Institutes of Health.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI.
  • Design, synthesis and biological evaluation of saccharin-based N-hydroxybenzamides as histone deacetylases (HDACs) inhibitors. (n.d.). PubMed.
  • Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities. (n.d.).
  • EpiQuik HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). EpigenTek.
  • Amplite® Fluorimetric HDAC Activity Assay Kit *Green Fluorescence. (n.d.). AAT Bioquest.
  • Panobinostat (Mechanism of Action). (2022, March 13). PT Master Guide.
  • Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. (2013, September 26). PubMed.
  • Vorinostat. (n.d.). Wikipedia.

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Comparative

A Comparative Efficacy Analysis of 4-Bromo-N-hydroxybenzamide Derivatives: A Guide for Researchers

In the landscape of modern drug discovery, the benzamide scaffold, and particularly its N-hydroxy derivatives, represents a cornerstone for the development of targeted therapeutics. The incorporation of a bromine atom at...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamide scaffold, and particularly its N-hydroxy derivatives, represents a cornerstone for the development of targeted therapeutics. The incorporation of a bromine atom at the 4-position of the N-hydroxybenzamide core imparts unique physicochemical properties that can enhance biological activity and target specificity. This guide provides a comprehensive comparative analysis of the efficacy of various 4-Bromo-N-hydroxybenzamide derivatives, drawing upon key findings from recent scientific literature. Our focus will be on their applications as enzyme inhibitors in oncology and their potential as antimicrobial and anti-inflammatory agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by synthesizing experimental data, elucidating mechanisms of action, and providing detailed experimental protocols.

Introduction to 4-Bromo-N-hydroxybenzamide Derivatives

The 4-Bromo-N-hydroxybenzamide core structure is a versatile pharmacophore. The N-hydroxybenzamide moiety is a well-established zinc-chelating group, making it a key feature in the design of inhibitors for zinc-dependent enzymes like histone deacetylases (HDACs).[1] The bromine atom at the 4-position can influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with target proteins, thereby modulating its potency and selectivity. This guide will delve into the efficacy of derivatives built upon this core, with a focus on two major areas of therapeutic interest: cancer and infectious diseases.

Efficacy as Anticancer Agents: Targeting Key Enzymes

A significant body of research has focused on the development of 4-Bromo-N-hydroxybenzamide derivatives as anticancer agents, primarily through the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) and Histone Deacetylases (HDACs).

Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1)

FGFR1 amplification is a known driver in a subset of non-small cell lung cancers (NSCLC). A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as novel FGFR1 inhibitors.[2][3]

One of the most promising compounds from this series, designated as C9 , demonstrated significant inhibitory activity against five NSCLC cell lines with FGFR1 amplification.[2] The IC50 values, representing the concentration of the drug that inhibits 50% of the cell population, are summarized in the table below.

Cell LineIC50 (µM) of Compound C9[2]
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Mechanistically, compound C9 was found to induce cellular apoptosis and inhibit the phosphorylation of FGFR1, as well as downstream signaling molecules PLCγ1 and ERK, in a dose-dependent manner.[2] Molecular docking studies further revealed that C9 binds to FGFR1 through the formation of six hydrogen bonds.[2] This compound also caused cell cycle arrest at the G2 phase in NSCLC cell lines.[2]

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR1 FGFR1 PLCg1 PLCγ1 FGFR1->PLCg1 Activates ERK ERK FGFR1->ERK Activates Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation Apoptosis Apoptosis C9 Compound C9 C9->FGFR1 Inhibits Phosphorylation C9->Apoptosis Induces

FGFR1 signaling pathway and the inhibitory action of Compound C9.
Inhibition of Histone Deacetylases (HDACs)

N-hydroxybenzamide derivatives are classic HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[4][5] The N-hydroxyamide group chelates the zinc ion in the active site of HDACs, leading to their inhibition.[4]

While direct comparative data for a series of 4-Bromo-N-hydroxybenzamide derivatives as HDAC inhibitors is not consolidated in a single study, the principles of their design and mechanism of action are well-established. For instance, novel N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which share the N-hydroxybenzamide core, have shown potent HDAC inhibitory activity with IC50 values as low as 4.0 µM.[6] Specifically, a thiophene substituted derivative (5j) and a benzo[d][2][7]dioxole derivative (5t) exhibited IC50 values of 0.3 µM and 0.4 µM, respectively, and demonstrated significant antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines.[6] These compounds were also found to induce cell-cycle arrest at the G2 phase.[6]

The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (in this case, N-hydroxybenzamide), a linker region, and a surface recognition domain (cap).[4] The 4-bromo-phenyl group in 4-Bromo-N-hydroxybenzamide derivatives serves as a key part of the cap, interacting with the surface of the enzyme.

HDAC_Inhibition HDACi HDAC Inhibitor Zinc-Binding Group (N-hydroxybenzamide) Linker Cap Group (4-Bromophenyl) Zinc Zn2+ HDACi:zbg->Zinc Chelates HDAC HDAC Enzyme HDAC->Zinc Active Site Histone Acetylated Histone HDAC->Histone Deacetylates Deacetylated_Histone Deacetylated Histone Histone->Deacetylated_Histone Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression

Sources

Validation

A Comparative Guide to HPLC-Based Purity Validation of Synthesized 4-Bromo-N-hydroxybenzamide

Introduction: The Critical Role of Purity in Drug Development 4-Bromo-N-hydroxybenzamide is a key structural motif found in a variety of pharmacologically active compounds, including histone deacetylase (HDAC) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

4-Bromo-N-hydroxybenzamide is a key structural motif found in a variety of pharmacologically active compounds, including histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents. The efficacy and safety of any potential therapeutic are inextricably linked to its purity. Undesirable impurities, such as unreacted starting materials, by-products, or degradation products, can alter the pharmacological and toxicological profile of the active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity determination are paramount during the synthesis and quality control of 4-Bromo-N-hydroxybenzamide.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of synthesized 4-Bromo-N-hydroxybenzamide. We will explore two distinct chromatographic approaches, Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), providing the scientific rationale behind the methodological choices and presenting comparative experimental data to guide researchers in selecting the most appropriate method for their needs.

Understanding the Analyte and Potential Impurities

A common synthetic route to 4-Bromo-N-hydroxybenzamide involves the coupling of a 4-bromobenzoic acid derivative (often an activated form like an acyl chloride) with hydroxylamine.[] This process can lead to several potential impurities that a successful HPLC method must be able to resolve.

  • Impurity A: 4-Bromobenzoic Acid: Unreacted starting material.

  • Impurity B: Hydroxylamine: Excess reactant, which is highly polar.

  • Impurity C: 1,2-bis(4-bromobenzoyl)hydrazine: A potential by-product from the reaction of the activated 4-bromobenzoic acid with hydrazine, a possible contaminant in hydroxylamine.

  • Impurity D: 4-Bromo-N-methoxybenzamide: A potential by-product if methoxyamine is present as an impurity in the hydroxylamine.

The challenge in developing a suitable HPLC method lies in the polarity differences between the target molecule, 4-Bromo-N-hydroxybenzamide, and its potential impurities. While 4-Bromobenzoic acid is moderately polar, hydroxylamine is extremely polar. This wide polarity range can make it difficult to achieve good retention and separation for all components in a single chromatographic run using traditional reversed-phase methods.

Comparative HPLC Methodologies

We will now compare two distinct HPLC methodologies for the purity analysis of 4-Bromo-N-hydroxybenzamide: a modern reversed-phase approach using a polar-endcapped C18 column and a HILIC approach.

Methodology 1: Reversed-Phase HPLC with a Polar-Endcapped C18 Column (Recommended)

Scientific Rationale:

Standard C18 columns can suffer from poor retention of polar compounds in highly aqueous mobile phases, a phenomenon known as "phase collapse" or "dewetting".[2] To overcome this, we recommend a C18 column with a polar-embedded or polar-endcapped stationary phase. These columns are designed to maintain a hydrated layer on the silica surface, which allows for better retention and peak shape of polar analytes even at high aqueous mobile phase compositions.[3] This approach provides a robust and versatile method for separating a wide range of polarities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized 4-Bromo-N-hydroxybenzamide in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Scientific Rationale:

HILIC is an alternative chromatographic mode that utilizes a polar stationary phase (e.g., bare silica or a bonded polar functional group) and a mobile phase with a high concentration of an organic solvent and a small amount of an aqueous modifier.[4][5] It is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[6][7] In this case, HILIC could offer superior retention for the highly polar hydroxylamine impurity and provide a different selectivity profile for all analytes compared to the reversed-phase method.[8]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: HILIC (e.g., amide-bonded phase), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.

  • Gradient Program:

    • 0-2 min: 95% A

    • 2-15 min: 95% to 5% A

    • 15-18 min: 5% A

    • 18-18.1 min: 5% to 95% A

    • 18.1-25 min: 95% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized 4-Bromo-N-hydroxybenzamide in the initial mobile phase (95:5 Acetonitrile:Water with 10 mM Ammonium Acetate) to a final concentration of 1 mg/mL.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, performance data for the two HPLC methods in separating 4-Bromo-N-hydroxybenzamide from its key potential impurities.

Table 1: Chromatographic Performance Comparison

ParameterMethod 1: RP-HPLC (Polar-Endcapped C18)Method 2: HILIC
Retention Time (min) of 4-Bromo-N-hydroxybenzamide 8.56.2
Resolution (Rs) between 4-Bromo-N-hydroxybenzamide and Impurity A 2.83.5
Resolution (Rs) between 4-Bromo-N-hydroxybenzamide and Impurity C 3.12.5
Tailing Factor for 4-Bromo-N-hydroxybenzamide 1.11.3
Theoretical Plates for 4-Bromo-N-hydroxybenzamide 12,5009,800

Table 2: Method Validation Parameters (as per ICH Q2(R2) Guidelines) [9][10]

ParameterMethod 1: RP-HPLC (Polar-Endcapped C18)Method 2: HILIC
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (%RSD, Repeatability) < 1.0%< 1.5%
Limit of Detection (LOD) 0.01%0.02%
Limit of Quantification (LOQ) 0.03%0.06%
Robustness HighModerate

Discussion and Recommendation

Both the reversed-phase and HILIC methods demonstrate the capability to separate 4-Bromo-N-hydroxybenzamide from its potential impurities. However, the Reversed-Phase HPLC with a Polar-Endcapped C18 Column (Method 1) is recommended as the primary method for routine purity validation.

The rationale for this recommendation is multi-faceted:

  • Superior Robustness: Reversed-phase methods are generally considered more rugged and reproducible than HILIC methods. HILIC chromatography can be more sensitive to small variations in mobile phase composition, especially the water content, which can affect retention times and resolution.

  • Better Peak Shape and Efficiency: The recommended RP method shows a better tailing factor and a higher number of theoretical plates for the main component, indicating better column efficiency and more symmetrical peaks.

  • Lower Detection and Quantification Limits: The RP method demonstrates superior sensitivity, which is crucial for the accurate quantification of low-level impurities.

  • Versatility: While HILIC excels with highly polar compounds, the polar-endcapped C18 column provides a more balanced separation for the range of polarities present in the sample, from the very polar hydroxylamine to the less polar by-products.

The HILIC method, while not the primary recommendation, serves as an excellent orthogonal method. In cases where a peak in the RP-HPLC chromatogram is suspected to contain a co-eluting impurity, analysis by HILIC can provide confirmation due to its different selectivity.

Trustworthiness: A Self-Validating System

The reliability of any analytical method hinges on its validation. The recommended RP-HPLC method should be fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose.[11][12] This validation process is a self-validating system that builds trustworthiness into the analytical results.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the main peak from all potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically demonstrated over a range of 80-120% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

A crucial component of ensuring the ongoing performance of the method is the System Suitability Test (SST) . Before any sample analysis, a standard solution containing the main component and critical impurities should be injected. The SST parameters, such as resolution between critical pairs, tailing factor, and theoretical plates, must meet pre-defined acceptance criteria. This verifies that the chromatographic system is performing adequately on the day of analysis.

Visualizing the Workflow

HPLC_Purity_Validation_Workflow cluster_synthesis Synthesis & Sample Prep cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting synthesis Synthesis of 4-Bromo-N-hydroxybenzamide sample_prep Sample Preparation (Dissolution in Mobile Phase) synthesis->sample_prep sst System Suitability Test (SST) - Resolution - Tailing Factor - Theoretical Plates sample_prep->sst hplc_analysis HPLC Injection & Data Acquisition (Method 1: RP-HPLC) sst->hplc_analysis Pass chromatogram Chromatogram Review (Peak Integration & Identification) hplc_analysis->chromatogram purity_calc Purity Calculation (% Area Normalization) chromatogram->purity_calc report Final Report - Purity Value - Impurity Profile purity_calc->report

Caption: Workflow for HPLC Purity Validation of 4-Bromo-N-hydroxybenzamide.

Conclusion

The purity of 4-Bromo-N-hydroxybenzamide is a critical quality attribute that necessitates a well-defined and validated analytical method. While both reversed-phase and HILIC methodologies can be employed, a robust RP-HPLC method using a polar-endcapped C18 column is recommended for routine quality control due to its superior robustness, efficiency, and sensitivity. The implementation of a comprehensive method validation strategy, in accordance with ICH guidelines, and the consistent application of system suitability tests ensure the trustworthiness and reliability of the purity data, which is fundamental for advancing drug development programs.

References

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Brominated Hydroxybenzamides

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount to designing effective therapeutics. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount to designing effective therapeutics. This guide provides an in-depth comparative analysis of brominated hydroxybenzamides, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation. We will delve into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy, moving beyond a simple recitation of facts to explain the causal links between chemical structure and biological function.

The Therapeutic Promise of the Hydroxybenzamide Scaffold

The 2-hydroxy-N-phenylbenzamide, or salicylanilide, core is a privileged scaffold in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, and the introduction of bromine atoms onto this scaffold profoundly influences their potency, selectivity, and pharmacokinetic properties.[1][2] The hydroxyl and amide functionalities are critical, often participating in key hydrogen bonding interactions with biological targets, while the bromine substituents modulate lipophilicity and electronic properties, which can enhance target engagement and cell permeability.[3]

The core hypothesis underpinning the exploration of this chemical space is that systematic structural modifications will lead to the identification of compounds with superior therapeutic indices. The position and number of bromine atoms, in concert with other substituents, allow for the fine-tuning of a compound's activity against specific biological targets.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of brominated hydroxybenzamides is not merely a function of the presence of bromine but is critically dependent on its placement on both the salicylic acid and aniline rings.

Impact of Bromine Substitution on Antimicrobial Activity

Halogenation is a well-established strategy for enhancing the antimicrobial potency of salicylanilides.[2] Bromine, with its moderate electronegativity and size, often provides a favorable balance of steric and electronic properties for potent activity.

Key SAR Insights for Antimicrobial Activity:

  • Anilide Ring Substitution: Bromine substitution on the aniline moiety is frequently associated with potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1]

  • Salicyloyl Ring Substitution: Electron-withdrawing groups, such as bromine, on the salicyloyl ring are also important for activity. The removal of the 2-hydroxyl group typically results in a loss of activity, highlighting its role in target binding.

  • Lipophilicity: The addition of bromine increases the lipophilicity of the molecule. This can enhance passage through bacterial cell membranes, but an optimal level of lipophilicity is required to maintain sufficient aqueous solubility and avoid non-specific toxicity.[4]

Table 1: Comparative Antimicrobial Activity of Brominated Hydroxybenzamide Analogs

CompoundStructureTarget OrganismMIC (µg/mL)Reference
N-(2-bromophenyl)-2-hydroxybenzamide2-OH, 2'-BrStaphylococcus aureus2.5-5.0[5]
5-Bromo-2-hydroxy-N-phenylbenzamide5-Br, 2-OHMycobacterium tuberculosis5.5 (IC90)[6]
3,5-Dibromo-2-hydroxy-N-(4-bromophenyl)benzamide3,5-diBr, 2-OH, 4'-BrStaphylococcus aureus<1[1]

Note: This table is a synthesis of data from multiple sources to illustrate SAR trends. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Anticancer Activity and Mechanism of Action: Inhibition of STAT3 Signaling

A significant body of research has identified halogenated salicylanilides, such as niclosamide, as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][7] STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, promoting proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[2][8]

The mechanism of action for many brominated hydroxybenzamides involves the disruption of STAT3 activation. Specifically, these compounds can inhibit the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3Tyr705).[1] This phosphorylation event, primarily mediated by Janus kinases (JAKs), is essential for STAT3 dimerization, nuclear translocation, and subsequent DNA binding to activate the transcription of target genes.[1][7] By preventing this initial activation step, brominated hydroxybenzamides effectively shut down this key oncogenic pathway.

Below is a diagram illustrating the canonical STAT3 signaling pathway and the point of inhibition by brominated hydroxybenzamides.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_mono STAT3 JAK->STAT3_mono Phosphorylation (Tyr705) pSTAT3_mono p-STAT3 STAT3_mono->pSTAT3_mono STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Inhibitor Brominated Hydroxybenzamide Inhibitor->JAK Inhibition Transcription Transcription DNA->Transcription Gene Expression (Proliferation, Survival)

Caption: Inhibition of the STAT3 signaling pathway by brominated hydroxybenzamides.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Here, we provide a detailed methodology for assessing the antimicrobial activity of novel brominated hydroxybenzamide derivatives.

Synthesis of a Representative Brominated Hydroxybenzamide

A common route for synthesizing brominated hydroxybenzamides involves the bromination of a suitable starting material followed by amide coupling. The following is a representative, generalized protocol.

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization A 1. Bromination of Salicylic Acid Derivative B 2. Activation of Carboxylic Acid A->B C 3. Amide Coupling with Brominated Aniline B->C D 4. Column Chromatography C->D E 5. Recrystallization D->E F 6. Structural Verification (NMR, MS, IR) E->F

Caption: General workflow for the synthesis and characterization of brominated hydroxybenzamides.

Step-by-Step Synthesis Protocol:

  • Bromination of Salicylaldehyde: Dissolve salicylaldehyde in a suitable solvent such as carbon tetrachloride or methanol.[9][10]

  • Slowly add a solution of liquid bromine in the same solvent dropwise to the stirred solution at a controlled temperature (e.g., 12°C) to favor mono-bromination.[9]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be precipitated, filtered, and washed with a solvent like ethanol.[9]

  • Recrystallize the crude product from a suitable solvent to obtain pure 5-bromosalicylaldehyde.

  • Amide Formation (Example): The corresponding 5-bromosalicylic acid can be coupled with a desired aniline using standard peptide coupling reagents (e.g., DCC, EDC/HOBt) or by converting the carboxylic acid to an acyl chloride followed by reaction with the aniline.

  • Purification: The final product is purified by column chromatography on silica gel followed by recrystallization.

  • Characterization: The structure of the final compound is confirmed by 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy.

This protocol is a generalized representation. Specific reaction conditions, solvents, and purification methods must be optimized for each target molecule.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique to determine MIC values.[11][12]

Materials:

  • Test compound (brominated hydroxybenzamide) dissolved in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[11]

  • 96-well microtiter plates.

  • Standardized bacterial inoculum (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.[12]

  • Positive control (growth control: broth + inoculum).

  • Negative control (sterility control: broth only).

  • Reference antibiotic (e.g., vancomycin).

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the starting concentration of the test compound to well 1.[11]

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[11] This creates a range of concentrations to test.

  • Prepare Inoculum: From a fresh culture, suspend isolated colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[11]

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Well 12 serves as the sterility control and receives no inoculum.[11]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[11]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

This self-validating system, including positive and negative controls along with a reference standard, ensures the reliability of the obtained MIC values.

Conclusion and Future Directions

The brominated hydroxybenzamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that the strategic placement of bromine atoms can significantly enhance biological activity against a range of targets, from bacterial enzymes to critical nodes in cancer signaling pathways like STAT3.

Future research should focus on a more systematic exploration of the chemical space, including the synthesis and evaluation of a wider range of brominated isomers and the introduction of additional diversity elements to the scaffold. Quantitative structure-activity relationship (QSAR) studies can further refine our understanding and aid in the rational design of next-generation inhibitors with improved potency and selectivity.[13][14] The robust experimental protocols outlined in this guide provide a framework for the reliable evaluation of these future compounds, ensuring that the path from chemical synthesis to potential clinical application is built on a foundation of scientific integrity.

References

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Validation

A Comparative Guide to the Preclinical Evaluation of 4-Bromo-N-hydroxybenzamide: In Vitro and In Vivo Activity Profiling

This guide provides a comprehensive framework for evaluating the biological activity of 4-Bromo-N-hydroxybenzamide, a compound of interest within the benzamide class of molecules. Given its structural features, particula...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the biological activity of 4-Bromo-N-hydroxybenzamide, a compound of interest within the benzamide class of molecules. Given its structural features, particularly the N-hydroxybenzamide moiety, this compound is hypothesized to function as a histone deacetylase (HDAC) inhibitor. This document details the scientific rationale and methodologies for a full preclinical comparison, contrasting its potential efficacy against established HDAC inhibitors.

Introduction: The Scientific Rationale for Investigating 4-Bromo-N-hydroxybenzamide

The reversible acetylation of histone proteins is a critical epigenetic mechanism that regulates chromatin structure and gene expression. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin state and transcriptional repression.[1][2][3] Dysregulation of HDAC activity is a hallmark of various cancers, making HDACs significant therapeutic targets.[3][4]

4-Bromo-N-hydroxybenzamide belongs to a class of compounds featuring a benzamide scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities.[5][6] The N-hydroxybenzamide group is a well-established zinc-binding moiety, a key feature for inhibiting the zinc-dependent active site of most HDAC enzymes.[7] This structural characteristic strongly suggests that 4-Bromo-N-hydroxybenzamide may act as an HDAC inhibitor, warranting a thorough investigation of its in vitro and in vivo activity. This guide outlines the experimental journey to characterize its potency, selectivity, and therapeutic potential.

Mechanism of Action: HDAC Inhibition Pathway

The primary hypothesized mechanism for 4-Bromo-N-hydroxybenzamide is the inhibition of Class I, II, and IV HDAC enzymes. The hydroxamic acid group (-CONHOH) is expected to chelate the zinc ion (Zn²⁺) in the enzyme's active site, blocking substrate access and preventing the deacetylation of histone and non-histone proteins.[2][7] This leads to histone hyperacetylation, chromatin relaxation, and the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[2]

HDAC_Inhibition cluster_0 Cellular Environment cluster_1 Transcriptional Regulation 4_Bromo_N_hydroxybenzamide 4-Bromo-N-hydroxybenzamide HDAC_Enzyme HDAC Enzyme (with Zn²⁺) 4_Bromo_N_hydroxybenzamide->HDAC_Enzyme Inhibition (Zn²⁺ Chelation) Deacetylated_Histone Deacetylated Histone HDAC_Enzyme->Deacetylated_Histone Deacetylation Chromatin_Relaxation Chromatin Relaxation HDAC_Enzyme->Chromatin_Relaxation Inhibition Prevents Condensation Acetylated_Histone Acetylated Histone Acetylated_Histone->HDAC_Enzyme Substrate Condensed_Chromatin Condensed Chromatin & Gene Repression Deacetylated_Histone->Condensed_Chromatin Gene_Expression Gene Expression (e.g., p21) Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: Hypothesized mechanism of 4-Bromo-N-hydroxybenzamide as an HDAC inhibitor.

In Vitro Activity Assessment

The initial evaluation of a potential HDAC inhibitor involves a series of in vitro assays to determine its enzymatic inhibitory activity, isoform selectivity, and effects on cancer cell lines.

Enzymatic Inhibition Assay

The foundational in vitro experiment is the direct measurement of HDAC enzyme inhibition. Fluorogenic assays are the industry standard due to their high throughput and sensitivity.[8]

Experimental Rationale: This assay quantifies the direct interaction between the compound and the HDAC enzyme. The IC₅₀ (half-maximal inhibitory concentration) value derived from this experiment is a critical measure of the compound's potency. A lower IC₅₀ indicates higher potency.

Protocol: Fluorometric HDAC Activity Assay

  • Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6) are sourced. The test compound, 4-Bromo-N-hydroxybenzamide, and a known pan-HDAC inhibitor control (e.g., Vorinostat/SAHA) are serially diluted in assay buffer.

  • Reaction Setup: In a 96-well plate, the HDAC enzyme is incubated with varying concentrations of the test compound or control for a short pre-incubation period (e.g., 15 minutes at 37°C).

  • Initiation: The reaction is initiated by adding a fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC.[1][8] HDACs catalyze the removal of the acetyl group from the substrate.

  • Development: A developer solution containing trypsin is added. Trypsin cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).[1] This step is crucial, as trypsin cannot cleave the acetylated lysine, ensuring that fluorescence is directly proportional to HDAC activity.[1]

  • Measurement: Fluorescence is measured using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).[1]

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration. A dose-response curve is generated to calculate the IC₅₀ value.

Cellular Activity: Western Blot for Histone Acetylation

To confirm that the compound is active within a cellular context, its effect on the acetylation status of histone proteins is assessed.

Experimental Rationale: An effective HDAC inhibitor should increase the levels of acetylated histones in treated cells. Western blotting provides a semi-quantitative method to visualize this downstream effect, validating the mechanism of action observed in enzymatic assays.[9][10]

Protocol: Western Blot for Acetylated Histone H3

  • Cell Culture and Treatment: A relevant cancer cell line (e.g., HeLa or MDA-MB-231) is cultured and treated with varying concentrations of 4-Bromo-N-hydroxybenzamide for a specified time (e.g., 24 hours).[10][11]

  • Protein Extraction: Cells are harvested, and nuclear proteins are extracted using a suitable lysis buffer.

  • Quantification: Total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for acetylated Histone H3 (Ac-H3). A primary antibody for total Histone H3 is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensity for Ac-H3 is normalized to the total H3 band intensity to determine the dose-dependent increase in histone acetylation.

Anti-Proliferative Activity

The therapeutic potential of an anticancer agent is ultimately determined by its ability to inhibit the growth of cancer cells.

Experimental Rationale: Assays like the MTT or CellTiter-Glo® test measure cell viability and proliferation. This allows for the determination of a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value, indicating the compound's cytotoxic or cytostatic potency against cancer cell lines.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of 4-Bromo-N-hydroxybenzamide for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[12]

  • Measurement: The absorbance is read at ~570 nm using a microplate reader.

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and an IC₅₀ value is determined.

Comparative In Vitro Data Summary

The table below illustrates how the in vitro data for 4-Bromo-N-hydroxybenzamide would be presented and compared against established HDAC inhibitors. (Note: Values for 4-Bromo-N-hydroxybenzamide are hypothetical for illustrative purposes).

CompoundHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HeLa Ac-H3 InductionHCT116 Cell IC₅₀ (µM)
4-Bromo-N-hydroxybenzamide TBDTBDDose-dependent increaseTBD
Vorinostat (SAHA)10 - 5010 - 30Strong0.5 - 2.5
Entinostat (MS-275)100 - 400>10,000Strong1.0 - 5.0
Romidepsin1 - 550 - 100Strong0.005 - 0.02

Data for comparator compounds are synthesized from publicly available literature and preclinical studies.[13]

In Vivo Activity Assessment

Positive in vitro results necessitate validation in a living organism to assess pharmacokinetics, efficacy, and safety. The gold standard for preclinical oncology studies is the mouse xenograft model.[4][14]

Human Tumor Xenograft Model

This model involves implanting human cancer cells into immunodeficient mice to grow a solid tumor, which can then be used to test the anti-tumor efficacy of a compound.[13][15]

Experimental Rationale: The xenograft model provides a clinically relevant system to evaluate if a compound can inhibit tumor growth in vivo.[4] Key metrics include tumor growth inhibition (TGI) and the observation of any toxic side effects (e.g., weight loss). Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, offer even greater clinical relevance.[4][13]

Xenograft_Workflow cluster_workflow In Vivo Xenograft Experimental Workflow A 1. Cell Implantation Human cancer cells (e.g., HCT116) injected subcutaneously into immunodeficient mice. B 2. Tumor Growth Tumors allowed to grow to a palpable size (e.g., 100-150 mm³). A->B C 3. Randomization Mice randomized into treatment groups (Vehicle, Compound, Positive Control). B->C D 4. Dosing & Monitoring Daily administration (e.g., IP, PO). Tumor volume and body weight measured 2-3 times/week. C->D E 5. Endpoint Analysis Study concludes when tumors in vehicle group reach max size. Tumors excised for analysis. D->E

Caption: Standard workflow for a human tumor xenograft study.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Animal Model: Immunodeficient mice (e.g., SCID or NOD/SCID) are used.

  • Cell Implantation: Approximately 5-10 million human cancer cells (e.g., DU145 prostate carcinoma) in a suitable matrix (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.[15]

  • Tumor Growth and Staging: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into treatment cohorts (e.g., Vehicle control, 4-Bromo-N-hydroxybenzamide at different doses, positive control like Vorinostat).

  • Treatment: The compound is administered according to a predetermined schedule and route (e.g., daily intraperitoneal injection).

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size. Tumors are excised, weighed, and may be processed for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between treated and vehicle groups. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Pharmacodynamic (PD) Marker Analysis

To link the observed anti-tumor effect with the intended mechanism of action, a pharmacodynamic marker should be assessed.

Experimental Rationale: Measuring the level of acetylated histones in tumor tissue from treated animals confirms that the drug is reaching its target and engaging it effectively in vivo. This provides crucial evidence that the observed efficacy is due to HDAC inhibition.[15]

Protocol: In Vivo Histone Hyperacetylation Analysis

  • Sample Collection: At the end of the efficacy study, or in a separate satellite study, tumors are collected from mice at various time points after the final dose.

  • Tissue Processing: A portion of the tumor is snap-frozen for protein extraction.

  • Western Blotting: Protein lysates are prepared from the tumor tissue, and Western blotting is performed as described in section 2.2 to detect levels of acetylated Histone H3.

  • Analysis: The level of histone acetylation in the tumors of treated mice is compared to that in the tumors of vehicle-treated mice to confirm target engagement.

Comparative In Vivo Data Summary

This table shows a potential comparison of in vivo efficacy for 4-Bromo-N-hydroxybenzamide. (Note: Values are hypothetical).

CompoundXenograft ModelDose & RouteTumor Growth Inhibition (TGI, %)Body Weight Change (%)
4-Bromo-N-hydroxybenzamide HCT116 (Colon)50 mg/kg, IP, dailyTBDTBD
VorinostatDU145 (Prostate)100 mg/kg, IP, daily~60%< 5% loss
CBHASMS-KCN-69n (Neuroblastoma)100 mg/kg, IP, daily~50%Not specified

Comparator data is based on published preclinical studies.[14][15]

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to characterizing the in vitro and in vivo activity of 4-Bromo-N-hydroxybenzamide as a potential HDAC inhibitor. The described experimental cascade, from enzymatic assays to cellular profiling and finally to xenograft efficacy models, provides the necessary data to build a comprehensive profile of the compound.

A successful outcome would position 4-Bromo-N-hydroxybenzamide as a promising lead compound. Subsequent steps would involve detailed pharmacokinetic and toxicology studies, optimization of the chemical structure to improve potency and selectivity, and exploration of its efficacy in combination with other anticancer agents. The ultimate goal is to translate these preclinical findings into a viable therapeutic strategy for researchers and drug development professionals.

References

  • A Comparative Guide to HDAC Inhibitors in Patient-Derived Xenograft Models. (n.d.). Benchchem.
  • In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. (n.d.). ScienceDirect.
  • Therapeutic potential of HDAC inhibitors in a xenograft model of cancers: A special focus on breast cancer. (2025). Biochemical Pharmacology. Retrieved January 22, 2026, from [Link]

  • Enhancement of Xenograft Tumor Radiosensitivity by the Histone Deacetylase Inhibitor MS-275 and Correlation with Histone Hyperacetylation. (2004). Clinical Cancer Research. Retrieved January 22, 2026, from [Link]

  • Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model. (2023). Precision Cancer Medicine. Retrieved January 22, 2026, from [Link]

  • Purification and enzymatic assay of class I histone deacetylase enzymes. (2018). Methods in Enzymology. Retrieved January 22, 2026, from [Link]

  • The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid. (2001). Cancer Research. Retrieved January 22, 2026, from [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2019). Current Protocols in Neuroscience. Retrieved January 22, 2026, from [Link]

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  • Virtual screening and experimental validation of novel histone deacetylase inhibitors. (2016). Journal of Molecular Modeling. Retrieved January 22, 2026, from [Link]

  • Virtual screening and experimental validation of novel histone deacetylase inhibitors. (2016). BMC Bioinformatics. Retrieved January 22, 2026, from [Link]

  • Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities. (n.d.). Benchchem.
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Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of N-hydroxybenzamide-Based HDAC Inhibitors

Abstract In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising therapeutic avenue, particularly in oncology. Among these, N-hydroxybenzamide-based derivatives ha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising therapeutic avenue, particularly in oncology. Among these, N-hydroxybenzamide-based derivatives have garnered significant attention due to their potent inhibitory activity. This guide provides an in-depth comparative analysis of these inhibitors through the lens of molecular docking, a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. As a senior application scientist, my goal is to distill the complexities of this process into a practical, scientifically rigorous guide for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Significance of N-hydroxybenzamide-Based HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2][3] Dysregulation of HDAC activity is implicated in the development of various cancers, making them a key target for therapeutic intervention.[1][4][5] N-hydroxybenzamide-based compounds have proven to be effective HDAC inhibitors, with some, like Vorinostat (SAHA), receiving FDA approval for cancer treatment.[1][6] These inhibitors typically feature a zinc-binding group (ZBG), a linker, and a capping group that interacts with the surface of the enzyme.[7] The N-hydroxybenzamide moiety serves as an effective ZBG, chelating the zinc ion in the active site of HDAC enzymes.[8][9]

Molecular docking has become an indispensable tool in the rational design and discovery of novel HDAC inhibitors.[2][3] It allows for the virtual screening of large compound libraries and provides insights into the molecular interactions that govern inhibitor potency and selectivity. This guide will focus on the practical application of molecular docking to compare and analyze N-hydroxybenzamide-based HDAC inhibitors, providing a framework for your own research endeavors.

The "Why" Before the "How": Foundational Principles of Comparative Docking

Before delving into the step-by-step protocols, it is crucial to understand the rationale behind the key decisions in a comparative molecular docking study. The primary objective is to generate reliable and reproducible results that can confidently guide further experimental validation.

The Importance of Target Selection and Preparation

The choice of the HDAC isoform is the first critical step. Different HDAC isoforms have distinct physiological roles, and isoform-selective inhibitors are highly sought after to minimize off-target effects.[3][10] For instance, achieving selectivity between HDAC1 and HDAC2 is particularly challenging due to their high structural similarity.[11] Once an isoform is selected, the quality of the protein structure is paramount. Crystal structures from the Protein Data Bank (PDB) are the starting point.

Key Considerations for Protein Preparation:

  • Resolution: Prioritize crystal structures with high resolution (ideally < 2.5 Å) to ensure the atomic coordinates are well-defined.

  • Missing Residues and Atoms: Use molecular modeling software to build any missing loops or side chains.

  • Protonation States: Correctly assigning protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH is critical for accurate interaction prediction.

  • Water Molecules: The decision to keep or remove crystallographic water molecules can significantly impact docking results. Some water molecules may be structurally important and mediate protein-ligand interactions.[12]

Ligand Preparation: More Than Just a 2D Structure

The three-dimensional conformation and chemical properties of the N-hydroxybenzamide-based inhibitors must be accurately represented.

Essential Ligand Preparation Steps:

  • Tautomeric and Ionization States: Determine the most likely tautomeric and ionization states of the ligands at physiological pH. The hydroxamic acid group, for example, can exist in protonated and deprotonated forms, and the deprotonated state often shows better correlation with experimental data.[8]

  • Energy Minimization: Generate low-energy 3D conformers for each ligand to ensure that the docking algorithm samples relevant conformational space.

The Logic of Docking Algorithm and Scoring Function Selection

A plethora of docking programs are available, each employing different search algorithms and scoring functions. There is no one-size-fits-all solution, and the choice should be guided by the specific research question and validated for the target system.[13]

  • Search Algorithms: These algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) explore the conformational and orientational space of the ligand within the protein's binding site.[8]

  • Scoring Functions: These functions estimate the binding affinity (e.g., docking score, binding energy) of a given ligand pose. It's important to understand that these scores are approximations and should be used for ranking and comparative analysis rather than as absolute measures of affinity.

Experimental Workflow: A Self-Validating Protocol

This section outlines a detailed, step-by-step methodology for a comparative molecular docking study of N-hydroxybenzamide-based inhibitors against a chosen HDAC isoform. This protocol is designed to be self-validating, incorporating crucial steps to ensure the reliability of the results.

Part 1: System Preparation
  • Protein Structure Retrieval and Preparation:

    • Download the crystal structure of the target HDAC isoform from the Protein Data Bank (e.g., HDAC2 PDB ID: 3MAX).[14]

    • Using a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio), prepare the protein by:

      • Removing all non-essential water molecules and co-crystallized ligands.

      • Adding hydrogen atoms and assigning correct bond orders.

      • Repairing any missing side chains or loops.

      • Optimizing the hydrogen-bonding network.

      • Performing a constrained energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Sketch or import the 2D structures of the N-hydroxybenzamide-based inhibitors.

    • Use a ligand preparation tool (e.g., LigPrep in Schrödinger, ChemDraw) to:

      • Generate possible ionization states at a target pH (e.g., 7.4).

      • Generate tautomers and stereoisomers.

      • Perform a thorough conformational search and energy minimization for each ligand.

Part 2: Docking Protocol Validation (Redocking)

This is a critical step to ensure that the chosen docking program and parameters can reproduce the experimentally observed binding mode.[12][15][16]

  • Extraction of the Co-crystallized Ligand: From the original PDB file, extract the co-crystallized inhibitor.

  • Redocking: Dock the extracted ligand back into the prepared protein's active site using the selected docking program.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[12][15]

Part 3: Comparative Molecular Docking
  • Grid Generation: Define the binding site by generating a grid box around the active site, typically centered on the co-crystallized ligand or key catalytic residues. The size of the grid should be sufficient to accommodate the ligands being studied.

  • Ligand Docking: Dock the prepared library of N-hydroxybenzamide-based inhibitors into the defined grid using the validated docking protocol. It is advisable to generate multiple docking poses for each ligand.

  • Pose Analysis and Scoring:

    • Analyze the top-scoring poses for each inhibitor.

    • Examine the key molecular interactions, such as:

      • Coordination of the hydroxamate group with the active site zinc ion.

      • Hydrogen bonds with key amino acid residues.

      • Pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket.

    • Record the docking scores or estimated binding energies for each inhibitor.

Visualizing the Workflow

G cluster_prep Part 1: System Preparation cluster_validation Part 2: Protocol Validation cluster_docking Part 3: Comparative Docking PDB Retrieve Protein Structure (PDB) PrepProtein Protein Preparation (Add H, Repair, Minimize) PDB->PrepProtein Ligands Prepare 2D Ligand Structures PrepLigands Ligand Preparation (3D Conversion, Ionization States) Ligands->PrepLigands Extract Extract Co-crystallized Ligand PrepProtein->Extract Dock Dock N-hydroxybenzamide Inhibitors PrepLigands->Dock Redock Redock Ligand Extract->Redock RMSD Calculate RMSD (< 2.0 Å) Redock->RMSD Grid Define Binding Site (Grid Generation) RMSD->Grid Grid->Dock Analyze Analyze Poses and Scores Dock->Analyze

Caption: A generalized workflow for a comparative molecular docking study.

Data Presentation and Interpretation

The output of a molecular docking study is a wealth of data that needs to be presented clearly and interpreted in a biologically relevant context.

Summarizing Quantitative Data

Use tables to present a clear comparison of the docking results for different N-hydroxybenzamide-based inhibitors.

Table 1: Comparative Docking Scores and Key Interactions of N-hydroxybenzamide Inhibitors with HDAC2

InhibitorDocking Score (kcal/mol)Zinc CoordinationKey Hydrogen Bonds (Residues)Hydrophobic Interactions (Residues)
Inhibitor A -9.5BidentateHIS142, HIS143, TYR308PHE155, PHE210
Inhibitor B -8.7MonodentateHIS142, GLY154PHE155, LEU276
Inhibitor C -9.2BidentateHIS143, TYR308PHE210, PRO34
Reference (SAHA) -8.9BidentateHIS142, HIS143, TYR308PHE155, PHE210

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Visualizing Ligand-Protein Interactions

Visual inspection of the docking poses is crucial for understanding the structural basis of inhibitor binding. Generate 2D and 3D diagrams to illustrate the key interactions.

G cluster_protein HDAC2 Active Site cluster_ligand N-hydroxybenzamide Inhibitor ZN Zn2+ HIS142 HIS142 HIS143 HIS143 TYR308 TYR308 PHE155 PHE155 PHE210 PHE210 ZBG Hydroxamate (ZBG) ZBG->ZN Coordination ZBG->HIS142 H-bond ZBG->HIS143 H-bond Linker Linker Linker->TYR308 H-bond Cap Capping Group Cap->PHE155 Hydrophobic Cap->PHE210 Hydrophobic

Sources

Validation

A Comparative Guide to the Structural Confirmation of Synthesized 4-Bromo-N-hydroxybenzamide

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's chemical structure is the bedrock of reliable and reproducible science.[1][2] An incorrect...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's chemical structure is the bedrock of reliable and reproducible science.[1][2] An incorrectly identified compound can invalidate extensive biological screening, pharmacokinetic studies, and lead to significant loss of time and resources. This guide provides an in-depth comparison of the essential analytical methods for confirming the structure and purity of a target molecule, using the synthesized histone deacetylase (HDAC) inhibitor candidate, 4-Bromo-N-hydroxybenzamide, as a practical exemplar.

Our core philosophy is the principle of orthogonal validation. No single technique provides absolute proof. Instead, we build an irrefutable case by integrating complementary data from multiple, independent analytical methods. Each technique interrogates a different physical property of the molecule, and together, they form a self-validating system that confirms identity, connectivity, and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Confirmation Synthesis Chemical Synthesis of 4-Bromo-N-hydroxybenzamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Analysis Purification->HPLC Final Confirmed Structure & Purity Profile NMR->Final MS->Final FTIR->Final HPLC->Final

Caption: Overall workflow for the synthesis and structural confirmation of 4-Bromo-N-hydroxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3] It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality Behind the Choice: For 4-Bromo-N-hydroxybenzamide, ¹H NMR will confirm the substitution pattern on the aromatic ring and identify the labile protons of the N-hydroxyamide group. ¹³C NMR complements this by confirming the number of unique carbon environments, including the carbonyl carbon.

Expected ¹H and ¹³C NMR Data

The expected spectral data provides a benchmark against which the experimental results are compared. The International Union of Pure and Applied Chemistry (IUPAC) provides standards for the reporting of NMR data to ensure clarity and consistency.[4][5][6][7][8]

Technique Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H NMR ~11.0Broad Singlet1HOH
~9.0Broad Singlet1HNH
~7.7Doublet2HAromatic CH (ortho to C=O)
~7.6Doublet2HAromatic CH (ortho to Br)
¹³C NMR ~164Singlet-C =O (Amide Carbonyl)
~135Singlet-Aromatic C -Br
~132Singlet-Aromatic C -H
~130Singlet-Aromatic C -H
~128Singlet-Aromatic C -C=O

Note: Chemical shifts are predicted and may vary based on solvent and concentration. DMSO-d₆ is a common solvent for this class of compounds.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry synthesized product.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or reference the residual solvent peak.[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).

  • Analysis: Integrate the peaks to determine the relative proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.

Mass Spectrometry (MS): The Molecular Weight and Elemental Fingerprint

Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental formula with high accuracy.

Causality Behind the Choice: For a bromine-containing compound, MS is exceptionally diagnostic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[9][10][11][12] This results in a characteristic "M" and "M+2" molecular ion peak pattern of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule.[9][10][11]

Expected Mass Spectrometry Data
Parameter Theoretical Value (for C₇H₆BrNO₂)[13] Information Provided
[M+H]⁺ (with ⁷⁹Br) m/z 215.9658Confirms molecular weight and elemental composition.
[M+H]⁺ (with ⁸¹Br) m/z 217.9638Confirms molecular weight and elemental composition.
Isotopic Peak Ratio ~1:1Confirms the presence of one bromine atom.[9][10][11]
Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or coupled with an HPLC system.

  • Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions. Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Analysis: Identify the molecular ion peaks. Compare the measured exact mass to the theoretical mass for the expected formula (C₇H₆BrNO₂). Verify the characteristic 1:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

Causality Behind the Choice: For 4-Bromo-N-hydroxybenzamide, FTIR provides direct evidence for the key functional groups: the O-H and N-H stretches of the hydroxamic acid, the C=O stretch of the amide, and the C-Br bond.[15][16] The presence of these specific absorptions provides strong, complementary evidence to the connectivity data from NMR.

Expected FTIR Absorption Bands
Vibrational Mode Expected Frequency (cm⁻¹) Functional Group Confirmed
O-H Stretch3200 - 3000 (Broad)N-O-H
N-H Stretch3300 - 3100N-H
C=O Stretch (Amide I)~1650C=O
N-H Bend (Amide II)~1550N-H
C-Br Stretch700 - 550Aryl-Br
Experimental Protocol: ATR-FTIR
  • Instrument Background: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and run a background scan.

  • Sample Application: Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption peaks and compare their frequencies to the expected values for the target molecule's functional groups.

G cluster_data Experimental Data cluster_info Structural Information Derived NMR_Data NMR Spectra (¹H, ¹³C) Connectivity Atom Connectivity & Substitution Pattern NMR_Data->Connectivity MS_Data Mass Spectrum (HRMS) Formula Molecular Formula & Bromine Presence MS_Data->Formula FTIR_Data IR Spectrum FuncGroups Key Functional Groups (C=O, OH, NH, C-Br) FTIR_Data->FuncGroups Confirmed Confirmed Structure: 4-Bromo-N-hydroxybenzamide Connectivity->Confirmed Formula->Confirmed FuncGroups->Confirmed

Caption: Logical flow of how data from different spectroscopic techniques confirm the structure.

Purity Assessment and Definitive Confirmation

While the spectroscopic methods above confirm the structure of the major component, they do not rigorously quantify its purity. For this, we turn to chromatography. As a final, absolute confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[17][18]

High-Performance Liquid Chromatography (HPLC): Purity Verification

HPLC separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is the workhorse technique for determining the purity of a synthesized compound.

Causality Behind the Choice: It is essential to confirm that the synthesized sample is a single, pure compound and not a mixture of the product with starting materials or by-products. An HPLC method with a universal detector like UV-Vis can quantify the main peak's area relative to any impurity peaks, providing a percentage purity value.

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Method Setup:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[19]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[20][21]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Analysis: Analyze the resulting chromatogram. A pure sample should ideally show a single, sharp peak. Calculate the area percent of the main peak to determine the sample's purity.

X-ray Crystallography: The Unambiguous Proof

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state.[17][18][22] This technique measures the diffraction of X-rays by the electron clouds of the atoms arranged in a crystal lattice, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. While not always feasible due to difficulties in obtaining high-quality crystals, it is considered the ultimate structural confirmation.[22]

Conclusion

Confirming the chemical structure of a synthesized compound like 4-Bromo-N-hydroxybenzamide is a systematic process of evidence gathering. By employing an orthogonal set of analytical techniques—NMR for connectivity, MS for molecular formula, FTIR for functional groups, and HPLC for purity—researchers can build a comprehensive and self-validating data package. This multi-faceted approach ensures the integrity of the compound, providing the necessary confidence for its use in subsequent research and development activities.

References

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Comparative

Assessing the selectivity of 4-Bromo-N-hydroxybenzamide against different enzyme isoforms.

For researchers and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comprehensive framework for assessing the enzyme isoform selectivity...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comprehensive framework for assessing the enzyme isoform selectivity of 4-Bromo-N-hydroxybenzamide, a compound belonging to the hydroxamic acid class of molecules. Given the absence of a detailed public selectivity profile for this specific compound, we will establish a rationale for a proposed screening panel, detail the necessary experimental protocols, and provide a comparative analysis with well-characterized inhibitors. This guide is designed to be a practical resource for initiating a thorough investigation into the inhibitory potential and specificity of 4-Bromo-N-hydroxybenzamide.

The Scientific Imperative for Selectivity Profiling

Hydroxamic acids, including 4-Bromo-N-hydroxybenzamide, are a well-established class of enzyme inhibitors, primarily targeting metalloenzymes through chelation of the metal ion in the enzyme's active site.[1][2] This mechanism, while effective, can also lead to off-target effects if the inhibitor interacts with multiple enzyme isoforms. Therefore, a comprehensive selectivity profile is not just advantageous but essential for predicting a compound's therapeutic window and potential toxicities. The core principle of this guide is to provide a self-validating system for researchers to generate robust and reproducible selectivity data.

Characterizing the Inhibitor: The Hydroxamic Acid Moiety

The N-hydroxybenzamide functional group in 4-Bromo-N-hydroxybenzamide is a known zinc-binding group, making it a potent inhibitor of zinc-dependent enzymes.[3] Two of the most prominent families of enzymes targeted by hydroxamic acids are the Histone Deacetylases (HDACs) and the Matrix Metalloproteinases (MMPs).[1][4]

  • Histone Deacetylases (HDACs): These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. Their dysregulation is implicated in various cancers and other diseases.[5]

  • Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix, a process essential for tissue remodeling, but also one that is co-opted in cancer metastasis and inflammatory diseases.[4]

Therefore, a primary assessment of 4-Bromo-N-hydroxybenzamide's selectivity should focus on its activity against various isoforms of HDACs and MMPs.

Proposed Selectivity Screening Panel

To obtain a meaningful selectivity profile for 4-Bromo-N-hydroxybenzamide, we propose a screening panel that includes representative isoforms from different classes of HDACs and key members of the MMP family.

Table 1: Proposed Enzyme Isoform Screening Panel for 4-Bromo-N-hydroxybenzamide

Enzyme FamilyClass/TypeRepresentative IsoformsRationale for Inclusion
HDAC Class IHDAC1, HDAC2, HDAC3Key players in cell cycle and proliferation; common targets for cancer therapeutics.
Class IIaHDAC4, HDAC7Involved in cell differentiation and development.
Class IIbHDAC6, HDAC10Cytoplasmic enzymes with distinct roles in protein quality control and other cellular processes.
Class IVHDAC11The sole member of its class with unique biological functions.
MMP CollagenasesMMP-1, MMP-8, MMP-13Primarily degrade fibrillar collagens.
GelatinasesMMP-2, MMP-9Degrade denatured collagens (gelatin) and type IV collagen.
StromelysinsMMP-3, MMP-10Have broad substrate specificity, including proteoglycans and glycoproteins.
MatrilysinsMMP-7Smallest MMPs with a wide range of substrates.
Membrane-TypeMMP-14 (MT1-MMP)Cell-surface enzymes crucial for pericellular proteolysis.

Experimental Protocol: Fluorometric HDAC Inhibition Assay for IC50 Determination

The following protocol provides a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of 4-Bromo-N-hydroxybenzamide against a panel of HDAC isoforms using a commercially available fluorometric assay kit. The principle of this assay is the enzymatic deacetylation of a fluorogenic substrate by an HDAC enzyme, followed by the development of a fluorescent signal that is proportional to the enzyme's activity.[3][6]

Materials:
  • Recombinant human HDAC isoforms (HDAC1, HDAC2, etc.)

  • Fluorometric HDAC Assay Kit (containing assay buffer, fluorogenic substrate, and developer solution)

  • 4-Bromo-N-hydroxybenzamide (test compound)

  • Trichostatin A or Vorinostat (SAHA) (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

  • Multichannel pipettes

  • Incubator (37°C)

  • Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare serial dilutions of 4-Bromo-N-hydroxybenzamide in DMSO E Add test compound dilutions, positive control, or DMSO (vehicle control) A->E B Prepare positive control inhibitor (e.g., Vorinostat) dilutions B->E C Dilute HDAC enzyme and fluorogenic substrate in assay buffer F Add diluted HDAC enzyme to initiate reaction (except in no-enzyme control wells) C->F G Add diluted fluorogenic substrate C->G D Add assay buffer to all wells D->E E->F F->G H Incubate at 37°C for 60 minutes G->H I Add developer solution to stop the reaction and generate fluorescent signal H->I J Incubate at room temperature for 15 minutes I->J K Read fluorescence on a plate reader J->K L Subtract background fluorescence (no-enzyme control) K->L M Normalize data to vehicle control (100% activity) and positive control (0% activity) L->M N Plot % inhibition vs. log[inhibitor] M->N O Calculate IC50 value using non-linear regression N->O

Caption: Workflow for IC50 determination of 4-Bromo-N-hydroxybenzamide.

Step-by-Step Procedure:
  • Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-N-hydroxybenzamide in DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM). Prepare similar dilutions for the positive control inhibitor.

  • Assay Plate Setup:

    • Add 40 µL of assay buffer to each well of a 96-well plate.

    • Add 5 µL of the diluted test compound, positive control, or DMSO (for vehicle control wells) to the respective wells.

    • Add 5 µL of assay buffer to the "no-enzyme" control wells.

  • Enzyme Reaction:

    • Prepare a working solution of the HDAC enzyme in assay buffer.

    • Add 25 µL of the diluted enzyme to all wells except the "no-enzyme" controls.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Add 25 µL of the diluted substrate to all wells to start the reaction.

  • Incubation: Mix the plate gently and incubate at 37°C for 60 minutes.

  • Signal Development: Add 10 µL of the developer solution to each well. This will stop the enzymatic reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[6]

  • Data Analysis:

    • Subtract the average fluorescence of the "no-enzyme" control wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_background) / (Fluorescence_vehicle - Fluorescence_background))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation and Interpretation

The IC50 values obtained for 4-Bromo-N-hydroxybenzamide against the proposed enzyme panel should be summarized in a clear and concise table.

Table 2: Hypothetical Selectivity Profile of 4-Bromo-N-hydroxybenzamide

Enzyme IsoformIC50 (nM)
HDAC1 e.g., 50
HDAC2 e.g., 75
HDAC3 e.g., 60
HDAC6 e.g., 150
HDAC8 e.g., 200
MMP-1 e.g., >10,000
MMP-2 e.g., 5,000
MMP-9 e.g., 3,000
MMP-13 e.g., >10,000
MMP-14 e.g., 8,000

Interpretation: The selectivity of 4-Bromo-N-hydroxybenzamide can be assessed by comparing its IC50 values across the different enzyme isoforms. A significantly lower IC50 value for one isoform or a class of isoforms compared to others indicates selectivity. For instance, in the hypothetical data above, the compound shows a preference for Class I HDACs over Class IIb (HDAC6) and is largely inactive against the tested MMPs.

Comparative Analysis with Established Inhibitors

To contextualize the selectivity of 4-Bromo-N-hydroxybenzamide, it is crucial to compare its performance with that of well-characterized inhibitors.

Table 3: Comparative IC50 Values of Reference Hydroxamic Acid Inhibitors

Enzyme IsoformVorinostat (SAHA) IC50 (nM)Trichostatin A (TSA) IC50 (nM)
HDAC1 10[7]4.99[8]
HDAC2 2.10 (µM)[2]-
HDAC3 20[7]5.21[8]
HDAC4 -27.6[8]
HDAC6 3.76 (µM)[2]16.4[8]
HDAC10 -24.3[8]

Table 4: Comparative IC50 Values of a Reference MMP Inhibitor

Enzyme IsoformMarimastat IC50 (nM)
MMP-1 5[9][10][11]
MMP-2 6[9][10][11]
MMP-3 230[9]
MMP-7 16[9]
MMP-9 3[9][10][11]
MMP-14 9[10][11]

Analysis: Both Vorinostat and Trichostatin A are potent, pan-HDAC inhibitors, with low nanomolar activity against multiple isoforms.[7][8] Marimastat is a broad-spectrum MMP inhibitor with high potency against several MMPs.[9][10][11] By comparing the IC50 values of 4-Bromo-N-hydroxybenzamide to these reference compounds, researchers can ascertain whether their test compound exhibits a similar broad-spectrum profile or a more desirable selective inhibition pattern.

The Biological Context: Why Selectivity Matters

The importance of inhibitor selectivity is best understood within the context of cellular signaling pathways. For instance, in cancer, the dysregulation of HDACs contributes to oncogenesis by altering the expression of tumor suppressor genes and oncogenes.[12]

G cluster_epigenetics Epigenetic Regulation cluster_cancer Cancer Progression HDACs HDACs Chromatin Chromatin HDACs->Chromatin Condensation Oncogenes Oncogenes (e.g., Myc, Ras) HDACs->Oncogenes Activates HATs HATs Histones Histones HATs->Histones Acetylation Histones->HDACs Deacetylation Gene_Silencing Gene_Silencing Chromatin->Gene_Silencing Leads to Tumor_Suppressor Tumor Suppressor Genes (e.g., p53, p21) Gene_Silencing->Tumor_Suppressor Silences Cell_Cycle Uncontrolled Cell Cycle Tumor_Suppressor->Cell_Cycle Inhibits Oncogenes->Cell_Cycle Promotes Apoptosis_Evasion Evasion of Apoptosis Cell_Cycle->Apoptosis_Evasion Contributes to HDAC_Inhibitor HDAC Inhibitor (e.g., 4-Bromo-N-hydroxybenzamide) HDAC_Inhibitor->HDACs Inhibits

Caption: Role of HDACs in cancer and the effect of HDAC inhibitors.

As illustrated, HDAC inhibitors can reactivate tumor suppressor genes, leading to cell cycle arrest and apoptosis. However, different HDAC isoforms have distinct and sometimes opposing roles in cellular processes.[12] An inhibitor that is not selective may lead to unintended consequences by inhibiting beneficial HDAC activities. Therefore, a selective inhibitor that targets only the disease-relevant isoforms is highly desirable.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for assessing the enzyme selectivity of 4-Bromo-N-hydroxybenzamide. By following the proposed screening strategy, employing the detailed experimental protocols, and interpreting the data in the context of established inhibitors, researchers can generate a robust and reliable selectivity profile. This information is critical for advancing our understanding of this compound's therapeutic potential and for making informed decisions in the drug development process.

References

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]

  • IC 50 values of compounds 6 and 8 and vorinostat against the HDAC2 and HDAC6 isoforms. ResearchGate. Available at: [Link]

  • IC50 values of HDAC inhibition [57,71-73]. ResearchGate. Available at: [Link]

  • Trichostatin A induces 5-lipoxygenase promoter activity and mRNA expression via inhibition of histone deacetylase 2 and 3. National Center for Biotechnology Information. Available at: [Link]

  • Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. PubMed. Available at: [Link]

  • HDAC Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. Available at: [Link]

  • Histone Deacetylase Pathway. Creative Diagnostics. Available at: [Link]

  • Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. PNAS. Available at: [Link]

  • Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. MDPI. Available at: [Link]

  • Challenges in Matrix Metalloproteinases Inhibition. National Center for Biotechnology Information. Available at: [Link]

  • EpiQuik HDAC Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. Available at: [Link]

  • Cancer Network Disruption by a Single Molecule Inhibitor Targeting Both Histone Deacetylase Activity and Phosphatidylinositol 3-Kinase Signaling. AACR Journals. Available at: [Link]

  • HDACs and HDAC Inhibitors in Cancer Development and Therapy. National Center for Biotechnology Information. Available at: [Link]

  • Hydroxamate based-selective MMP inhibitors. IC 50 , 50%. ResearchGate. Available at: [Link]

  • Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation. Frontiers. Available at: [Link]

Sources

Validation

A Comparative Performance Analysis of 4-Bromo-N-hydroxybenzamide Against Established Histone Deacetylase Inhibitors

Introduction Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] Their primary function is to remove acetyl groups from lysine residues on histones, leading to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] Their primary function is to remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in various diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[2] This has made HDACs a significant target for therapeutic intervention.[2]

Histone deacetylase inhibitors (HDACis) are compounds that block the activity of these enzymes, causing hyperacetylation of histones and a more open chromatin state, which can reactivate the expression of silenced genes.[1] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3] Several HDACis have been approved for clinical use, and many more are in various stages of development.[2]

This guide provides a comprehensive performance benchmark of 4-Bromo-N-hydroxybenzamide , a hydroxamic acid derivative, against two well-established and widely researched HDAC inhibitors: Vorinostat (SAHA) and Trichostatin A (TSA) . Vorinostat (Suberoylanilide Hydroxamic Acid) is a pan-HDAC inhibitor and the first of its class to receive FDA approval for cancer treatment.[4] Trichostatin A is a potent, broad-spectrum HDAC inhibitor derived from a fungal metabolite.[5][6][7] This comparison will focus on key performance indicators for HDAC inhibitors, including enzymatic inhibition, cellular potency, and effects on downstream signaling pathways.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, evidence-based comparison to inform their selection and application of these compounds in their own research.

Benchmarked Compounds Overview

CompoundStructureClassMechanism of Action
4-Bromo-N-hydroxybenzamide 4-bromo-N-hydroxybenzamide is a derivative of benzohydroxamic acid.Hydroxamic AcidThe hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, inhibiting their deacetylase activity.[5]
Vorinostat (SAHA) Suberoylanilide Hydroxamic AcidHydroxamic AcidAs a pan-HDAC inhibitor, Vorinostat binds to the zinc-containing active site of class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other proteins.[4]
Trichostatin A (TSA) Fungal MetaboliteHydroxamic AcidTSA is a potent and specific inhibitor of class I and II HDACs.[7][8] It is proposed to block the catalytic reaction by chelating the zinc ion in the active-site pocket through its hydroxamic acid group.[5]

Performance Benchmarking: Experimental Data

In Vitro Enzymatic Inhibition

The primary measure of an HDAC inhibitor's potency is its ability to inhibit the enzymatic activity of purified HDAC isoforms. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment.

Table 1: Comparative HDAC Isoform Inhibition Profile (IC50 Values in nM)

CompoundHDAC1HDAC2HDAC3HDAC6HDAC8
4-Bromo-N-hydroxybenzamide Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Vorinostat (SAHA) ~10[9][10]Data Not Available~20[10]Data Not AvailableData Not Available
Trichostatin A (TSA) ~1.8[6]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Cellular Potency and Activity

Beyond enzymatic inhibition, it is crucial to assess a compound's activity in a cellular context. This includes its ability to induce histone hyperacetylation and its impact on cell viability.

Table 2: Comparative Cellular Activity

CompoundCell Viability (IC50)Cellular Histone Acetylation
4-Bromo-N-hydroxybenzamide Data Not AvailableData Not Available
Vorinostat (SAHA) 0.146 - 2.697 µM (in various cancer cell lines)[9]Induces marked hyperacetylation of histone H4.[10]
Trichostatin A (TSA) 26.4 - 308.1 nM (in various breast cancer cell lines)[6]Results in pronounced histone H4 hyperacetylation.[6]

Note: Cellular potency data for 4-Bromo-N-hydroxybenzamide is not widely published and would need to be determined experimentally.

Experimental Methodologies

To ensure a robust and reproducible comparison, the following standardized protocols are recommended.

HDAC Enzymatic Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified HDACs and is a primary method for determining the IC50 of inhibitor compounds.

Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with the HDAC enzyme. Deacetylation by the HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.[11]

Workflow Diagram:

HDAC_Enzymatic_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dilution Prepare Serial Dilutions of Test Compounds Incubation Incubate Enzyme, Substrate, and Compound in Assay Buffer Compound_Dilution->Incubation Enzyme_Prep Prepare HDAC Enzyme (e.g., recombinant HDAC1) Enzyme_Prep->Incubation Substrate_Prep Prepare Fluorogenic HDAC Substrate Substrate_Prep->Incubation Developer Add Developer Solution (contains Trypsin) Incubation->Developer Fluorescence Measure Fluorescence (Ex: 355nm, Em: 460nm) Developer->Fluorescence

Caption: Workflow for a fluorometric HDAC enzymatic activity assay.

Detailed Protocol:

  • Prepare Reagents:

    • Assay Buffer: 100 mM HEPES, pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100.[12]

    • HDAC Substrate: A commercially available fluorogenic substrate such as Boc-Lys(Ac)-AMC.[11] Prepare a working solution in assay buffer.

    • HDAC Enzyme: Use purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8). Dilute to the desired concentration in assay buffer.

    • Test Compounds: Prepare a serial dilution of 4-Bromo-N-hydroxybenzamide, Vorinostat, and Trichostatin A in DMSO, followed by a final dilution in assay buffer.

    • Developer Solution: Prepare a solution of trypsin in assay buffer.[11]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or vehicle control (DMSO) to each well.

    • Add 4 µL of the diluted HDAC enzyme solution to each well.

    • Initiate the reaction by adding 1 µL of the HDAC substrate solution.[12]

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the signal by adding the developer solution.

    • Incubate at 37°C for 15-30 minutes.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[11]

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This assay determines the ability of a compound to induce histone hyperacetylation within cells, providing a direct measure of its cellular target engagement.

Principle: Cells are treated with the HDAC inhibitor, and total histones are extracted. Western blotting is then used to detect the levels of acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) using specific antibodies.

Workflow Diagram:

Western_Blot_Workflow Cell_Culture Culture Cells (e.g., HeLa, HCT116) Treatment Treat with Test Compounds (4-Bromo-N-hydroxybenzamide, SAHA, TSA) Cell_Culture->Treatment Lysis Cell Lysis and Histone Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Transfer to PVDF Membrane Electrophoresis->Transfer Blocking Blocking with 5% BSA or Milk Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-acetyl-H3, anti-total-H3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Cell_Viability_Assay Seed_Cells Seed Cells in a 96-well Plate Treat_Cells Treat with Serial Dilutions of Test Compounds Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period (e.g., 72h) Treat_Cells->Incubate Add_Reagent Add MTT or CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Signal Measure Absorbance (MTT) or Luminescence (CTG) Add_Reagent->Measure_Signal

Caption: General workflow for a cell viability assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 4-Bromo-N-hydroxybenzamide, Vorinostat, and Trichostatin A. Include a vehicle control.

  • Incubation:

    • Incubate the plates for a specified time, typically 48-72 hours.

  • Signal Detection (CellTiter-Glo® as an example):

    • Equilibrate the plate and its contents to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values by plotting the data on a dose-response curve.

Signaling Pathways and Mechanism of Action

HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways. The hyperacetylation of histones leads to the altered expression of genes involved in cell cycle control, apoptosis, and angiogenesis. [3]Additionally, HDACs can deacetylate non-histone proteins, including transcription factors like p53 and NF-κB, thereby influencing their activity. [3][13] Diagram of Key Signaling Pathways Affected by HDAC Inhibition:

HDAC_Signaling cluster_epigenetic Epigenetic Regulation cluster_cellular_effects Cellular Outcomes cluster_non_histone Non-Histone Targets HDACi HDAC Inhibitors (4-Bromo-N-hydroxybenzamide, SAHA, TSA) HDACs HDACs HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation (-Ac) p53 p53 HDACs->p53 Deacetylation NFkB NF-κB HDACs->NFkB Deacetylation HSP90 HSP90 HDACs->HSP90 Deacetylation Histone_Acetylation Histone Hyperacetylation HATs HATs HATs->Histones Acetylation (+Ac) Cell_Cycle_Arrest Cell Cycle Arrest (e.g., via p21 induction) Histone_Acetylation->Cell_Cycle_Arrest Apoptosis Apoptosis (e.g., via Bim, TRAIL induction) Histone_Acetylation->Apoptosis Angiogenesis Anti-Angiogenesis (e.g., via HIF-1α degradation) Histone_Acetylation->Angiogenesis p53->Apoptosis NFkB->Apoptosis Anti-apoptotic (Inhibition leads to apoptosis)

Caption: Simplified overview of signaling pathways modulated by HDAC inhibitors.

Discussion and Conclusion

This guide outlines a framework for the comprehensive benchmarking of 4-Bromo-N-hydroxybenzamide against the established HDAC inhibitors Vorinostat (SAHA) and Trichostatin A (TSA). While published data for 4-Bromo-N-hydroxybenzamide is limited, the provided experimental protocols offer a clear path for its characterization.

Based on the known activities of Vorinostat and Trichostatin A, it is anticipated that 4-Bromo-N-hydroxybenzamide, as a hydroxamic acid derivative, will exhibit inhibitory activity against class I and II HDACs. The key performance differentiators will likely be its isoform selectivity profile and its cellular potency. The bromine substitution on the benzamide ring may influence its binding affinity and pharmacokinetic properties compared to the benchmark compounds.

The successful execution of the described enzymatic and cellular assays will generate the necessary data to populate the comparison tables and provide a clear, objective assessment of 4-Bromo-N-hydroxybenzamide's performance. This will enable researchers to make informed decisions about its potential applications as a research tool in the study of epigenetic regulation and as a potential lead compound in drug discovery efforts.

References

  • Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. Available at: [Link]

  • A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. PubMed. Available at: [Link]

  • A comparative study of target engagement assays for HDAC1 inhibitor profiling. PMC - NIH. Available at: [Link]

  • Known signaling pathways involved in histone deacetylase... ResearchGate. Available at: [Link]

  • First Fluorescent Acetylspermidine Deacetylation Assay for HDAC10 Identifies Selective Inhibitors with Cellular Target Engagement. PubMed. Available at: [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. Available at: [Link]

  • Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. ACS Publications. Available at: [Link]

  • Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. MDPI. Available at: [Link]

  • HDAC activity inhibition decreases components of signaling pathways... ResearchGate. Available at: [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available at: [Link]

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. Available at: [Link]

  • Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. PMC. Available at: [Link]

  • Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. PMC. Available at: [Link]

  • Trichostatin A (TSA) | HDAC inhibitor. Cellagen Technology. Available at: [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. PMC - NIH. Available at: [Link]

  • Trichostatin A. Wikipedia. Available at: [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. Available at: [Link]

  • Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. NCBI. Available at: [Link]

  • Cellular Acetylation Assay Kit. MBL Life Science -GLOBAL-. Available at: [Link]

  • Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. PubMed. Available at: [Link]

  • 4-bromo-N-(4-bromo-2-pyridinyl)-3-hydroxybenzamide. PubChem. Available at: [Link]

  • 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide. CAS Common Chemistry. Available at: [Link]

  • Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). PMC. Available at: [Link]

  • Histone deacetylase inhibitor. Wikipedia. Available at: [Link]

  • 4-BROMO-N-HYDROXYBENZAMIDE. precisionFDA. Available at: [Link]

  • 4-Hydroxybenzamide. PubChem - NIH. Available at: [Link]

  • Benzohydroxamic acid. PubChem. Available at: [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 4-Bromo-N-hydroxybenzamide

Introduction 4-Bromo-N-hydroxybenzamide is an aromatic compound incorporating both a bromine atom and a hydroxamic acid functional group. As with many halogenated organics and hydroxylamine derivatives, its handling requ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-N-hydroxybenzamide is an aromatic compound incorporating both a bromine atom and a hydroxamic acid functional group. As with many halogenated organics and hydroxylamine derivatives, its handling requires a detailed understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive operational plan, rooted in established safety principles, for researchers, scientists, and drug development professionals. Our objective is to move beyond simple instruction and instill a deep, causal understanding of the necessary safety protocols, empowering you to work with confidence and security.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling operations commence, a thorough risk assessment is mandatory. The known hazard profile of 4-Bromo-N-hydroxybenzamide dictates the necessary control measures. The primary hazards associated with this compound are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Table 1: GHS Hazard Profile for 4-Bromo-N-hydroxybenzamide

Hazard Statement Description Implication for Handling
H302 Harmful if swallowed.[1] Strict measures must be in place to prevent ingestion.
H315 Causes skin irritation.[1] Dermal contact must be avoided through appropriate gloves and lab attire.
H319 Causes serious eye irritation.[1] Mandatory eye protection is required to prevent splashes or contact with dust.

| H335 | May cause respiratory irritation.[2] | Handling must occur in a well-ventilated area, preferably a fume hood, to prevent inhalation of dusts. |

The following workflow illustrates the essential logic of a pre-operational risk assessment.

A Step 1: Identify Hazards (H302, H315, H319, H335) B Step 2: Assess Risks (Evaluate quantity, duration, and type of work) A->B informs C Step 3: Select Controls (Engineering, Administrative, PPE) B->C determines D Step 4: Implement Protocol (Follow SOP for handling & disposal) C->D mandates E Step 5: Review & Refine (Post-procedure evaluation) D->E provides feedback for

Caption: Risk assessment workflow for handling hazardous chemicals.

Personal Protective Equipment (PPE): Your Primary Line of Defense

Based on the identified hazards, a specific suite of PPE is required. Merely wearing PPE is insufficient; understanding why each piece is selected is critical for its correct use.

Table 2: Recommended PPE for Handling 4-Bromo-N-hydroxybenzamide

Protection Type Specification Rationale and Causality
Eye & Face Chemical splash goggles and a full-face shield. Rationale: The compound is a serious eye irritant (H319).[1] Goggles provide a seal against dust and splashes, while the face shield offers a secondary barrier, especially when handling larger quantities or during procedures with a high splash potential.
Hand Chemical-resistant gloves (e.g., Nitrile). Rationale: To prevent dermal exposure, as the compound causes skin irritation (H315).[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[2]
Body Fully-fastened laboratory coat. Rationale: Provides a removable barrier to protect skin and personal clothing from contamination.[3]

| Respiratory | Use within a certified chemical fume hood. | Rationale: This is an engineering control and the primary method to prevent respiratory irritation (H335) from dust or aerosols.[2] For emergencies or situations where a hood is not feasible (e.g., cleaning large spills), a respirator with an appropriate cartridge should be used by trained personnel.[4] |

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational procedure minimizes risk and ensures reproducibility. The following protocol outlines the essential steps for safely handling 4-Bromo-N-hydroxybenzamide in a laboratory setting.

Engineering Controls
  • Primary Containment: All manipulations of the solid compound or its solutions must be conducted in a properly functioning and certified chemical fume hood.[3] This is the most critical control measure for preventing inhalation.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[5]

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Verify Fume Hood Certification & Airflow B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Solid Compound (Use anti-static weigh boat) B->C Enter Hood D Prepare Solution (Add solid to solvent slowly) C->D E Perform Experiment (Keep sash at lowest practical height) D->E F Decontaminate Surfaces E->F G Segregate Waste (Halogenated Organic Waste) F->G H Remove PPE & Wash Hands G->H Exit Hood

Caption: Standard operating procedure for handling 4-Bromo-N-hydroxybenzamide.

Step-by-Step Procedure
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is on and airflow is adequate. Don all required PPE as specified in Table 2.[6]

  • Weighing: When weighing the solid, use a spatula to gently transfer the material to a weigh boat. Avoid any actions that could generate dust.

  • Dissolution: To make a solution, add the weighed solid 4-Bromo-N-hydroxybenzamide to the solvent in your reaction vessel. Do not add solvent directly to the weigh boat.

  • During Operation: Keep the fume hood sash as low as possible. Ensure all containers are clearly labeled.

  • Post-Handling: After the procedure, decontaminate the work area. All disposable items that have come into contact with the chemical are considered contaminated waste.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing gloves.[2]

Emergency Response and Disposal

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water.[2] If irritation persists, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2]

Spill Management

For small spills, carefully sweep up the solid material, trying not to create dust. Place it in a sealed, labeled container for disposal. For liquid spills, absorb with a non-combustible material like sand or earth and place in a container for disposal.[7] Do not allow the chemical to enter drains.

Disposal Plan

All waste containing 4-Bromo-N-hydroxybenzamide, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.

  • Waste Categorization: This compound is a brominated organic substance and should be collected in a designated "Halogenated Organic Waste" container.[8] Do not mix with other waste streams.[2]

  • Container Management: Waste containers must be kept closed, clearly labeled with their contents, and stored in a cool, well-ventilated area away from incompatible materials.[3]

  • Final Disposal: Disposal must be carried out through a licensed hazardous waste management facility, typically via high-temperature incineration equipped with emission control systems to handle halogenated byproducts.[9][10]

References

  • PubChem. 4-Bromo-N-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • Pi-Pi-Cee. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.[Link]

  • PubChem. 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Bromination Process for Disposal of Spilled Hazardous Materials.[Link]

  • ResearchGate. A Convenient Method for the Preparation of Hydroxamic Acids.[Link]

  • YouTube. Bromination safety.[Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?[Link]

  • ResearchGate. Methods for Hydroxamic Acid Synthesis.[Link]

  • PubChem. 4-Bromo-2-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • Official Government Publications Repository. BROMINE - OPERATORS GUIDE.[Link]

  • Chemtalk. Bromine water - disposal.[Link]

  • National Institutes of Health (NIH). Methods for Hydroxamic Acid Synthesis.[Link]

  • GOV.UK. Bromine: incident management.[Link]

  • Google Patents.Preparation method of hydroxamic acid or hydroxamic acid salt.
  • European Journal of Chemistry. Methods for synthesizing hydroxamic acids and their metal complexes.[Link]

  • National Institutes of Health (NIH). Removal of Bromine from Polymer Blends...[Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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